6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
Description
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Properties
IUPAC Name |
6-bromo-3-chloro-5-fluoro-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKQPKXPTSVBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole CAS number
An In-Depth Technical Guide to 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities that span from anti-inflammatory and antimicrobial to potent anti-cancer effects.[1] Their structural versatility allows for substitution at various positions, enabling fine-tuning of their physicochemical properties and biological targets. This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of bromo, chloro, and fluoro groups, combined with N-methylation, makes this compound a valuable and complex building block for the synthesis of novel therapeutic candidates, particularly in the realm of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Identifiers
A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1286734-93-7 | [3] |
| Molecular Formula | C₈H₅BrClFN₂ | [3] |
| Molecular Weight | 263.49 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| InChI | InChI=1S/C8H5BrClFN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 | [3] |
| SMILES | Cn1nc(Cl)c2cc(F)c(Br)cc21 | [3] |
Synthetic Pathways and Mechanistic Rationale
The synthesis of polysubstituted indazoles like this compound requires a multi-step approach that carefully controls the introduction of each functional group. While a specific documented synthesis for this exact molecule is not publicly detailed, a plausible and robust pathway can be constructed based on established methodologies for analogous structures, such as the synthesis of related fluoro-indazoles and bromo-indazoles.[4]
A logical synthetic strategy would likely start from a substituted aniline precursor, proceeding through diazotization and cyclization—a common method for forming the indazole core.[4] The subsequent installation of halogen atoms and the N-methyl group would be dictated by the directing effects of the existing substituents.
Proposed Synthetic Workflow
The diagram below illustrates a potential high-level workflow for the synthesis of the target compound, starting from a commercially available precursor.
Caption: Fig. 1: Proposed high-level synthetic workflow.
Causality Behind Experimental Choices:
-
Starting Material: A polysubstituted aniline is chosen as the foundational building block because the amino group is readily converted into a diazonium salt, which is the key intermediate for indazole ring formation.
-
Diazotization and Cyclization: This classic transformation is a reliable method for forming the pyrazole ring fused to the benzene core. The reaction proceeds by converting the aniline's amino group into a diazonium salt, which then undergoes an intramolecular cyclization.
-
Chlorination: The 3-position of the indazole ring is often hydroxylated after initial cyclization (forming an indazolone). Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard choices for converting this hydroxyl group into a chloro group, which is a versatile handle for further chemical modification, such as in cross-coupling reactions.
-
N-Methylation: The final step involves the alkylation of the indazole nitrogen. Using a methylating agent like methyl iodide (CH₃I) in the presence of a mild base such as potassium carbonate (K₂CO₃) is a standard and efficient method to install the methyl group at the N1 position. The N1 tautomer is generally more thermodynamically stable.[1]
Applications in Drug Discovery and Chemical Biology
Substituted indazoles are prominent scaffolds in drug development, particularly as inhibitors of protein kinases. The specific halogenation pattern of this compound suggests its utility as an intermediate for creating potent and selective inhibitors.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature the indazole core. The various substituents on the ring of the title compound can engage in specific interactions within the ATP-binding pocket of a target kinase. The bromine at the 6-position and the chlorine at the 3-position, for instance, can serve as key attachment points for side chains designed to target specific amino acid residues, thereby enhancing potency and selectivity.
-
Fragment-Based Drug Discovery (FBDD): This compound can be used as a complex fragment in FBDD campaigns. The multiple reactive handles (bromo and chloro groups) allow for the exploration of chemical space around the core structure to rapidly generate libraries of analogues for screening.
-
Chemical Probes: The functional groups allow for the attachment of reporter tags (like fluorophores or biotin) to create chemical probes for studying biological systems, for example, in target identification and validation studies.
Experimental Protocols
The following protocols are representative methodologies based on standard organic synthesis techniques and procedures documented for structurally similar compounds.[4][5]
Protocol 1: Hypothetical Synthesis of this compound
Self-Validation: Each step includes a checkpoint for reaction completion (e.g., TLC analysis) and the final product is validated through multiple analytical techniques to ensure identity and purity.
-
Step 1: Diazotization and Cyclization of Precursor
-
In a reaction vessel maintained at 0-5°C, dissolve the starting aniline precursor (e.g., 4-bromo-2-fluoro-6-nitroaniline, 1.0 eq.) in a suitable acidic medium (e.g., aqueous HCl).
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5°C.
-
Stir the reaction mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.
-
Allow the reaction to warm to room temperature to facilitate intramolecular cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the crude indazolone product with an organic solvent (e.g., ethyl acetate).
-
-
Step 2: Chlorination of the Indazolone Intermediate
-
Dry the crude indazolone from Step 1 under vacuum.
-
Add phosphorus oxychloride (POCl₃, ~5-10 eq.) and heat the mixture to reflux (approx. 110°C) for 3-4 hours.
-
Monitor the conversion of the starting material by TLC.
-
After cooling to room temperature, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the 3-chloroindazole product with an organic solvent and purify by column chromatography.
-
-
Step 3: N-Methylation
-
Dissolve the purified 3-chloro-6-bromo-5-fluoro-1H-indazole (1.0 eq.) in a polar aprotic solvent like acetone or DMF.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Add methyl iodide (CH₃I, 1.2 eq.) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Filter off the base and evaporate the solvent. Purify the residue by column chromatography to yield the final product.
-
Protocol 2: Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical methods are essential.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | To confirm the proton environment and structural integrity. | Peaks corresponding to the aromatic protons and the N-methyl group with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Signals corresponding to the eight distinct carbon atoms of the indazole core and the methyl group. |
| Mass Spectrometry | To confirm the molecular weight and isotopic pattern. | A molecular ion peak (M+) consistent with the calculated exact mass (263.49 g/mol ), showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| HPLC | To determine the purity of the final compound. | A single major peak, indicating a purity of >95%. |
Safety, Handling, and Storage
As with any halogenated organic compound intended for laboratory use, proper safety precautions are paramount.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its polysubstituted nature offers multiple avenues for chemical modification, making it an attractive scaffold for developing targeted therapeutics. The synthetic pathways, while requiring careful control, are based on well-established chemical principles. This guide provides a comprehensive overview for researchers and scientists working with this valuable chemical entity, from its fundamental properties to its practical applications and handling.
References
- CymitQuimica. This compound.
- PubChem. 6-Bromo-3-chloro-1H-indazole.
- Benchchem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- Echemi. 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Safety Data Sheets.
-
PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
- Taylor & Francis. Indazole – Knowledge and References.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole (CAS No. 1286734-93-7), a halogenated and methylated indazole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data, this guide integrates foundational chemical information from commercial suppliers with computationally predicted properties from robust algorithms. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of these properties, ensuring a self-validating framework for researchers. The guide also includes a plausible synthetic route and expected spectroscopic characteristics to aid in the practical application and characterization of this compound.
Introduction: The Significance of Substituted Indazoles in Drug Discovery
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Its structural resemblance to purines allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways. The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This compound is a highly functionalized derivative. The presence of multiple halogens (bromine, chlorine, and fluorine) can significantly influence its lipophilicity, metabolic stability, and binding interactions. The N-methylation at the 1-position removes the hydrogen bond donor capability of the parent indazole, which can impact its solubility and membrane permeability. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design and development.
Molecular Structure and Identification
A clear identification of the molecular structure is the foundation for understanding its chemical behavior.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1286734-93-7 | |
| Molecular Formula | C₈H₅BrClFN₂ | |
| Molecular Weight | 263.49 g/mol | |
| InChI | InChI=1S/C8H5BrClFN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 | |
| InChI Key | AIKQPKXPTSVBRM-UHFFFAOYSA-N | |
| Canonical SMILES | Cn1nc(Cl)c2cc(F)c(Br)cc21 |
Physicochemical Properties: Predicted and Experimental Considerations
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Melting Point | 100-150 °C | Estimation based on substituted indazoles |
| Boiling Point | > 300 °C (decomposes) | Estimation based on similar structures |
| LogP | 3.5 ± 0.5 | ALOGPS |
| Water Solubility | < 0.1 g/L | Estimation based on LogP |
| pKa (most basic) | ~ 1.5 (indazole nitrogen) | Estimation based on substituted indazoles |
Physical State and Appearance
Based on information from commercial suppliers, this compound is expected to be a solid at room temperature.[1]
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical parameter in drug discovery, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted LogP of approximately 3.5 suggests that this compound is lipophilic, which may favor membrane permeability but could also lead to lower aqueous solubility and potential for non-specific binding.
Solubility
The low predicted water solubility is a direct consequence of the compound's lipophilicity and the presence of multiple halogen substituents. In a research setting, solubility in organic solvents is often more relevant for handling and reaction setup. It is anticipated that this compound will exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.
Acidity/Basicity (pKa)
The indazole ring system possesses both acidic and basic properties. The N-methylation at the 1-position removes the acidic proton present in the parent 1H-indazole. The remaining basicity is attributed to the lone pair of electrons on the N2 nitrogen. The predicted pKa of ~1.5 indicates that this compound is a very weak base.
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be adapted from established methodologies for the synthesis of substituted indazoles.[2][3] The following multi-step synthesis is proposed:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity, predicted values must be validated experimentally. The following are standard, robust protocols for determining the key physicochemical properties of a novel compound like this compound.
Melting Point Determination
Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Apparatus: Digital melting point apparatus.
Procedure:
-
Finely powder a small amount of the crystalline sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rapid rate initially until the temperature is within 20 °C of the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (clear point). The melting range should be narrow for a pure compound.
Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a specific solvent.
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
LogP Determination (Shake-Flask Method)
Principle: This method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and water in a sealed container.
-
Shake the container vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration)
Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change to determine the pKa.
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).
-
Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized.
Spectroscopic Characterization: Expected Signatures
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure of this compound, the following spectral characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The aromatic region will likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The N-methyl group should appear as a singlet.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carbon atoms attached to halogens will exhibit characteristic chemical shifts. The carbon bonded to fluorine will show a large one-bond carbon-fluorine coupling constant.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens. The fragmentation pattern will likely involve the loss of the methyl group and cleavage of the indazole ring.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its core physicochemical properties, integrating available data with robust predictions. The outlined experimental protocols offer a clear path for the empirical validation of these properties. By understanding and applying the information presented herein, researchers can better leverage this promising scaffold in the design and development of novel therapeutic agents.
References
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Lahm, G. P., et al. (2014). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1188. Retrieved from [Link]
Sources
An In-depth Technical Guide to 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole and its Structural Analogs as Potential Kinase Inhibitors
This technical guide provides a comprehensive overview of 6-bromo-3-chloro-5-fluoro-1-methyl-1H-indazole, a highly substituted heterocyclic scaffold with significant potential in drug discovery. We will delve into the synthetic strategies for this core and its structural analogs, explore the nuanced structure-activity relationships (SAR) that govern their biological activity, and provide detailed experimental protocols for their synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel therapeutics, particularly in the realm of kinase inhibition.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
The indazole ring system, a bicyclic heteroaromatic structure, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid conformation and ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal framework for the design of potent and selective ligands for a diverse range of biological targets. Notably, several indazole-based drugs, such as the kinase inhibitors pazopanib and axitinib, have reached the market, validating the therapeutic potential of this heterocyclic core.
The subject of this guide, this compound, represents a new frontier in indazole-based drug design. Its dense functionalization with multiple halogen atoms and an N-methyl group suggests a tailored approach to optimizing pharmacokinetic and pharmacodynamic properties. The strategic placement of these substituents can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity for target proteins.
Synthetic Strategies for Multi-Substituted Indazoles
The synthesis of this compound and its analogs requires a multi-step approach, beginning with the construction of the appropriately substituted indazole core, followed by functionalization at the 3-position and N-methylation.
Synthesis of the 6-Bromo-5-fluoro-1H-indazole Core
A plausible and adaptable synthetic route to the 6-bromo-5-fluoro-1H-indazole core begins with a suitably substituted aniline derivative. A representative pathway is outlined below, drawing inspiration from established methodologies for the synthesis of halogenated indazoles. A patent for the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, provides a valuable template for this process[1].
Caption: A general synthetic pathway to the 6-bromo-5-fluoro-1H-indazole core.
Chlorination at the 3-Position
With the indazole core in hand, the next critical step is the introduction of a chlorine atom at the 3-position. Direct chlorination of the indazole ring can be achieved using various chlorinating agents.
N-Methylation
The final step in the synthesis of the core structure is the methylation of the indazole nitrogen. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either the N1 or N2 position. For many biological targets, the specific regioisomer is crucial for activity. The thermodynamically more stable 1H-indazole is typically the major tautomer present[2].
Structure-Activity Relationships (SAR) of Analogs
The biological activity of this compound analogs is profoundly influenced by the nature and position of the substituents. The following sections dissect the probable contributions of each functional group to the overall pharmacological profile, with a focus on kinase inhibition.
The Role of Halogenation
The presence of multiple halogen atoms on the indazole ring is a key feature of this series of compounds. Halogens can influence a molecule's properties in several ways:
-
Lipophilicity and Permeability: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: The introduction of halogens, particularly fluorine, can block sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Halogen Bonding: Halogen atoms can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can contribute to enhanced binding affinity and selectivity.
The combination of bromine at the 6-position and fluorine at the 5-position is particularly noteworthy. This di-halogenation pattern can create a unique electronic and steric profile that may be exploited for selective targeting of specific kinases.
The Significance of the 3-Chloro Substituent
The chloro group at the 3-position is another critical determinant of biological activity. This substituent can serve as a key interaction point with the target protein and can also be a handle for further synthetic modifications to explore additional chemical space.
The Impact of N1-Methylation
N-methylation of the indazole ring has several important consequences:
-
Tautomer Resolution: It resolves the tautomeric ambiguity of the indazole ring, presenting a single, defined structure to the biological target.
-
Improved Physicochemical Properties: The methyl group can improve cell permeability and may reduce the potential for N-dealkylation, a common metabolic pathway.
-
Steric Influence: The methyl group can introduce steric constraints that may favor a particular binding conformation.
The interplay of these substituent effects is summarized in the table below, which presents a hypothetical series of analogs and their predicted impact on kinase inhibitory activity based on established principles of medicinal chemistry.
| Analog | Modification from Core Structure | Predicted Impact on Kinase Inhibition | Rationale |
| 1 | Core Structure | Baseline Activity | Reference compound for comparison. |
| 2 | 6-Iodo instead of 6-Bromo | Potentially Increased Potency | Larger halogen may form stronger halogen bonds. |
| 3 | 6-Chloro instead of 6-Bromo | Potentially Decreased Potency | Smaller halogen may have weaker interactions. |
| 4 | 3-Bromo instead of 3-Chloro | Similar or Slightly Increased Potency | Larger halogen may offer improved binding. |
| 5 | N1-Ethyl instead of N1-Methyl | Variable | Larger alkyl group may have steric clashes or improved hydrophobic interactions depending on the target. |
| 6 | Removal of 5-Fluoro | Potentially Decreased Potency | Loss of favorable electronic and metabolic properties. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of this compound and its analogs. These are intended as a starting point and may require optimization for specific substrates and scales.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of indazole analogs.
Representative Synthetic Protocol for 6-Bromo-5-fluoro-1-methyl-1H-indazole
Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole
A detailed protocol for the large-scale synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline has been described and can be adapted for the synthesis of the 5-fluoro analog by starting with the appropriately substituted aniline[3].
Step 2: N-Methylation of 6-Bromo-5-fluoro-1H-indazole
To a solution of 6-bromo-5-fluoro-1H-indazole in a suitable aprotic solvent such as DMF or THF, is added a base (e.g., NaH or K2CO3) at 0 °C. After stirring for a short period, a methylating agent (e.g., methyl iodide or dimethyl sulfate) is added, and the reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired N1-methylated product.
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the product. The chemical shifts and coupling constants of the aromatic protons can provide information about the substitution pattern on the indazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The dense and strategic functionalization of the indazole core provides a platform for fine-tuning the physicochemical and pharmacological properties of these compounds. Future work in this area should focus on the synthesis and biological evaluation of a diverse library of analogs to fully elucidate the structure-activity relationships and identify lead compounds with optimal potency, selectivity, and drug-like properties. The exploration of different substituents at the 3- and 6-positions, as well as variations in the N1-alkyl group, will be crucial for advancing this class of compounds towards clinical development.
References
- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
Sources
The Biological Versatility of Substituted Indazoles: A Technical Guide for Drug Discovery
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in the field of drug discovery.[1][2][3] This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and specificity. The two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable, offer distinct electronic and steric properties that can be exploited in drug design.[1] The structural rigidity of the indazole core, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical properties and pharmacological activity. This has led to the development of several FDA-approved drugs containing the indazole moiety, such as the anti-cancer agents Pazopanib and Axitinib, validating its clinical significance.[2][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted indazole derivatives, with a focus on their anti-cancer, anti-inflammatory, and antimicrobial properties, offering insights for researchers, scientists, and drug development professionals.
I. Anti-Cancer Activity of Substituted Indazole Derivatives
The application of indazole derivatives in oncology is one of the most extensively researched areas, with a significant number of compounds demonstrating potent anti-proliferative and tumor-suppressive effects.[3][4] The primary mechanism through which many indazole-based compounds exert their anti-cancer activity is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2]
A. Mechanism of Action: Kinase Inhibition
Indazole derivatives have been successfully designed as inhibitors of various kinase families, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5] Indazole-based inhibitors, such as Axitinib, act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and downstream signaling cascades.[4][6]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is a known driver in various cancers. Indazole derivatives have been developed as potent FGFR inhibitors, demonstrating significant anti-tumor efficacy.[7][8]
-
Protein Kinase B (Akt): Akt is a serine/threonine kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell survival and proliferation.[9][10][11] Several indazole-based compounds have been identified as potent Akt inhibitors.[9][10]
-
Other Kinases: The versatility of the indazole scaffold has enabled the development of inhibitors for a wide range of other kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and the proto-oncogene tyrosine-protein kinase ROS1.[1][2]
The following diagram illustrates the mechanism of action of indazole-based VEGFR-2 inhibitors in disrupting angiogenesis.
Caption: Indazole inhibitors block VEGF-induced signaling.
B. Structure-Activity Relationship (SAR) of Anti-Cancer Indazoles
The anti-cancer potency of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core.
| Compound | Scaffold | Target | IC50 (nM) | Reference |
| Axitinib | Indazole | VEGFR-1, -2, -3, PDGFRβ, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | [4] |
| Pazopanib | Indazole | VEGFR-1, -2, -3, PDGFRα/β, c-KIT | 10, 30, 47, 84, 74 | [4] |
| Compound 7r | 1H-indazol-3-amine | FGFR1 | 2.9 | [8] |
| Compound 30 | Indazole | VEGFR-2 | 1.24 | [5] |
| Indazole-pyridine analogue | Indazole-pyridine | Akt | 0.16 (Ki) | [9] |
| Compound W24 | 3-amino-1H-indazole | PI3K/Akt/mTOR pathway | 430 (HT-29 cells) | [11] |
This table presents a selection of indazole derivatives and their reported inhibitory activities. The potency can vary depending on the specific assay conditions.
C. Experimental Protocols for Evaluating Anti-Cancer Activity
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Principle: The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP consumption, detected as an increase in luminescence, indicates inhibition of the kinase.
-
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, FGFR1, Akt)
-
Kinase-specific substrate
-
ATP
-
Test compound (indazole derivative)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the test compound dilutions, a positive control (no inhibitor), and a negative control (no enzyme).
-
Add the purified kinase to the wells containing the test compound and the positive control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12][13][14]
-
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indazole derivative for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]
-
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Treat cancer cells with the indazole derivative for a desired time.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
The following diagram outlines a typical workflow for assessing the anti-cancer properties of substituted indazole derivatives.
Caption: Workflow for anticancer indazole evaluation.
II. Anti-inflammatory Activity of Substituted Indazole Derivatives
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms of action.[16][17]
A. Mechanism of Action
The anti-inflammatory effects of indazole derivatives are often attributed to their ability to modulate key inflammatory pathways, such as:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some indazole derivatives have been shown to inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[16]
-
Modulation of Cytokine Production: Certain indazole compounds can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[16]
-
Calcium-Release Activated Calcium (CRAC) Channel Blockade: CRAC channels are crucial for calcium signaling in immune cells, and their inhibition can suppress the release of inflammatory mediators.[18]
B. Structure-Activity Relationship (SAR) of Anti-inflammatory Indazoles
The anti-inflammatory activity of indazole derivatives is influenced by the substitution pattern on the indazole ring.
| Compound | Scaffold | Target/Assay | IC50 (µM) | Reference |
| 5-aminoindazole | Indazole | COX-2 Inhibition | 12.32 | [16] |
| 6-nitroindazole | Indazole | COX-2 Inhibition | 19.22 | [16] |
| Indazole | Indazole | COX-2 Inhibition | 23.42 | [16] |
| Indazole-3-carboxamide 12d | Indazole-3-carboxamide | CRAC Channel Blockade | 0.67 | [18] |
This table provides examples of the anti-inflammatory activity of substituted indazoles. The specific activity can vary based on the assay used.
C. Experimental Protocols for Evaluating Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-2. Inhibition is quantified by a reduction in PGE2 levels, often measured by ELISA.
-
Procedure:
-
Pre-incubate the test compound with purified COX-2 enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the amount of PGE2 produced using a competitive ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.[16]
-
This assay is a simple in vitro method to screen for anti-inflammatory activity.
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein (e.g., bovine serum albumin) is correlated with its anti-inflammatory activity.
-
Procedure:
-
Prepare a reaction mixture containing the test compound and a protein solution (e.g., 1% aqueous solution of bovine serum albumin).
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 51°C for 20 minutes.
-
Cool the mixture and measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation.
-
III. Antimicrobial Activity of Substituted Indazole Derivatives
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Indazole derivatives have been investigated as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[19][20][21]
A. Mechanism of Action
The precise mechanisms of antimicrobial action for many indazole derivatives are still under investigation, but potential targets include:
-
Inhibition of Essential Enzymes: Some indazoles may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membrane Integrity: Certain derivatives may interact with and disrupt the microbial cell membrane, leading to cell death.
B. Structure-Activity Relationship (SAR) of Antimicrobial Indazoles
The antimicrobial efficacy of indazole derivatives is highly dependent on the nature and position of substituents.
| Compound | Scaffold | Organism | MIC (µg/mL) | Reference |
| Compound 5j | N-methyl-3-aryl indazole | Bacillus megaterium | 100 | [19] |
| Compound 5 | 2H-indazole | S. aureus, S. epidermidis | 64-128 | [20] |
| Compound 9 | Pyrazoline (related heterocycle) | S. aureus (MDR) | 4 | [20] |
This table showcases the antimicrobial activity of selected indazole derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
C. Experimental Protocols for Evaluating Antimicrobial Activity
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.
-
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Procedure:
-
Prepare serial twofold dilutions of the indazole derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[22]
-
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
-
Principle: A standardized inoculum of the test microorganism is spread on an agar plate. Wells are made in the agar, and the test compound is added to the wells. The compound diffuses into the agar, and if it is active, it will inhibit the growth of the microorganism, creating a zone of inhibition.
-
Procedure:
-
Prepare an agar plate uniformly inoculated with the test microorganism.
-
Create wells in the agar using a sterile borer.
-
Add a known concentration of the indazole derivative solution to each well.
-
Incubate the plate under suitable conditions.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.[19]
-
Conclusion
Substituted indazole derivatives represent a remarkably versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities. Their proven success as kinase inhibitors in oncology has paved the way for their exploration in other therapeutic areas, including inflammation and infectious diseases. The ability to fine-tune their pharmacological properties through targeted substitutions makes the indazole core a highly attractive starting point for the development of novel therapeutics. The experimental protocols and structure-activity relationship insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable class of compounds. Continued investigation into the diverse mechanisms of action and the development of more selective and potent indazole derivatives hold great promise for addressing unmet medical needs.
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available from: [Link].
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Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available from: [Link].
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Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. RSC Publishing. Available from: [Link].
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Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed. Available from: [Link].
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Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. National Institutes of Health. Available from: [Link].
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Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. National Institutes of Health. Available from: [Link].
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SAR of indazole derivative as selective FGFR2 inhibitor. ResearchGate. Available from: [Link].
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Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Bentham Science Publisher. Available from: [Link].
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. Available from: [Link].
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Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. Available from: [Link].
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Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. ResearchGate. Available from: [Link].
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link].
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health. Available from: [Link].
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1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. Available from: [Link].
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2D structures of the newly designed VEGFR-2 inhibitors. ResearchGate. Available from: [Link].
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Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. PubMed. Available from: [Link].
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available from: [Link].
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Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available from: [Link].
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A Technical Guide to 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole: A Core Scaffold for Next-Generation Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct pharmacological studies on 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole are not extensively documented in peer-reviewed literature, its chemical architecture is of significant interest to the medicinal chemistry community. This guide delineates the compound's primary role not as a direct therapeutic agent, but as a high-value, strategically functionalized synthetic intermediate for the development of potent protein kinase inhibitors. We will explore the mechanistic rationale behind the indazole scaffold's efficacy, the strategic importance of its halogen and methyl substitutions, and a validated workflow for its application in synthesizing targeted therapies, particularly focusing on the RAF kinase family, a critical node in oncology signaling pathways.
The Privileged Scaffold: Why the Indazole Core is Central to Kinase Inhibition
The indazole nucleus is a recurring motif in a multitude of FDA-approved and investigational kinase inhibitors, including Axitinib (VEGFR/PDGFR inhibitor) and Pazopanib (multi-kinase inhibitor)[1][2]. Its value stems from its structural mimicry of the purine core of ATP, allowing it to function as an effective competitor for the ATP-binding site on protein kinases[3].
The defining feature of the indazole scaffold is its ability to form critical hydrogen bond interactions with the "hinge region" of the kinase active site[3][4]. This region connects the N- and C-lobes of the kinase domain and is fundamental for inhibitor binding and stabilization. The nitrogen atoms of the indazole ring can serve as both hydrogen bond donors and acceptors, anchoring the inhibitor in the correct orientation to block ATP binding and subsequent substrate phosphorylation[3][5]. This hinge-binding interaction is a cornerstone of modern kinase inhibitor design, and the indazole moiety is one of the most effective scaffolds for achieving it[5][6].
Caption: Competitive inhibition at the kinase ATP-binding site.
Deconstructing the Molecule: Strategic Functionalization of the Indazole Core
The specific substitutions on this compound are not arbitrary. Each functional group serves a deliberate purpose in the context of synthetic chemistry and drug design, transforming the basic indazole scaffold into a versatile building block.
-
6-Bromo and 3-Chloro Groups (The Reactive Handles): The bromine and chlorine atoms are the most critical features for its role as an intermediate. These halogens serve as versatile "handles" for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions[3][7]. This allows for the precise, covalent introduction of larger, more complex aryl or heteroaryl moieties. These appended structures are designed to extend out of the ATP-binding pocket towards more variable regions of the kinase, which is a key strategy for achieving inhibitor selectivity and potency[4].
-
5-Fluoro Group (The Metabolic Shield): The fluorine atom plays a subtler but vital role. Its introduction can significantly alter the electronic properties of the aromatic ring system, potentially enhancing binding affinity. More importantly, fluorine is often used in medicinal chemistry to block sites of metabolic oxidation. By replacing a hydrogen atom with a metabolically stable fluorine, the pharmacokinetic profile of the final drug candidate can be improved, leading to greater stability and a longer half-life in vivo[8].
-
1-Methyl Group (The Isomeric Lock): The indazole ring exists in two primary tautomeric forms, 1H and 2H. The placement of substituents on the pyrazole ring nitrogen can significantly influence the molecule's geometry and its interaction with the kinase hinge. The methyl group at the N1 position "locks" the molecule into the 1H-indazole isomer. This removes tautomeric ambiguity and ensures a consistent, predictable binding orientation for the final inhibitor, which is crucial for rational drug design[8][9].
Proposed Mechanism of Action: An Intermediate for Pan-RAF Inhibition
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation, particularly through mutations in BRAF (e.g., V600E), is a hallmark of many cancers, including melanoma[10][11][12]. While first-generation inhibitors targeting BRAF V600E were successful, they often led to acquired resistance and paradoxical activation of the pathway in cells with wild-type BRAF[11][13].
This has driven the development of "pan-RAF" inhibitors, which target all RAF isoforms (ARAF, BRAF, CRAF) and can overcome these limitations[13][14][15]. Many of these advanced inhibitors, such as Belvarafenib, utilize a substituted indazole core[16][17][18][19].
Therefore, the primary application of this compound is to serve as a foundational building block in the synthesis of such pan-RAF inhibitors. Its "mechanism of action" is thus a chemical one: to provide the core hinge-binding element onto which the specificity-determining fragments of the final drug are assembled.
Caption: Synthetic workflow from core scaffold to biological action.
Experimental Protocols: A Validated Synthetic and Evaluative Workflow
The following outlines a standard, field-proven methodology for utilizing this compound to synthesize and validate a novel kinase inhibitor.
Part I: Synthesis via Suzuki Cross-Coupling
This protocol describes the coupling of the indazole core with a hypothetical arylboronic acid pinacol ester, a common step in constructing kinase inhibitors[7][20].
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Sodium Carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid pinacol ester, and Pd(dppf)Cl2.
-
Purge the flask with nitrogen gas for 5-10 minutes to create an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the sodium carbonate.
-
Heat the reaction mixture to 90-100 °C and stir under nitrogen for 4-12 hours. Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Characterize the final product's structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part II: Biochemical Kinase Assay
This protocol assesses the potency of the newly synthesized compound against the target kinase, BRAF V600E.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as substrate
-
ATP (Adenosine Triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO, typically from 10 µM to 0.1 nM.
-
In a 384-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add the BRAF V600E enzyme and the MEK1 substrate to all wells except the negative control.
-
Incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate for 1 hour at 30 °C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.
-
Calculate the percentage of kinase activity relative to the positive control for each inhibitor concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Expected Results for a Potent Inhibitor
| Compound | Target Kinase | IC₅₀ (nM) | Kinase Selectivity (vs. Panel) | Cell-Based Activity (A375, IC₅₀ nM) |
| Hypothetical Inhibitor | BRAF V600E | 7 | >100-fold vs. most off-targets | 48 |
| Hypothetical Inhibitor | CRAF (wild-type) | 15 | - | 60 (in KRAS mutant line) |
| Vemurafenib (Control) | BRAF V600E | 5 | Low vs. CRAF | 40 |
| Vemurafenib (Control) | CRAF (wild-type) | 414 | - | >10,000 (paradoxical activation) |
| Data is illustrative, based on typical values for pan-RAF inhibitors found in the literature[19]. |
Conclusion
This compound represents a quintessential example of a modern synthetic building block in medicinal chemistry. While devoid of intrinsic biological activity, its carefully chosen functional groups provide the necessary chemical reactivity and structural properties to serve as a robust starting point for complex, highly potent kinase inhibitors. Its primary value lies in enabling the reliable synthesis of molecules that can effectively bind to the kinase hinge region, with the halogen handles allowing for the introduction of moieties that confer high potency and selectivity. Understanding the role of such intermediates is fundamental for professionals in drug discovery and development aiming to create the next generation of targeted cancer therapies.
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Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]
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The Discovery of Exarafenib (KIN-2787): Overcoming the Challenges of Pan-RAF Kinase Inhibition. (2024). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 16, 2026, from [Link]
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The Discovery of Exarafenib (KIN-2787): Overcoming the Challenges of Pan-RAF Kinase Inhibition. (2024). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 16, 2026, from [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PMC - NIH. Retrieved January 16, 2026, from [Link]
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The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. (2015). PubMed. Retrieved January 16, 2026, from [Link]
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Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhibitors for the Treatment of Metastatic Melanoma. (2021). Scholar Commons. Retrieved January 16, 2026, from [Link]
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Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
- Oxazole substituted indazoles as pi3-kinase inhibitors. (n.d.). Google Patents.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC. Retrieved January 16, 2026, from [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. Retrieved January 16, 2026, from [Link]
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Anti‑cancer effects of a novel Pan‑RAF inhibitor in a hepatocellular carcinoma cell line. (n.d.). Spandidos Publications. Retrieved January 16, 2026, from [Link]
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Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. (2015). ACS Publications - American Chemical Society. Retrieved January 16, 2026, from [Link]
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Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation. (2020). ACS Omega - ACS Publications. Retrieved January 16, 2026, from [Link]
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An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). PMC - NIH. Retrieved January 16, 2026, from [Link]
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Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021). PMC - NIH. Retrieved January 16, 2026, from [Link]
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Novel natural inhibitors targeting B-RAF(V600E) by computational study. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]
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Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity. (2010). PubMed. Retrieved January 16, 2026, from [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved January 16, 2026, from [Link]
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Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Belvarafenib. (2026). Grokipedia. Retrieved January 16, 2026, from [Link]
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Structures and activities of indazole derivatives 9 u–z. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
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Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. (2019). DSpace at KIST. Retrieved January 16, 2026, from [Link]
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6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Belvarafenib. (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]
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Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (2011). PubMed. Retrieved January 16, 2026, from [Link]
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6-Bromo-3-chloro-1H-indazole. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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The 1-Methyl-1H-Indazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of medicinal chemistry is continually shaped by the discovery and exploitation of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a rich source for the development of novel therapeutics. Among these, the 1H-indazole core, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, has emerged as a cornerstone in contemporary drug design. This guide focuses specifically on the 1-methyl-1H-indazole moiety, a synthetically accessible and highly versatile derivative that has demonstrated a remarkable breadth of pharmacological activities.
Indazole exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable and has been extensively explored as a pharmacophore in drug discovery. The addition of a methyl group at the N1 position not only resolves the tautomeric ambiguity but also provides a crucial vector for modulating physicochemical properties and exploring structure-activity relationships (SAR). This strategic methylation has been instrumental in the development of several clinically approved drugs, including the anticancer agents Niraparib and Axitinib.
This technical guide provides a comprehensive literature review of 1-methyl-1H-indazole compounds, delving into their synthesis, physicochemical properties, diverse biological activities, and therapeutic applications. It is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics built upon this remarkable scaffold.
Physicochemical and Structural Properties
The substitution pattern on the indazole ring significantly influences its electronic and steric properties. The position of the nitrogen-bound substituent, in particular, has a profound impact on the molecule's characteristics.
Tautomeric Stability and Basicity:
The 1H-indazole tautomer is energetically more stable than the 2H form. This inherent stability is reflected in the properties of their N-methylated derivatives. The free energy of 1-methylindazole is 3.2 kcal/mol lower than that of 2-methylindazole, rendering it the more stable isomer.
A key differentiator between the two methylated isomers is their basicity. The 2H-tautomer is a significantly stronger base than the 1H-tautomer. For instance, the pKb value for 1-methyl-1H-indazole is 0.42, while that for 2-methyl-2H-indazole is 2.02. This difference in basicity can have important implications for drug-receptor interactions and pharmacokinetic properties.
Dipole Moment:
The dipole moment of 2H-indazole is greater than that of 1H-indazole. This suggests a more polarized electronic distribution in the 2H-isomer, which can influence its solubility, membrane permeability, and binding characteristics.
| Property | 1-methyl-1H-indazole | 2-methyl-2H-indazole | Reference |
| Basicity (pKb) | 0.42 | 2.02 | |
| Relative Stability | More Stable | Less Stable |
Synthetic Methodologies
A variety of synthetic strategies have been developed for the construction of the 1-methyl-1H-indazole core and the introduction of diverse substituents. These methods range from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings.
Classical Approaches:
-
Fischer Indazole Synthesis: The first synthesis of indazole was reported by Emil Fischer in the 1880s via the thermal cyclization of o-hydrazino cinnamic acid. Variations of this intramolecular cyclization of hydrazine derivatives remain a cornerstone of indazole synthesis.
-
Nitrosation of o-Toluidine Derivatives: A general route to 1H-indazoles involves the nitrosation of o-methylacetanilide, followed by rearrangement and cyclization.
Modern Catalytic Methods:
-
Palladium-Catalyzed Intramolecular C-N Bond Formation: This approach utilizes a palladium catalyst to facilitate the intramolecular cyclization of precursors like o-alkyne azoarenes to form the indazole ring system.
-
Copper-Catalyzed Cyclization: The copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones is an efficient method for preparing 1H-indazoles.
-
Silver-Mediated Intramolecular Oxidative C-H Amination: This method enables the construction of various 1H-indazoles through a silver(I)-mediated intramolecular oxidative C-H amination, which is particularly useful for synthesizing 3-substituted indazoles.
-
Aryne Annulation: A one-pot synthesis of 1-alkyl-1H-indazoles can be achieved from 1,1-dialkylhydrazones via an aryne annulation reaction.
Caption: General synthetic strategies for the 1-methyl-1H-indazole core.
Biological Activities and Pharmacological Applications
The 1-methyl-1H-indazole scaffold is a versatile pharmacophore that has been incorporated into compounds exhibiting a wide range of biological activities.
Anticancer Activity:
The most prominent application of 1-methyl-1H-indazole derivatives is in oncology, particularly as kinase inhibitors. The indazole ring can act as a bioisostere of adenine, enabling competitive binding to the ATP-binding site of various kinases.
-
Protein Kinase Inhibition: Many 1-methyl-1H-indazole-containing drugs, such as Axitinib and Pazopanib, are potent inhibitors of tyrosine kinases involved in angiogenesis and tumor growth.
-
PARP Inhibition: Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian, fallopian tube, and peritoneal cancers.
-
JAK2 Inhibition: A series of 1-methyl-1H-imidazole derivatives (structurally related to indazoles) have been developed as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.
-
p53/MDM2 Pathway: Some 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by a 1-methyl-1H-indazole kinase inhibitor.
Anti-inflammatory Activity:
The indazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Benzydamine: This is a locally-acting NSAID with anesthetic and analgesic properties.
-
Bendazac: Another indazole-based NSAID used to treat inflammation.
Antimicrobial Activity:
Derivatives of 1-methyl-1H-indazole have shown promise as antibacterial and antifungal agents.
-
Antibacterial Agents: Novel 3-methyl-1H-indazole derivatives have demonstrated potent activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. One compound showed a zone of inhibition of 22 mm against B. subtilis and 46 mm against E. coli. Actelion Pharmaceuticals has also developed 1H-indazole equivalents as antibacterial agents with potency comparable to ciprofloxacin.
Other Therapeutic Applications:
The versatility of the 1-methyl-1H-indazole scaffold extends to other therapeutic areas:
-
Cardiovascular Diseases: Some indazole derivatives have shown potential in treating arrhythmia, thrombosis, and hypertension.
-
Central Nervous System (CNS) Disorders: Granisetron, a 5-HT3 receptor antagonist containing an indazole nucleus, is used as an antiemetic to manage nausea and vomiting, often associated with cancer chemotherapy.
| Compound/Drug Name | Therapeutic Area | Mechanism of Action/Target | Reference |
| Niraparib | Anticancer | PARP inhibitor | |
| Axitinib | Anticancer | Tyrosine kinase inhibitor (VEGFR) | |
| Pazopanib | Anticancer | Tyrosine kinase inhibitor | |
| Entrectinib | Anticancer | ALK, ROS1, and TRK inhibitor | |
| Benzydamine | Anti-inflammatory | NSAID | |
| Granisetron | Antiemetic | 5-HT3 receptor antagonist |
Experimental Protocols
Representative Synthesis of a 1-Aryl-1H-Indazole Derivative
This protocol is a generalized example based on modern catalytic methods described in the literature, such as the coupling of N-Acyl-N'-substituted hydrazines and 2-bromoarylcarbonylic compounds.
Objective: To synthesize a 1-aryl-1H-indazole derivative via a copper-catalyzed intramolecular C-N bond formation.
Materials:
-
N-Acyl-N'-substituted hydrazine
-
2-Bromoarylcarbonylic compound
-
Copper(I) iodide (CuI)
-
4-hydroxy-L-proline
-
Solvent (e.g., DMF or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the N-Acyl-N'-substituted hydrazine (1.0 eq), the 2-bromoarylcarbonylic compound (1.1 eq), CuI (0.1 eq), and 4-hydroxy-L-proline (0.2 eq).
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-125 °C and stir for the required time (monitoring by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-1H-indazole.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Future Perspectives and Challenges
The 1-methyl-1H-indazole scaffold continues to be a fertile ground for drug discovery. Its ability to serve as a bioisosteric replacement for other key pharmacophores like indole and phenol ensures its continued relevance in medicinal chemistry. Future research will likely focus on:
-
Novel Scaffolds: Exploring new substitution patterns and further functionalization of the indazole ring to identify novel biological targets and improve selectivity.
-
Targeted Therapies: Designing highly specific inhibitors for kinases and other enzymes implicated in a wider range of diseases, including neurodegenerative and metabolic disorders.
-
Improved Synthetic Routes: Developing more efficient, cost-effective, and environmentally friendly synthetic methodologies to access complex 1-methyl-1H-indazole derivatives.
Despite its successes, challenges remain. The regioselective synthesis of substituted indazoles can be complex, and achieving selectivity between the N1 and N2 positions often requires careful optimization of reaction conditions and protecting group strategies. Furthermore, as with any privileged scaffold, ensuring selectivity for the desired biological target over off-target interactions is a critical consideration in drug design to minimize potential side effects.
References
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- Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. (n.d.).
- Su, Q., Ioannidis, S., Chuaqui, C., Almeida, L., Alimzhanov, M., Bebernitz, G., Bell, K., Block, M., Howard, T., Huang, S., Huszar, D., Read, J. A., Rivard Costa, C., Shi, J., Su, M., Ye, M., & Zinda, M. (2014). Discovery of 1-methyl-1H-imidazole
A Technical Guide to the Predicted Spectroscopic Profile of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
Molecular Structure and Predicted Spectroscopic Characteristics
The structure of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole presents a unique combination of electron-withdrawing and electron-donating groups on the indazole core. These substituents induce distinct electronic environments for the constituent atoms, which are expected to manifest as characteristic signals in various spectroscopic analyses. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. For this compound, we anticipate two aromatic proton signals and one signal for the N-methyl group.
Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.7 - 7.9 | Doublet (d) | 1H | H-7 |
| ~ 7.4 - 7.6 | Doublet (d) | 1H | H-4 |
| ~ 4.0 - 4.2 | Singlet (s) | 3H | N-CH₃ |
| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Note: These are predicted values and may vary based on experimental conditions. |
Expert Rationale behind the Predictions
The predicted chemical shifts are influenced by the interplay of the substituents. The bromine at position 6 and the fluorine at position 5 are strongly electron-withdrawing, which will deshield the adjacent protons, shifting their signals downfield. The H-7 proton is expected to appear as a doublet due to coupling with the fluorine at C-5. Similarly, the H-4 proton will also be a doublet due to coupling with the same fluorine atom. The N-methyl group is attached to a nitrogen atom and is expected to appear as a sharp singlet in the predicted range.
Experimental Protocol for ¹H NMR Data Acquisition
Caption: Workflow for ¹H NMR data acquisition and processing.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR provides insight into the carbon skeleton of a molecule. For this compound, eight distinct carbon signals are expected.
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 155-160 (d, J ≈ 240-250 Hz) | C-5 |
| ~ 140-145 | C-7a |
| ~ 135-140 | C-3 |
| ~ 120-125 | C-3a |
| ~ 115-120 (d, J ≈ 20-25 Hz) | C-4 |
| ~ 110-115 (d, J ≈ 5-10 Hz) | C-7 |
| ~ 100-105 (d, J ≈ 25-30 Hz) | C-6 |
| ~ 35-40 | N-CH₃ |
| Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Note: These are predicted values. The carbon attached to fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF), while other nearby carbons will show smaller two- or three-bond couplings. |
Expert Rationale behind the Predictions
The chemical shifts are predicted based on the known effects of substituents on the indazole ring system. The carbon directly attached to the fluorine (C-5) will be significantly downfield and will appear as a doublet with a large coupling constant. The carbons bearing bromine (C-6) and chlorine (C-3) will also be influenced by the electronegativity of these halogens. The remaining aromatic carbons will have shifts determined by their position relative to the various substituents. The N-methyl carbon will appear in the aliphatic region.
Experimental Protocol for ¹³C NMR Data Acquisition
The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition parameters: a wider spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C nucleus.[1] A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for all proton-bearing carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 262/264/266 | [M]⁺, Molecular ion peak cluster |
| 247/249/251 | [M - CH₃]⁺ |
| 229/231 | [M - Cl]⁺ |
| 183/185 | [M - Br]⁺ |
| Ionization Method: Electron Ionization (EI). Note: Fragmentation patterns are predicted and may vary. |
Expert Rationale behind the Predictions
The most telling feature of the mass spectrum will be the isotopic pattern of the molecular ion.[2][3][4] Due to the natural abundances of the isotopes of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a cluster of peaks at m/z 262, 264, and 266 with a characteristic intensity ratio.[3][4]
Common fragmentation pathways for such compounds include the loss of the N-methyl group to give a fragment at [M-15], loss of a chlorine radical to give a fragment at [M-35], and loss of a bromine radical to give a fragment at [M-79/81].
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | N-CH₃ |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1500-1450 | C=N stretch | Indazole ring |
| 1250-1150 | C-F stretch | Aryl-fluoride |
| 800-700 | C-Cl stretch | Aryl-chloride |
| 700-600 | C-Br stretch | Aryl-bromide |
| Sample Preparation: Attenuated Total Reflectance (ATR). Note: These are predicted values. |
Expert Rationale behind the Predictions
The IR spectrum is expected to show characteristic absorptions for the aromatic C-H and C=C stretching vibrations. The aliphatic C-H stretch of the N-methyl group will also be present. The vibrations of the carbon-halogen bonds (C-F, C-Cl, C-Br) will appear in the fingerprint region of the spectrum. The exact positions of these bands can be influenced by the overall electronic structure of the molecule.
Experimental Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.[5][6][7]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
References
-
CASNU. This compound[1286734-93-7]. [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
PubChem. 6-Bromo-3-chloro-1H-indazole. [Link]
-
UC Santa Barbara. Chemical Shift Referencing. [Link]
-
PubChem. 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. [Link]
-
Michigan State University. Mass Spectrometry. [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
-
ResearchGate. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]
-
Bangladesh Journals Online. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]
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An In-Depth Technical Guide to the Stability of Halogenated Indazoles Under Experimental Conditions
Introduction: The Privileged Scaffold and the Double-Edged Sword of Halogenation
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," appearing in a multitude of approved drugs and clinical candidates for treating a wide array of diseases, including cancer and inflammatory conditions.[3][4] The 1H-indazole tautomer is generally the most thermodynamically stable and predominant form.[1][2]
Halogenation of the indazole core is a critical synthetic strategy. Halogens, particularly bromine and iodine, serve as versatile synthetic handles for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.[5] This allows for the systematic exploration of structure-activity relationships (SAR) essential for drug discovery. However, the very reactivity that makes these halogenated intermediates valuable also renders them susceptible to a range of stability issues under common experimental conditions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability challenges associated with halogenated indazoles. We will delve into the mechanistic underpinnings of common degradation pathways, offer field-proven strategies for mitigating these issues, and provide detailed experimental protocols for both synthesis and stability assessment. Our focus is not just on the "how," but the "why," empowering scientists to make informed decisions that ensure the integrity of their molecules from the bench to preclinical development.
Part 1: Navigating the Complexities of Cross-Coupling Reactions
The functionalization of halogenated indazoles via palladium-catalyzed cross-coupling is fundamental to their use in drug discovery. However, these reactions are often plagued by side reactions that compromise yield and purity. Understanding these pathways is the first step toward overcoming them.
The Suzuki-Miyaura Coupling: Taming the Dehalogenation Side Reaction
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[6][7] When applied to halogenated indazoles, however, the desired coupling is often accompanied by a competing hydrodehalogenation (or "dehalogenation") reaction, where the halogen is replaced by a hydrogen atom.[8][9]
The Mechanism of Dehalogenation: This undesired pathway is primarily mediated by palladium-hydride (Pd-H) species. These can form through the reaction of the palladium complex with bases, trace water, or protic solvents.[8] The Pd-H species can then participate in a reductive elimination step with the indazole intermediate, yielding the dehalogenated byproduct. The propensity for dehalogenation generally follows the reactivity of the C-X bond: I > Br > Cl.[8][10] Electron-deficient N-heterocycles, like indazoles, are particularly susceptible.[8]
Caption: Suzuki coupling vs. the competing dehalogenation pathway.
Mitigation Strategies and Best Practices:
A multi-parameter optimization is often required to suppress dehalogenation.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8] | These ligands promote faster reductive elimination from the Indazolyl-Pd(II)-R intermediate, outcompeting the formation and reaction of Pd-H species. |
| Base | Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[8] | Strong bases, especially alkoxides, can generate higher concentrations of Pd-H species, increasing the rate of dehalogenation. |
| Solvent | Employ aprotic solvents such as dioxane, THF, or toluene.[8] | Protic solvents (e.g., alcohols) can act as hydride sources. While some water is often necessary, excess water can be detrimental.[11] |
| Temperature | Use the lowest effective temperature. | Higher temperatures can increase the rate of decomposition pathways, including dehalogenation. |
The Buchwald-Hartwig Amination: Avoiding Base-Induced Ring Opening
The Buchwald-Hartwig amination is the go-to method for forging C-N bonds, crucial for installing amine functionalities common in bioactive molecules.[12][13] While hydrodehalogenation can be a concern, a more insidious instability exists for N-protected indazoles: base-induced ring-opening.
The Ring-Opening Problem: In the presence of a strong base (e.g., NaOtBu, LiHMDS), N-1 or N-2 protected indazoles are prone to an undesirable E2-type elimination, leading to the formation of an ortho-aminobenzonitrile derivative.[14] This irreversible degradation pathway completely destroys the indazole scaffold.
The Solution: The Unprotected Advantage: A remarkably effective strategy is to perform the reaction on an NH-free indazole.[14] In the presence of a strong base, the indazole N-H is deprotonated in situ to form the indazolide anion. This anion is resistant to the ring-opening isomerization, allowing the desired C-N coupling to proceed cleanly.
Caption: Base-induced degradation of protected vs. unprotected indazoles.
Part 2: Broader Chemical and Physicochemical Stability Profiles
Beyond specific reaction conditions, the inherent stability of a halogenated indazole derivative must be assessed under a variety of chemical and physical stressors encountered during development.
Hydrolytic and pH Stability: The Role of Protecting Groups
The indazole core itself is relatively robust to hydrolysis. However, the stability of the overall molecule is heavily influenced by its substituents and, critically, the choice of N-protecting group. Protecting groups are often necessary to direct regioselectivity in subsequent reactions, but their lability defines the chemical space in which the molecule is stable.[15]
Comparative Guide to Common N-Protecting Groups for Indazoles:
| Protecting Group | Abbreviation | Typical Introduction | Typical Deprotection | Stability Profile & Key Features |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | Strong Acid (TFA, HCl) | Stable to hydrogenolysis and mild base. Widely used but not suitable for acid-sensitive substrates.[15] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | Fluoride Source (TBAF); Strong Acid (HCl) | Stable to a wide range of conditions. Can direct C-3 lithiation. Removal conditions are orthogonal to many other groups.[15][16] |
| Trityl | Trt | TrCl, Et₃N | Mild Acid (e.g., formic acid) | Very acid-labile. Useful when mild deprotection is required. Bulky group can influence reactivity.[15] |
| Benzyl | Bn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base. Not suitable if other parts of the molecule are sensitive to reductive conditions.[15] |
| p-Toluenesulfonyl | Ts | TsCl, Pyridine | Strong reducing agents or harsh acid/base | Very robust. Its electron-withdrawing nature can alter the reactivity of the indazole ring.[15] |
Photostability: An Overlooked Transformation
Photostability is a key regulatory requirement for drug substances.[17][18] Halogenated indazoles, particularly N-protected variants, can exhibit unexpected photoreactivity. It has been reported that N2-protected indazoles (e.g., with SEM or THP groups) can undergo a phototransposition rearrangement to form the corresponding N-protected benzimidazole isomer upon exposure to UV light.[19] This represents a complete change in the core scaffold and is a critical liability to identify early.
Metabolic Stability: From Liability to Strategy
In drug development, metabolic stability determines a compound's half-life and overall exposure in vivo. The indazole core can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[20]
Common Metabolic Pathways:
-
Oxidation: Hydroxylation of the aromatic rings is a common metabolic pathway.
-
N-Dealkylation: If the indazole nitrogen is substituted with a small alkyl group, enzymatic removal can occur.
-
N-Deindazolation: A more dramatic metabolic cleavage has been reported, involving the complete loss of the indazole ring from the parent molecule, which can lead to mutagenic metabolites.[21]
Halogenation as a Stability Strategy: The introduction of halogens, especially fluorine or trifluoromethyl (CF₃) groups, is a well-established medicinal chemistry tactic to enhance metabolic stability.[22] These groups can block sites of metabolism by sterically hindering the approach of metabolic enzymes or by increasing the oxidation potential of an adjacent C-H bond. For instance, the introduction of a CF₃ group onto an indazole-containing scaffold was shown to dramatically decrease the rate of metabolism compared to the non-fluorinated parent compound.[20]
Part 3: Validated Protocols for Synthesis and Stability Assessment
To ensure scientific integrity, all protocols must be self-validating systems. The following methodologies represent robust, field-tested procedures for working with and evaluating halogenated indazoles.
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Indazole with Dehalogenation Suppression
This protocol is optimized to minimize the dehalogenation of a representative bromo-indazole.
Materials:
-
7-Bromo-1H-indazole
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
Procedure:
-
To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add 7-bromo-1H-indazole, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the toluene/water solvent mixture.
-
Add the catalyst premix to the reaction vessel, followed by the remaining solvent.
-
Degas the final reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Protocol 2: Forced Degradation (Stress Testing) for Stability Profiling
This study is essential for identifying potential degradants and ensuring analytical methods are "stability-indicating."[23]
Procedure:
-
Prepare five separate solutions of the halogenated indazole test compound (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).
-
Acidic Stress: Add 1N HCl and heat at 60 °C for 24-48 hours.
-
Basic Stress: Add 1N NaOH and keep at room temperature for 24-48 hours.
-
Oxidative Stress: Add 3% H₂O₂ and keep at room temperature for 24-48 hours.
-
Thermal Stress: Store the solution (and solid sample) at 80 °C for 48 hours.
-
Photolytic Stress: Expose the solution (in a quartz cuvette) to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a validated HPLC-UV/MS method to quantify the parent compound and identify any degradation products.
Caption: Workflow for a typical drug stability assessment program.
Protocol 3: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
This assay provides an early assessment of a compound's susceptibility to Phase I metabolism.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control compounds (e.g., a high-turnover and a low-turnover compound)
-
Acetonitrile with internal standard for quenching
Procedure:
-
Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm at 37 °C.
-
Prepare the test compound solution by diluting the stock into the buffer (final concentration typically 1 µM; final DMSO < 0.1%).
-
Initiate the reaction by adding the NADPH regenerating system to the master mix.
-
Immediately add the pre-warmed HLM/NADPH mix to the test compound solution.
-
Incubate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to T=0. Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion
Halogenated indazoles are indispensable intermediates in the pursuit of novel therapeutics. Their stability, however, is not guaranteed. A proactive and mechanistically informed approach is essential to navigate the challenges of dehalogenation in cross-coupling, base-induced ring-opening, and unforeseen photo- and metabolic degradation. By carefully selecting N-protecting groups, optimizing reaction parameters based on an understanding of competing pathways, and implementing rigorous stability testing protocols early in the development process, researchers can ensure the integrity of their compounds. This diligence is fundamental to the successful translation of a promising halogenated indazole from a synthetic target into a life-changing medicine.
References
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- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. (n.d.). Benchchem.
- Pharmacological Properties of Indazole Derivatives: Recent Developments. (n.d.). Request PDF.
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- how to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). Benchchem.
- A mild and efficient THP protection of indazoles and benzyl alcohols in water. (n.d.). ResearchGate.
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- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (n.d.). MDPI.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI.
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- How to create a GMP-Compliant Stability Protocol? (2024, March 13). QbD Group.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (n.d.). ARKIVOC.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023, February 7). RSC Publications.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Egyptian Drug Authority.
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Stability Studies: An Essential Step for Quality Management in Drug Development. (2023, December 2). Pharmaceutical Technology.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). NIH.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Request PDF - ResearchGate.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. (n.d.). PubMed.
- Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal.
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Methodological & Application
Synthesis of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole: An Application Note and Protocol for Drug Development Professionals
This document provides a comprehensive guide for the multi-step synthesis of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole, a key heterocyclic scaffold of interest in medicinal chemistry. The protocol starts from the readily available precursor, 3-fluoro-2-methylaniline. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.
The strategic incorporation of halogen atoms, such as bromine, chlorine, and fluorine, into the indazole core is a widely recognized strategy in drug design.[1] This approach can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, binding affinity to biological targets, and bioavailability.[1] The target molecule, with its specific substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents.
This protocol is structured to provide not only a procedural outline but also the scientific rationale behind each transformation, ensuring a deep understanding of the synthetic pathway.
Overall Synthetic Strategy
The synthesis of this compound from 3-fluoro-2-methylaniline is a multi-step process that involves the sequential installation of the required functional groups onto the aromatic core, followed by the construction and subsequent modification of the indazole ring system. The proposed synthetic route is illustrated below.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-5-fluoro-2-methylaniline
This initial step involves the regioselective bromination of 3-fluoro-2-methylaniline. The directing effects of the amino and methyl groups on the aromatic ring guide the bromine atom to the desired position. N-bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[2]
Protocol:
-
In a suitable reaction vessel, dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile.
-
Cool the solution to a temperature between -10°C and 0°C.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the internal temperature below 5°C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-5-fluoro-2-methylaniline.
| Reagent/Solvent | Molar Ratio | Key Parameters |
| 3-Fluoro-2-methylaniline | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating agent |
| Acetonitrile | - | Solvent |
| Temperature | - | -10°C to 0°C |
| Reaction Time | - | 1-2 hours |
Step 2: Synthesis of 6-Bromo-5-fluoro-1H-indazole
The formation of the indazole ring is achieved through a diazotization of the aniline, followed by an intramolecular cyclization. This classic approach is a robust method for constructing the indazole core.[3]
Protocol:
-
Suspend 4-bromo-5-fluoro-2-methylaniline (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
In a separate vessel, prepare a solution of sodium acetate in water.
-
Slowly add the diazonium salt solution to the sodium acetate solution, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The precipitated product is collected by filtration, washed with water, and dried under vacuum to yield 6-bromo-5-fluoro-1H-indazole.
| Reagent/Solvent | Molar Ratio | Key Parameters |
| 4-Bromo-5-fluoro-2-methylaniline | 1.0 | Starting material |
| Sodium Nitrite | 1.1 | Diazotizing agent |
| Acetic Acid/HCl | - | Acidic medium |
| Temperature | - | 0-5°C |
| Reaction Time | - | Overnight |
Step 3: Synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole
Chlorination at the C3 position of the indazole ring can be achieved using various chlorinating agents. N-chlorosuccinimide (NCS) is a suitable choice for this transformation.
Protocol:
-
Dissolve 6-bromo-5-fluoro-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 6-bromo-3-chloro-5-fluoro-1H-indazole.
| Reagent/Solvent | Molar Ratio | Key Parameters |
| 6-Bromo-5-fluoro-1H-indazole | 1.0 | Starting material |
| N-Chlorosuccinimide (NCS) | 1.1 | Chlorinating agent |
| DMF | - | Solvent |
| Temperature | - | 60-70°C |
| Reaction Time | - | 4-6 hours |
Step 4: Synthesis of this compound
The final step is the N-methylation of the indazole ring. The regioselectivity of this reaction (N1 vs. N2 methylation) can be influenced by the choice of base and solvent.[4][5] For N1-methylation, which is often the thermodynamically favored product, conditions using a strong base in an aprotic solvent are typically employed.[4][6]
Caption: N-methylation of the indazole core.
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-3-chloro-5-fluoro-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0°C and add methyl iodide (CH3I, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
| Reagent/Solvent | Molar Ratio | Key Parameters |
| 6-Bromo-3-chloro-5-fluoro-1H-indazole | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.2 | Base |
| Methyl Iodide (CH3I) | 1.1 | Methylating agent |
| THF | - | Anhydrous solvent |
| Temperature | - | 0°C to room temp. |
Scientific Integrity and Trustworthiness
The protocols described herein are based on well-established and widely cited synthetic transformations in organic chemistry. Each step is designed to be self-validating through standard analytical techniques such as TLC, LC-MS, and NMR, allowing for the monitoring of reaction progress and characterization of intermediates and the final product. The choice of reagents and reaction conditions is grounded in mechanistic understanding to ensure high yields and purity. For instance, the use of a strong, non-nucleophilic base like sodium hydride in the N-methylation step is crucial for favoring the formation of the thermodynamically more stable N1-isomer.[4][7]
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Palladium-Catalyzed Pathways to Indazole Derivatives: Advanced Application Notes and Protocols
Introduction: The Significance of Indazoles and the Power of Palladium Catalysis
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1] The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure in drug discovery due to its ability to mimic the indole nucleus while offering unique electronic and steric properties.[1] The development of efficient and versatile synthetic methodologies to access functionalized indazoles is therefore a critical endeavor for researchers in pharmaceuticals and materials science.
Palladium catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity. This guide provides an in-depth exploration of two powerful palladium-catalyzed strategies for the synthesis of indazole derivatives: the modern approach of C-H activation followed by intramolecular amination, and the robust and widely utilized Buchwald-Hartwig amination. These methodologies offer significant advantages over classical methods, which often suffer from harsh reaction conditions, limited substrate scope, and poor regioselectivity.
This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols but also the underlying mechanistic principles that govern these powerful transformations. By understanding the "why" behind the "how," practitioners can better troubleshoot and adapt these methods to their specific synthetic challenges.
I. Direct C–H Activation/Intramolecular Amination: A Modern Approach to 3-Substituted Indazoles
The direct functionalization of C–H bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to complex molecule construction. Palladium-catalyzed C–H activation followed by intramolecular amination has become a premier strategy for the synthesis of 3-aryl- and 3-alkylindazoles from readily available hydrazones.[2]
Mechanistic Insights
This transformation is believed to proceed through a Pd(II)/Pd(0) catalytic cycle. The key steps involve the chelation-assisted C–H activation of an aryl group of the hydrazone substrate, followed by C–N bond-forming reductive elimination to furnish the indazole product. The role of co-oxidants like copper(II) acetate and silver trifluoroacetate is to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[2]
Figure 1: Catalytic cycle for C-H activation/amination.
Experimental Protocol: Synthesis of 3-Phenyl-1H-indazole
This protocol is adapted from a literature procedure for the synthesis of 3-arylindazoles via palladium-catalyzed C–H activation.[2]
Materials:
-
Benzophenone tosylhydrazone (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Silver trifluoroacetate (AgOCOCF₃, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add benzophenone tosylhydrazone (e.g., 0.2 mmol, 73.7 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), copper(II) acetate (0.2 mmol, 36.3 mg), and silver trifluoroacetate (0.4 mmol, 88.3 mg).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMSO (4.0 mL) via syringe.
-
Stir the reaction mixture at 50 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-phenyl-1H-indazole.
Data Presentation: Substrate Scope and Yields
The palladium-catalyzed C–H activation/intramolecular amination tolerates a wide range of functional groups on the aryl hydrazone substrate.
| Entry | Substituent on Aryl Ring | Product | Yield (%)[2] |
| 1 | H | 3-Phenyl-1H-indazole | 85 |
| 2 | 4-Me | 3-(p-Tolyl)-1H-indazole | 82 |
| 3 | 4-OMe | 3-(4-Methoxyphenyl)-1H-indazole | 78 |
| 4 | 4-F | 3-(4-Fluorophenyl)-1H-indazole | 75 |
| 5 | 4-Cl | 3-(4-Chlorophenyl)-1H-indazole | 71 |
| 6 | 4-CF₃ | 3-(4-(Trifluoromethyl)phenyl)-1H-indazole | 65 |
| 7 | 3-Me | 3-(m-Tolyl)-1H-indazole | 80 |
Table 1: Substrate scope for the synthesis of 3-arylindazoles via C-H activation.
II. Buchwald-Hartwig Amination: A Robust Route to N-Arylindazoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds.[3][4][5] Its intramolecular variant provides an efficient and general method for the synthesis of N-substituted indazoles, particularly 2-aryl-2H-indazoles, from readily accessible N-aryl-N-(o-bromobenzyl)hydrazines.[3][4][5]
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C–N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step.[6]
Figure 2: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole
This protocol is adapted from a literature procedure for the synthesis of 2-aryl-2H-indazoles via intramolecular Buchwald-Hartwig amination.[3][4][5]
Materials:
-
N-(2-Bromobenzyl)-N-phenylhydrazine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.075 equiv)
-
Sodium tert-butoxide (t-BuONa, 1.5 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Pressure tube
Procedure:
-
To a pressure tube, add N-(2-bromobenzyl)-N-phenylhydrazine (e.g., 1.0 mmol, 277.2 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), dppf (0.075 mmol, 41.6 mg), and sodium tert-butoxide (1.5 mmol, 144.2 mg).
-
Evacuate and backfill the pressure tube with argon or nitrogen three times.
-
Add anhydrous toluene (3.5 mL) via syringe.
-
Seal the pressure tube and heat the reaction mixture to 90 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-2H-indazole.
Data Presentation: Substrate Scope and Yields
The intramolecular Buchwald-Hartwig amination is a versatile method that accommodates various substituents on both the N-aryl and the benzyl rings.[3][4][5]
| Entry | Substituent on N-Aryl Ring | Substituent on Benzyl Ring | Product | Yield (%)[3][4][5] |
| 1 | H | H | 2-Phenyl-2H-indazole | 88 |
| 2 | 4-OMe | H | 2-(4-Methoxyphenyl)-2H-indazole | 92 |
| 3 | 4-CF₃ | H | 2-(4-(Trifluoromethyl)phenyl)-2H-indazole | 75 |
| 4 | H | 5-F | 5-Fluoro-2-phenyl-2H-indazole | 85 |
| 5 | 4-Me | 5-Cl | 5-Chloro-2-(p-tolyl)-2H-indazole | 80 |
Table 2: Substrate scope for the synthesis of 2-aryl-2H-indazoles via Buchwald-Hartwig amination.
III. Functionalization of the Indazole Core: Suzuki-Miyaura Coupling
Beyond the de novo synthesis of the indazole ring, palladium catalysis is instrumental in the late-stage functionalization of pre-formed indazole scaffolds. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups onto the indazole core.[1][7][8][9] This is typically achieved by coupling a halo-indazole with a boronic acid or ester.
Experimental Workflow
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 5. A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of Bromo-indazoles
Introduction: The Strategic Importance of Indazole Functionalization
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous groundbreaking therapeutics, including kinase inhibitors used in oncology.[1][2] Its role as a bioisostere for indole allows for nuanced modulation of pharmacological properties such as binding affinity, selectivity, and metabolic stability.[3][4] The ability to precisely install diverse molecular fragments onto the indazole ring system is therefore a critical capability in drug discovery.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forging carbon-carbon bonds.[5] Its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acid derivatives make it an indispensable tool for the functionalization of heterocyclic cores like bromo-indazoles.[3]
This guide provides a detailed, field-proven framework for successfully implementing the Suzuki-Miyaura coupling of bromo-indazoles. It moves beyond a simple recitation of steps to explain the critical interplay between substrates, catalysts, and conditions, enabling researchers to not only execute the reaction but also to troubleshoot and adapt the protocols for their specific synthetic challenges.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle centered on a palladium complex.[6][7] A firm grasp of this mechanism is essential for rational selection of reagents and conditions. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: A low-valent Palladium(0) complex, stabilized by ligands, initiates the cycle by inserting into the carbon-bromine bond of the indazole. This step forms a new, planar Palladium(II) intermediate.[6] The reactivity order for this step is generally I > Br > OTf >> Cl, making bromo-indazoles ideal substrates.[6]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the organoboron species by a base.[8] The base reacts with the boronic acid (or its ester) to form a more nucleophilic "ate" complex, which facilitates the ligand exchange on the Pd(II) center, displacing the halide.[5][8]
-
Reductive Elimination: In the final step, the two organic fragments coupled to the Pd(II) center—the indazole and the group from the boronic acid—are expelled as the new C-C bond is formed. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for a Successful Coupling
The success of coupling a bromo-indazole hinges on the careful selection of four key components: the catalyst system (palladium source and ligand), the base, the solvent, and the nature of the substrates themselves.
-
The Bromo-indazole Substrate: The position of the bromine atom and the presence or absence of a substituent on the indazole nitrogen (N-H vs. N-R) significantly impact reactivity.
-
Positional Isomers: Bromine atoms at different positions (e.g., C3, C5, C7) can have different electronic and steric environments, potentially requiring tailored conditions.
-
N-H Free vs. N-Protected Indazoles: N-H free indazoles can be challenging substrates. The acidic proton can interact with the base or catalyst, sometimes leading to lower yields or requiring specific conditions.[9] While direct coupling is often possible, N-protection (e.g., with a Boc or benzyl group) can lead to more consistent results, although it adds steps to the overall synthesis.[9]
-
-
The Palladium Catalyst and Ligand: This is the most critical choice. While simple catalysts like Pd(PPh₃)₄ can be effective for some substrates, challenging couplings, especially with heteroaromatics, often require more sophisticated systems.[10][11]
-
Palladium Source: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The first two are sources of Pd(0) that require an external ligand to be added.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic couplings, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior.[11][12] They promote the crucial oxidative addition step and prevent catalyst decomposition.[12] For example, a catalyst system of Pd(OAc)₂ and RuPhos has been used effectively for coupling 3-bromo-indazol-5-amine.[10]
-
-
The Base: The base plays a multifaceted role, primarily in activating the boronic acid for transmetalation.[5][8]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[10][13]
-
Strength and Solubility: Cesium carbonate is a stronger and more soluble base, often providing superior results in difficult couplings, particularly with N-H free substrates.[9][10] Potassium phosphate is a good choice when dealing with base-sensitive functional groups.
-
-
The Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Aqueous Biphasic Systems: Mixtures of an organic solvent with water are very common. Dioxane/water, DME/water, and THF/water are standard choices.[5][7] Water helps dissolve the inorganic base and plays a role in the transmetalation step.
-
Anhydrous Conditions: In some cases, particularly with water-sensitive substrates, anhydrous polar aprotic solvents like DMF or DME can be used with a suitable base.
-
Experimental Protocols & Workflow
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of bromo-indazoles. Reaction monitoring by TLC or LC-MS is highly recommended to determine completion.
Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.
Protocol 1: General Conditions using Pd(PPh₃)₄
This protocol is a reliable starting point for many common bromo-indazoles and arylboronic acids.
Materials:
-
Bromo-indazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromo-indazole, arylboronic acid, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[11]
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.[7]
-
Finally, add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-110 °C (conventional heating) or 140 °C (microwave irradiation) and stir vigorously for 2-24 hours.[7][10]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[7]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Conditions for Challenging Substrates using a Buchwald Ligand
This protocol is recommended for less reactive bromo-indazoles, sterically hindered coupling partners, or when Protocol 1 fails.
Materials:
-
Bromo-indazole (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium(II) Acetate, Pd(OAc)₂ (0.02-0.05 equiv)
-
Buchwald Ligand (e.g., SPhos, XPhos) (1.1 to 2.2 times the moles of Pd)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
Procedure:
-
In an inert atmosphere glovebox, or using Schlenk techniques, add Pd(OAc)₂, the phosphine ligand, the bromo-indazole, the boronic acid, and K₃PO₄ to a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring until the reaction is complete as judged by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Data Summary: Representative Reaction Conditions
The following table summarizes conditions successfully employed for the Suzuki-Miyaura coupling of various bromo-indazoles, drawn from published literature.
| Bromo-indazole Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent System | Temp. & Time | Yield (%) | Reference |
| 3-Bromo-1H-indazole | Various Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C (MW), 15 min | 65-95% | [9][10] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2 h | 90% | [4][13] |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2 h | 50% | [13] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 1 h | 92% | [1] |
| 3-Bromo-5-amino-1H-indazole | Various Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 120 °C (MW), 1 h | 75-96% | [10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd(0) or ligand).2. Insufficient degassing (O₂ present).3. Base is not strong or soluble enough. | 1. Use a fresh bottle of catalyst/ligand. Consider a more robust ligand (e.g., XPhos, SPhos) or a pre-catalyst.[11][14]2. Ensure thorough degassing of solvents and perform the reaction under a strict inert atmosphere.[15]3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[10] |
| Protodeboronation | Boronic acid is unstable under reaction conditions (hydrolytic decomposition). | Use a more stable boronate ester (e.g., pinacol or MIDA ester). Use anhydrous conditions if possible. |
| Dehalogenation of Starting Material | Reductive elimination of a Pd-H species. Often promoted by certain solvents or impurities. | Ensure high purity of reagents. Screen different solvents. Sometimes a change in ligand can suppress this side reaction. |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen, which can facilitate a Pd-catalyzed oxidative coupling. | Improve degassing procedures. Ensure the inert atmosphere is maintained throughout the reaction.[15] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Godoy, F., et al. (2012). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics. [Link]
-
Borah, A. J., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Piras, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
ResearchGate. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
-
Wikipedia. (2024). Carbodicarbenes. [Link]
-
Kumar, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
-
Chen, Y., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]
-
Piras, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. Molecules. [Link]
-
ResearchGate. (2023). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. [Link]
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
Application Note: High-Purity Isolation of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole using Optimized Silica Gel Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole, a halogenated heterocyclic compound often used as a key intermediate in pharmaceutical synthesis. The inherent complexity of reaction mixtures necessitates a robust purification strategy to isolate the target molecule from starting materials, by-products, and other impurities. We present a systematic approach leveraging normal-phase flash column chromatography on silica gel. The methodology emphasizes a logical workflow, beginning with mobile phase optimization via Thin-Layer Chromatography (TLC) to ensure efficient, high-resolution separation. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to empower researchers to achieve high purity and yield.
Introduction and Scientific Principles
This compound (C₈H₅BrClFN₂, MW: 263.49 g/mol ) is a substituted indazole derivative.[1] Such highly functionalized heterocyclic scaffolds are foundational in the development of novel therapeutic agents. Achieving high purity (>98%) of these intermediates is paramount, as residual impurities can lead to undesirable side reactions in subsequent synthetic steps or introduce toxicological liabilities in final drug products.
Column chromatography is a cornerstone liquid chromatography technique for the purification of organic compounds.[2][3] The protocol herein employs normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent). The fundamental principle of separation is based on differential adsorption and partitioning of the components of a mixture.[4][5]
-
The Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in silanol (Si-OH) groups.[2] These groups are polar and can form hydrogen bonds and dipole-dipole interactions with analytes.
-
The Mobile Phase: A non-polar or moderately polar solvent mixture is passed through the column. It acts as the eluent, competing with the analytes for binding sites on the stationary phase and carrying them down the column.
-
Mechanism of Separation: Components in the crude mixture are introduced at the top of the column. As the mobile phase flows through, a continuous equilibrium of adsorption to the stationary phase and desorption into the mobile phase occurs.[2]
-
Polar compounds interact strongly with the polar silica gel and are retained longer, thus eluting later.
-
Non-polar compounds have a lower affinity for the stationary phase, spend more time in the mobile phase, travel down the column faster, and elute earlier.[6]
-
Our target molecule, with its multiple halogen substituents and nitrogen-containing ring system, possesses moderate polarity. This allows for strong, yet reversible, interaction with the silica gel, making it an ideal candidate for this purification technique.
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, it is imperative to develop an optimal mobile phase system. TLC is a rapid, small-scale, and inexpensive analytical technique that perfectly mimics the separation principles of column chromatography.[7] The goal is to find a solvent system that provides a clear separation between the target compound and its nearest impurities, with an ideal Retention Factor (Rƒ) for the target.
The Rƒ is a measure of a compound's retention on the stationary phase and is calculated as: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)[8]
For effective translation from TLC to flash column chromatography, the target compound should have an Rƒ value between 0.2 and 0.3 .[3][9]
-
If Rƒ > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
If Rƒ < 0.15: The compound will be too strongly adsorbed, requiring excessively large volumes of solvent for elution and leading to broad, poorly resolved peaks.
Protocol for TLC Mobile Phase Screening
-
Prepare Solvent Systems: Create a series of mobile phase mixtures with varying polarity. A common and effective system for compounds of moderate polarity is a mixture of a non-polar solvent like Hexanes (or Heptane) and a more polar solvent like Ethyl Acetate (EtOAc). Start with low polarity and incrementally increase it.
-
Examples: 95:5, 90:10, 85:15, 80:20 (Hexanes:EtOAc, v/v).
-
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate via capillary action until it is ~1 cm from the top.
-
Visualize and Calculate Rƒ: Remove the plate and immediately mark the solvent front. Visualize the separated spots using a UV lamp (typically at 254 nm). Circle the spots and calculate the Rƒ for each.
-
Optimize: Identify the solvent system that places the target compound's spot within the optimal 0.2-0.3 Rƒ range and shows the greatest possible distance (ΔRƒ) from the nearest impurity spots.
Detailed Protocol for Flash Column Chromatography Purification
This protocol assumes a crude sample size of approximately 1 gram. The scale can be adjusted by modifying the column size and solvent volumes accordingly.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, Flash Grade (230-400 mesh, 40-63 µm)[10] |
| Crude Sample | ~1 g of this compound |
| Mobile Phase | Hexanes (or Heptane), HPLC Grade |
| Ethyl Acetate, HPLC Grade | |
| Glassware | Glass chromatography column (~40 mm diameter) |
| Round-bottom flasks, Erlenmeyer flasks | |
| Fraction collection tubes (e.g., 16x100 mm test tubes) | |
| Apparatus | Rotary Evaporator, Fume Hood, TLC supplies |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine silica dust.[11][12]
-
Silica Gel Handling: Silica gel is a fine powder that can cause respiratory irritation.[11] Avoid generating dust. Handle in a fume hood and use appropriate respiratory protection if necessary.[13]
-
Solvent Handling: Hexanes and Ethyl Acetate are flammable. Keep away from ignition sources. Refer to the specific Safety Data Sheets (SDS) for detailed handling and disposal information.
Step-by-Step Purification Workflow
Step 1: Column Preparation (Wet-Packing)
-
Secure the glass column vertically to a stand within the fume hood. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase. Add a ~1 cm layer of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:EtOAc). A common ratio is ~50-100 g of silica for every 1 g of crude mixture.[3]
-
Pour the slurry into the column. Use a funnel to prevent spillage. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, but never let the top of the silica bed run dry. The solvent level must always remain above the silica bed to prevent cracking, which would ruin the separation.
-
Once the silica has settled into a stable bed, add another ~1 cm layer of sand on top to protect the surface during sample and eluent addition.
Step 2: Sample Loading (Dry Loading Recommended) Dry loading is superior for ensuring a concentrated band of sample at the start of the purification, leading to better resolution.
-
Dissolve the ~1 g crude sample in a minimal amount of a low-boiling-point solvent (e.g., 5-10 mL of Dichloromethane).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, using a funnel and pouring against the glass to avoid disturbing the packing.
-
Begin elution by opening the stopcock. For flash chromatography, apply gentle positive pressure to the top of the column using a regulated air or nitrogen line to achieve a flow rate of approximately 2 inches/minute.
-
Start with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) and collect the eluate in sequentially numbered test tubes (fractions), typically 10-20 mL per fraction.
-
Gradient Elution: To effectively separate compounds with different polarities, gradually increase the polarity of the mobile phase over time. This is done by incrementally increasing the percentage of the more polar solvent (Ethyl Acetate).
-
Example Gradient:
-
Fractions 1-10: 95:5 Hexanes:EtOAc
-
Fractions 11-20: 90:10 Hexanes:EtOAc
-
Fractions 21-30: 85:15 Hexanes:EtOAc
-
Continue increasing polarity as needed based on TLC analysis of the fractions.
-
-
Step 4: Monitoring and Product Isolation
-
Periodically, analyze the collected fractions by TLC to determine their composition. Spot every few fractions on a single TLC plate to track the elution of the compounds.
-
Identify the fractions containing the pure target compound (single spot at the correct Rƒ).
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the flask under high vacuum for a short period to remove any residual solvent.
-
The final product should be a solid or oil. Determine the final mass to calculate the yield and assess purity via analytical methods (e.g., NMR, HPLC, LC-MS).
Visual Workflow and Data Summary
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Summary of Chromatographic Parameters
| Parameter | Recommended Value / Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent resolving power for flash chromatography.[10] |
| Column Dimensions | 40 mm ID x 300 mm Length (for ~1g scale) | Provides adequate capacity and bed length for good separation. |
| Silica Mass | 50 - 100 g | A 50:1 to 100:1 ratio of silica to crude sample is standard for difficult separations.[3] |
| Sample Loading | Dry Loading | Ensures a narrow starting band, maximizing separation efficiency. |
| Mobile Phase System | Hexanes (or Heptane) / Ethyl Acetate | Offers a good polarity range and is easily removed post-purification. |
| Elution Mode | Gradient Elution | Efficiently elutes compounds of varying polarities, saving time and solvent compared to isocratic elution for complex mixtures.[8][10] |
| Flow Rate | ~2 inches/min (~50 mL/min for 40mm ID) | Optimal flow for flash chromatography, balancing speed and resolution. |
| Fraction Size | 15-20 mL | Small enough to resolve closely eluting compounds. |
| Monitoring | UV-Vis (254 nm) TLC | The indazole core is UV active, allowing for easy visualization on TLC plates. |
References
-
Yamazen. Ideal Method Transfer from TLC to Column Chromatography. Available from: [Link]
-
PubChem. 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. National Center for Biotechnology Information. Available from: [Link]
-
Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Available from: [Link]
-
Scribd. TLC to Column Chromatography Guide. Available from: [Link]
-
Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Available from: [Link]
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Scribd. Silica Gel Chromatography MSDS. Available from: [Link]
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Products Finishing. Safety Data Sheet (SDS) Products Silica Gel. Available from: [Link]
-
Zeochem. Silica gel - Safety Data Sheet. Available from: [Link]
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IJCRT.org. Column Chromatography. International Journal of Creative Research Thoughts. Available from: [Link]
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Scharlab. Silica Gel for column chromatography - Safety Data Sheet. Available from: [Link]
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Teledyne ISCO. Flash Method Development from TLC Plates Webinar. YouTube. Available from: [Link]
-
Teledyne LABS. LABS How To: TLC to Flash Gradient Optimizer. YouTube. Available from: [Link]
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PubChem. 6-Bromo-5-fluoro-1-methyl-1H-indazole. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 6-Bromo-3-chloro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
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Research and Reviews: Research Journal of Pharmaceutical Analysis. Column Chromatography in Pharmaceutical Analysis. Available from: [Link]
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Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available from: [Link]
-
ResearchGate. New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Glorius, F., et al. Rhodium(III)-catalyzed Indazole Synthesis by C-H Bond Functionalization and Cyclative Capture. Available from: [Link]
-
Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
National Institutes of Health (NIH). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
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Application Note: A Multi-Modal Analytical Approach for the Definitive Characterization of Substituted Indazoles
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the synthesis of N-substituted indazoles frequently yields a mixture of N-1 and N-2 regioisomers, which can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] Consequently, unambiguous structural characterization is not merely a procedural step but a critical determinant of a drug development program's success. This guide moves beyond a simple listing of techniques to provide an integrated analytical strategy, explaining the causality behind our methodological choices and offering robust, self-validating protocols. We will explore how to leverage the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography in a synergistic workflow to ensure the absolute structural integrity and purity of your substituted indazole compounds.
The Central Challenge: N-1 versus N-2 Regioisomerism
The nucleophilic character of both nitrogen atoms in the indazole ring means that alkylation or arylation reactions can produce two distinct regioisomers.[1][4] The N-1 isomer is generally the thermodynamically more stable product, while the N-2 isomer can be kinetically favored under certain conditions.[1] Differentiating these isomers is the primary challenge in characterization. This guide provides the definitive workflows to resolve this ambiguity.
Integrated Analytical Workflow
A comprehensive characterization relies on the convergence of data from multiple orthogonal techniques. No single method provides all the necessary information (identity, structure, purity, and quantity). The following workflow illustrates a best-practice approach.
Caption: Integrated workflow for substituted indazole characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Isomer Assignment
NMR is the most powerful tool for distinguishing between N-1 and N-2 substituted indazoles in solution.[1][5] The electronic environment of the core indazole protons and carbons differs significantly between the two isomers, leading to diagnostic shifts in the spectra.
Expertise & Experience: Why NMR is Decisive
The key lies in exploiting through-bond and through-space correlations between the substituent and the indazole core. For an N-1 substituted indazole, the substituent is spatially close to the H-7 proton and three bonds away from the C-7a carbon. For an N-2 substituted indazole, the substituent is closer to the H-3 proton and three bonds away from the C-3 carbon. 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are designed to detect precisely these relationships.[3][4]
Protocol 1: Differentiating N-1 and N-2 Isomers with 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify all proton signals and their integrations.
-
Acquire a ¹³C{¹H} NMR spectrum to identify all carbon signals.
-
-
2D HMBC Acquisition:
-
Set up a standard hsqcedetgp (or similar) pulse program.
-
Optimize the ¹J(C,H) coupling constant to ~145 Hz.
-
Set up a standard hmbcgplpndqf (or similar) pulse program.
-
Crucial Choice: Set the long-range coupling constant (ⁿJ(C,H)) to 8-10 Hz. This value is optimal for detecting 2- and 3-bond correlations, which are essential for this analysis.
-
-
2D NOESY Acquisition (Optional but Recommended):
-
Set up a standard noesygpph (or similar) pulse program.
-
Crucial Choice: Use a mixing time of 500-800 ms. This duration allows for the development of clear through-space correlations between protons that are close in proximity (< 5 Å).
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Analyze the HMBC spectrum for the key correlations outlined in the diagram and table below.
-
Analyze the NOESY spectrum for through-space correlations, particularly between the substituent's α-protons and the indazole core protons (H-7 or H-3).
-
Caption: Decision tree for NMR-based assignment of indazole isomers.
Data Presentation: Diagnostic NMR Shifts
| Isomer Type | Key HMBC Correlation (Substituent α-H to...) | Key NOESY Correlation (Substituent α-H to...) | Typical Chemical Shift of C3 (ppm) | Typical Chemical Shift of H3 (ppm) |
| N-1 Substituted | C-7a [3] | H-7 [3][6] | ~133-135[7] | ~7.9-8.1 |
| N-2 Substituted | C-3 | H-3 | ~121-123[7] | ~8.2-8.5 |
Note: Exact chemical shifts are highly dependent on the solvent and other substituents on the ring.
High-Performance Liquid Chromatography (HPLC): The Standard for Separation and Purity
HPLC is indispensable for both analytical and preparative-scale separation of N-1 and N-2 indazole isomers, which often exhibit different polarities.[8] It is also the primary method for determining the purity of the final, isolated compound.
Expertise & Experience: Optimizing Isomer Separation
While isocratic elution can sometimes be sufficient, a gradient elution is often necessary to resolve closely eluting isomers and handle compounds with a wider range of polarities.[9][10] Reversed-phase chromatography (e.g., C18 column) is the most common starting point. The choice of mobile phase modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid or trifluoroacetic acid for peak shaping) is critical for achieving baseline separation.
Protocol 2: HPLC Purity Assessment and Isomer Separation
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 220 nm, 254 nm, or the λₘₐₓ of the compound).
-
-
Sample Preparation: Prepare a stock solution of the crude or purified material in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Gradient Elution Method:
-
Trustworthiness: This gradient is a robust starting point for many substituted indazoles. It provides a wide enough polarity window to elute most compounds while offering sufficient resolution for many isomer pairs.
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Injection and Data Analysis:
-
Inject 5-10 µL of the sample.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
-
For crude mixtures, the relative peak areas provide an estimate of the N-1 to N-2 isomer ratio.
-
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry provides the molecular weight of the compound, confirming that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass, allowing for the confident determination of the elemental formula.[6]
Protocol 3: Molecular Weight Verification by LC-MS
-
Instrumentation: Couple an HPLC system (as described in Protocol 2) to an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique ideal for the polar nature of many indazole derivatives.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI+
-
Scan Range: 100 - 1000 m/z
-
Capillary Voltage: 3.5 - 4.5 kV
-
Gas Temperature: 300 - 350 °C
-
-
Analysis:
-
Inject the sample via the LC system.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Trustworthiness: For HRMS, the measured mass should be within 5 ppm of the calculated theoretical mass for the expected elemental formula. This provides extremely high confidence in the compound's identity.
-
Fragmentation data (MS/MS) can sometimes offer clues to the isomeric structure, though NMR remains the definitive method.[11][12]
-
X-ray Crystallography and Elemental Analysis: The Final Confirmation
X-ray Crystallography: The Gold Standard
When a single crystal of sufficient quality can be grown, single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure of the molecule.[5][13] This method definitively confirms the connectivity of all atoms, resolving any doubt about N-1 vs. N-2 substitution.[14][15] The output is a definitive molecular structure that validates all other spectroscopic data.
Elemental Analysis: A Classic Purity Check
Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.
-
Principle of Validation: The experimental percentages should match the theoretical values calculated from the molecular formula. A match within ±0.4% is considered strong evidence of high purity and confirms the elemental composition determined by HRMS and NMR.[16] This technique is particularly important as it is insensitive to impurities that lack the analyte's chromophore (for HPLC-UV) or do not ionize well (for MS).
References
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]
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HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. PubMed. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
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hplc method for separating enantiomers of imidazole derivatives - antifungal compounds. Semantic Scholar. [Link]
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13C NMR of indazoles. Semantic Scholar. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
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SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. ResearchGate. [Link]
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Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
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HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [Link]
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Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. MDPI. [Link]
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Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
- Method for separating and purifying substituted indazole isomers.
-
Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. [Link]
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Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central. [Link]
-
Synthesis, Characterization and Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. MDPI. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
- SYNTHESIS OF INDAZOLES.
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Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. PubMed. [Link]
-
Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link]
-
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]
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Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. PubMed. [Link]
-
Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. [Link]
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Application Note: Structural Elucidation of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole using NMR and Mass Spectrometry
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel heterocyclic compounds is paramount. Halogenated indazoles, in particular, represent a class of privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1] The subject of this application note, 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole, is a multifaceted molecule whose synthesis and subsequent use in pharmaceutical research necessitate unambiguous structural confirmation. The strategic placement of bromine, chlorine, and fluorine atoms, in addition to the N-methylation, presents a unique analytical challenge and opportunity.
This guide provides a comprehensive framework for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these techniques as they apply to this specific analyte, present detailed experimental protocols, and offer insights into the interpretation of the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification of complex small molecules.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₅BrClFN₂[2]
-
Molecular Weight: 263.49 g/mol [2]
-
CAS Number: 1286734-93-7[2]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.
I. Principles and Considerations
The presence of multiple halogens and an N-methyl group on the indazole core significantly influences the NMR spectra. The electronegativity and anisotropic effects of the substituents will cause predictable shifts in the proton and carbon signals. The fluorine atom, being a spin-1/2 nucleus with 100% natural abundance, will not only provide a distinct signal in the ¹⁹F NMR spectrum but will also couple with neighboring protons and carbons, leading to characteristic splitting patterns that are crucial for unambiguous assignments.[3]
II. Experimental Protocol: NMR Sample Preparation and Data Acquisition
Caption: General workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[5] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[4]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[5]
-
¹³C NMR: Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 0-180 ppm), a longer relaxation delay (2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) will be necessary.[5]
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. The chemical shift range for organofluorine compounds is broad, so a spectral width of -50 to -250 ppm is a reasonable starting point. Trifluoroacetic acid or another suitable reference can be used as an internal or external standard.
-
III. Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on established substituent effects on the indazole ring system and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~ 7.6 - 7.8 | d | ~ 1.5 - 2.5 (⁴JH-F) | 1H | H-4 | The proton at position 4 is expected to be downfield due to the deshielding effect of the adjacent nitrogen and will show a small through-space coupling to the fluorine at C5. |
| ~ 7.4 - 7.6 | d | ~ 7.0 - 9.0 (³JH-F) | 1H | H-7 | The proton at position 7 will be downfield and will exhibit a larger coupling to the fluorine at C5. |
| ~ 4.0 - 4.2 | s | - | 3H | N-CH₃ | The N-methyl protons will appear as a singlet in a typical region for such groups. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) | C-5 | The carbon directly attached to the fluorine will show a large one-bond coupling constant and will be significantly downfield. |
| ~ 140 - 145 | C-3 | The carbon bearing the chlorine atom will be deshielded. |
| ~ 138 - 142 | C-7a | A quaternary carbon in the indazole ring system. |
| ~ 125 - 130 (d, ²JC-F ≈ 20-25 Hz) | C-4 | This carbon will show a two-bond coupling to the fluorine. |
| ~ 120 - 125 | C-3a | Another quaternary carbon of the indazole core. |
| ~ 115 - 120 (d, ²JC-F ≈ 20-25 Hz) | C-6 | The carbon attached to bromine will also exhibit a two-bond coupling to the fluorine. |
| ~ 110 - 115 (d, ³JC-F ≈ 5-10 Hz) | C-7 | A three-bond coupling to the fluorine is expected for this carbon. |
| ~ 35 - 40 | N-CH₃ | The N-methyl carbon signal will appear in the aliphatic region. |
Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -110 to -130 | dd | The fluorine atom on the aromatic ring is expected to have a chemical shift in this range. It will be split into a doublet of doublets due to coupling with H-4 and H-7. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules and often yields characteristic fragmentation patterns that aid in structural elucidation.
I. Principles and Considerations
For this compound, the mass spectrum will be characterized by a complex isotopic pattern in the molecular ion region due to the natural abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This distinctive pattern is a powerful diagnostic tool for confirming the presence of these halogens.
II. Experimental Protocol: MS Sample Preparation and Data Acquisition
Caption: General workflow for mass spectrometry sample preparation and data acquisition.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically ~1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
-
Data Acquisition (Electron Ionization - Mass Spectrometry):
-
Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350).
-
III. Predicted Mass Spectrum and Fragmentation
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopes of bromine and chlorine. The most abundant peaks in this cluster will be at m/z 262 (for ⁷⁹Br and ³⁵Cl) and 264 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl), and a smaller peak at m/z 266 (for ⁸¹Br and ³⁷Cl). The relative intensities of these peaks will be characteristic of the presence of one bromine and one chlorine atom.
Table 4: Predicted Major Fragments in the EI Mass Spectrum
| m/z | Predicted Fragment | Rationale |
| M⁺ | [C₈H₅BrClFN₂]⁺ | Molecular ion |
| M-15 | [C₇H₂BrClFN₂]⁺ | Loss of the methyl group (•CH₃) |
| M-28 | [C₇H₅BrClF]⁺ | Loss of N₂ |
| M-35/37 | [C₈H₅BrFN₂]⁺ | Loss of chlorine radical (•Cl) |
| M-79/81 | [C₈H₅ClFN₂]⁺ | Loss of bromine radical (•Br) |
Conclusion
The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy with mass spectrometry provides a robust and comprehensive analytical workflow for the structural elucidation of this compound. The predicted spectral data and fragmentation patterns outlined in this application note serve as a reliable guide for researchers. The characteristic couplings observed in NMR due to the fluorine atom and the distinct isotopic patterns in the mass spectrum from bromine and chlorine are key confirmatory features. By following the detailed protocols and interpretation guidelines presented herein, scientists can confidently verify the structure of this and other similarly complex halogenated heterocyclic compounds, ensuring the integrity of their research and development efforts.
References
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Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2012). The Chemistry of Indazoles. In Comprehensive Organic Chemistry II (Vol. 4, pp. 630-697). Elsevier. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]
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Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Retrieved from [Link]
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Application Notes and Protocols for Developing Biochemical Assays for Indazole-Based Compounds
Introduction: The Indazole Scaffold as a Cornerstone of Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of a wide array of biological targets.[2][3] Consequently, indazole derivatives are prominent in numerous clinically approved drugs and investigational agents, particularly in oncology and inflammatory diseases.[1][3][4]
The biological activities of indazole-containing compounds are diverse, ranging from the inhibition of protein kinases and phosphatases to the modulation of G-protein coupled receptors (GPCRs) and other enzymes.[3][4][5] This breadth of activity underscores the critical need for robust, reliable, and well-characterized biochemical assays to elucidate their mechanism of action, determine structure-activity relationships (SAR), and advance promising candidates through the drug discovery pipeline.[6][7]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, development, and execution of biochemical assays tailored for the evaluation of indazole-based compounds. As a senior application scientist, the following protocols and insights are grounded in field-proven experience, emphasizing the causality behind experimental choices to ensure scientific integrity and the generation of trustworthy, reproducible data.
Logical Framework for Assay Development & Validation
A successful assay development campaign follows a logical progression from initial design to full validation. The goal is to create a "fit-for-purpose" assay that is sensitive, specific, and robust enough for its intended application, whether for primary high-throughput screening (HTS) or detailed mechanistic studies.[8]
Caption: General workflow for biochemical assay development and validation.
Part 1: Protein Kinase Inhibition Assays
Protein kinases are one of the most common targets for indazole-based drugs, such as Axitinib and Pazopanib.[4][9] Assays designed to measure kinase activity typically monitor the consumption of ATP or the formation of the phosphorylated product.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. It is a universal platform suitable for virtually any kinase. The assay is performed in two steps:
-
Kinase Reaction: The kinase, its substrate, and the indazole inhibitor are incubated with ATP. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the ADP back to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.
Caption: Principle of the ADP-Glo™ kinase inhibition assay.
Detailed Protocol: Tyrosine Kinase Inhibition Assay
This protocol provides a framework for determining the IC50 value of an indazole-based compound against a target tyrosine kinase (e.g., FGFR1, VEGFR-2)[3] using the ADP-Glo™ Assay.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the specific kinase. A generic buffer could be 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. The choice of buffer components is critical for optimal enzyme activity and stability.[10]
-
ATP Solution: Prepare a 2X working solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP to ensure competitive inhibitors can be accurately assessed.
-
Kinase/Substrate Solution: Prepare a 2X working solution of the kinase and its corresponding peptide substrate in kinase buffer. The optimal concentrations of both must be determined empirically during assay development to ensure the reaction is in the linear range.[10]
-
Indazole Compound Dilutions: Prepare a serial dilution of the indazole compound in 100% DMSO. Then, create intermediate dilutions in kinase buffer to minimize the final DMSO concentration in the assay (typically ≤1%). High DMSO concentrations can inhibit kinase activity.
-
ADP-Glo™ Reagents: Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
2. Assay Procedure (384-well plate format):
-
Compound Addition: Add 2.5 µL of the indazole compound dilutions or vehicle (DMSO in kinase buffer) to the wells of a white, opaque 384-well plate.
-
Kinase/Substrate Addition: Add 2.5 µL of the 2X kinase/substrate solution to all wells.
-
Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read Plate: Measure luminescence using a plate reader.
3. Data Analysis:
-
Controls:
-
100% Activity (Negative Control): Wells with vehicle (DMSO) instead of the indazole compound.
-
0% Activity (Positive Control): Wells without kinase or with a known potent inhibitor.
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Lumi_sample - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl)])
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the indazole compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]
Part 2: Protein Phosphatase Inhibition Assays
While less common than kinase inhibitors, indazole derivatives can also target protein phosphatases. These assays typically measure the generation of a product following dephosphorylation of a synthetic substrate.
Principle of a Fluorogenic Phosphatase Assay
This type of assay uses a non-fluorescent substrate that becomes highly fluorescent upon dephosphorylation. A common substrate is 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). The phosphatase cleaves the phosphate group from DiFMUP, releasing the fluorescent product DiFMU. The rate of increase in fluorescence is directly proportional to the phosphatase activity.[11]
Detailed Protocol: PTP1B Inhibition Assay
This protocol describes how to measure the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by an indazole compound.
1. Reagent Preparation:
-
Phosphatase Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, and 2 mM DTT. Buffer choice is critical for phosphatase stability and activity.[12]
-
PTP1B Enzyme: Prepare a 2X working solution of PTP1B in phosphatase buffer. The final concentration should be chosen to ensure the reaction proceeds in a linear fashion for the duration of the assay.
-
DiFMUP Substrate: Prepare a 2X working solution of DiFMUP in phosphatase buffer. The final concentration should be near the Km of the enzyme for the substrate.
-
Indazole Compound Dilutions: Prepare serial dilutions in DMSO, followed by intermediate dilutions in phosphatase buffer, similar to the kinase assay protocol.
2. Assay Procedure (384-well plate format):
-
Compound Addition: Add 5 µL of the indazole compound dilutions or vehicle to the wells of a black, opaque 384-well plate.
-
Enzyme Addition: Add 10 µL of the 2X PTP1B enzyme solution to all wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 5 µL of the 2X DiFMUP substrate solution to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature (e.g., 30°C). Measure the fluorescence every 60 seconds for 30 minutes. Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
3. Data Analysis:
-
Determine Reaction Rate: For each well, plot fluorescence intensity against time. The slope of the linear portion of this curve represents the initial reaction rate (V₀).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [Rate_sample / Rate_vehicle])
-
-
IC50 Determination: Plot percent inhibition against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.
Part 3: GPCR Binding Assays
Indazole-based compounds can also interact with G-protein coupled receptors (GPCRs). Binding assays are fundamental for characterizing these interactions.[13] Radioligand binding assays have historically been the gold standard due to their sensitivity and direct measurement of binding.[14]
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (the indazole derivative) to compete with a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) for binding to a specific GPCR. The GPCRs are typically present in membranes prepared from cells overexpressing the receptor. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound. A potent indazole compound will displace the radioligand, resulting in a decreased radioactive signal.
Caption: Principle of a competitive radioligand binding assay.
Detailed Protocol: A₁ Adenosine Receptor Competitive Binding
1. Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4).
-
Receptor Membranes: Thaw frozen aliquots of cell membranes expressing the A₁ adenosine receptor on ice. Dilute to the desired concentration in ice-cold binding buffer.
-
Radioligand: Prepare a working solution of a suitable radioligand (e.g., [³H]DPCPX) in binding buffer. The final concentration should be close to its Kd value for the receptor.
-
Indazole Compound Dilutions: Prepare serial dilutions in DMSO, followed by intermediate dilutions in binding buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand (e.g., theophylline) to determine the amount of non-specific binding.
2. Assay Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of binding buffer (for total binding) OR 25 µL of non-specific binding control OR 25 µL of indazole compound dilution.
-
25 µL of the radioligand working solution.
-
50 µL of the diluted receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach binding equilibrium.[13]
-
Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. The membranes with bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer (e.g., 3 x 200 µL) to remove any unbound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial or bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(CPM_sample - CPM_nonspecific) / (CPM_total - CPM_nonspecific)])
-
-
IC50 and Ki Determination: Plot percent inhibition vs. log inhibitor concentration to determine the IC50. The inhibitor's affinity (Ki) can then be calculated using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 4: Assay Validation and Quality Control
Assay validation is a mandatory process to ensure that the method is "fit for purpose."[8] The principles outlined by the ICH and FDA provide a robust framework for this process.[15][16][17][18] Key performance characteristics must be evaluated to demonstrate reliability.[8][15]
| Parameter | Description | Typical Acceptance Criteria for Biochemical Assays | Source |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as intra-assay and inter-assay variability. | Coefficient of Variation (CV) ≤ 15-20% | [ICH Q2(R2)] |
| Accuracy | The closeness of the test results to the true value. Assessed by analyzing a reference standard or by spike/recovery experiments. | Recovery of 80-120% of the true value. | [ICH Q2(R2)] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.98 | [ICH Q2(R2)] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity and precision experiments. | [ICH Q2(R2)] |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., incubation time, temperature, reagent lot). | CV ≤ 20% under varied conditions. | [ICH Q2(R2)] |
| Z'-Factor | A statistical parameter used to evaluate the quality of a high-throughput screening assay. It reflects the dynamic range and data variation. | Z' > 0.5 indicates an excellent and robust assay suitable for HTS. | [10] |
Part 5: Troubleshooting Guide for Biochemical Assays
Even well-validated assays can encounter problems. A systematic approach to troubleshooting is essential for maintaining data quality.[19][20][21]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Reagent contamination. 2. Substrate instability (auto-hydrolysis). 3. Non-specific binding to the plate. 4. Insufficient washing (binding assays). | 1. Use fresh, high-purity reagents. 2. Test substrate stability over time; prepare fresh. 3. Try different plate types; add a non-ionic detergent (e.g., Tween-20) to buffers. 4. Increase wash steps or volume. |
| Low Signal / No Activity | 1. Inactive enzyme/protein (degradation, improper storage). 2. Incorrect buffer composition (pH, cofactors). 3. Reagent omission or incorrect concentration. 4. Expired reagents. | 1. Test enzyme activity with a control substrate; use a fresh aliquot. 2. Verify buffer pH and composition; optimize cofactor concentrations.[10] 3. Review protocol; prepare fresh reagents and verify concentrations. 4. Check expiration dates on all kit components.[19] |
| High Well-to-Well Variability (High CV%) | 1. Pipetting errors. 2. Inconsistent mixing in wells. 3. Temperature gradients across the plate. 4. Edge effects in the microplate. 5. Reagent instability during assay run. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Ensure thorough mixing after each reagent addition. 3. Equilibrate all reagents and the plate to the assay temperature. 4. Avoid using the outer wells of the plate for samples. 5. Keep reagents on ice if necessary; check for precipitation. |
| Poor IC50 Curve Fit | 1. Incorrect compound concentrations (serial dilution error). 2. Compound precipitation at high concentrations. 3. Assay is not in the linear range. 4. Insufficient data points on the curve. | 1. Prepare fresh dilutions carefully. 2. Check compound solubility in assay buffer; reduce top concentration. 3. Re-optimize enzyme/substrate concentrations. 4. Use a wider concentration range with more points, especially around the expected IC50. |
References
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BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link]
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National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
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MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Ofni Systems. (n.d.). Assay Validation Guidelines. [Link]
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ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. [Link]
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Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?[Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Biocompare. (2019). Optimizing Assay Development. [Link]
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U.S. Food & Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. [Link]
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Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]
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BioPhorum. (n.d.). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]
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SpringerLink. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Link]
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National Institutes of Health (NIH). (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
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BioAssay Systems. (n.d.). Troubleshooting. [Link]
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MBinfo. (n.d.). Assay Troubleshooting. [Link]
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BioTechniques. (2019). Best practice in bioassay development. [Link]
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PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). [Link]
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ResearchGate. (n.d.). Biochemical, Biophysical, and Cell-Based Techniques Used to Assay the RNA-Protein Binding and Its Modulation by Small Molecules. [Link]
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Bentham Science. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). [Link]
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cell-based assay protocol for testing 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
Application Note & Protocol
A Multi-Tiered Cell-Based Assay Cascade for Characterizing the Biological Activity of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
Abstract
This document provides a comprehensive, multi-tiered strategy for the initial biological characterization of the novel synthetic compound, this compound. Given that the specific biological targets of this compound are not yet defined, we present a logical, tiered screening cascade designed to first assess its general cellular impact and then to probe its effects on high-probability target classes suggested by its chemical structure. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases and the microtubule cytoskeleton. Therefore, our proposed workflow progresses from broad cytotoxicity assessment to specific mechanistic assays, including analysis of microtubule integrity, cell cycle progression, apoptosis induction, and kinase signaling pathways. Each protocol is detailed with step-by-step instructions, scientific rationale, and data interpretation guidelines to ensure robust and reproducible results.
Introduction: Rationale for a Tiered Screening Approach
The compound this compound is a substituted indazole. This heterocyclic core is prevalent in a wide range of biologically active molecules, including numerous FDA-approved drugs. Notably, indazole derivatives have been successfully developed as potent inhibitors of protein kinases and modulators of microtubule dynamics, both of which are critical targets in oncology and other therapeutic areas.
Without a known biological target for this specific compound, a systematic screening cascade is the most logical and efficient path forward. This approach ensures that foundational data on cytotoxicity and cell viability are established before committing resources to more complex and targeted mechanistic studies. Our proposed workflow is designed to build a comprehensive biological profile of the compound in a cost-effective and scientifically rigorous manner.
Screening Cascade Overview
The experimental plan is structured in three tiers:
-
Tier 1: Primary Screening - General Cytotoxicity & Viability. The essential first step is to determine if the compound has any effect on cell survival and metabolic activity. This provides a critical dose-response relationship (e.g., IC50 value) that informs the concentrations used in all subsequent experiments.
-
Tier 2: Mechanistic Elucidation. Based on the primary screening results, these assays investigate the likely mechanisms of action. We will focus on the two most probable pathways for an indazole-based compound: microtubule dynamics and cell cycle progression.
-
Tier 3: Pathway-Specific Confirmation. If the results from Tier 2 suggest a specific mechanism, these assays provide confirmatory data. For example, if cell cycle arrest and microtubule disruption are observed, we will explicitly test for the induction of apoptosis, the ultimate fate of many cells with a compromised cytoskeleton. A general kinase activity assay is also included as a key alternative hypothesis.
Tier 1 Protocol: Cell Viability and Cytotoxicity Assessment
Principle of the Assay
The initial assessment of a compound's biological activity involves measuring its effect on cell viability. Tetrazolium reduction assays, such as the MTT assay, are a reliable and widely used colorimetric method for this purpose.[1] In this assay, metabolically active cells use mitochondrial dehydrogenase enzymes to reduce a yellow tetrazolium salt (MTT) into purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, allowing for a quantitative measurement of cytotoxicity.[2]
Data Presentation: Expected Output
The primary output will be a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be calculated.
| Parameter | Description | Example Value |
| Test Compound | This compound | - |
| Cell Line | HeLa (Human Cervical Cancer) | - |
| Incubation Time | 48 hours | - |
| IC50 | Concentration for 50% inhibition of cell viability | User-determined |
Experimental Workflow: Cell Viability
Caption: Workflow for the MTT-based cell viability assay.
Detailed Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA, neutralize, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform a serial dilution series of the stock solution in culture medium to achieve final desired concentrations (e.g., from 100 µM down to 0.01 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add medium with 0.5% DMSO to control wells.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
MTT Assay and Readout:
-
After the 48-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (0.5% DMSO) using the formula: % Viability = (Abs_sample / Abs_control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Tier 2 Protocols: Mechanistic Elucidation
If the compound exhibits significant cytotoxicity in Tier 1, the following assays will help elucidate the underlying mechanism. The concentrations used should bracket the IC50 value determined previously (e.g., 0.5x, 1x, and 5x IC50).
2A. Microtubule Network Integrity Assay
Principle of the Assay
Microtubules are dynamic cytoskeletal polymers essential for cell division, shape, and intracellular transport.[3] Many indazole-containing compounds exert their cytotoxic effects by disrupting microtubule dynamics.[3] Immunofluorescence microscopy allows for the direct visualization of the microtubule network. By treating cells with the test compound and then staining for α-tubulin (a primary component of microtubules), we can qualitatively and quantitatively assess disruptions, such as depolymerization or abnormal stabilization (bundling).[4]
Experimental Workflow: Immunofluorescence
Caption: Workflow for immunofluorescent staining of microtubules.
Detailed Step-by-Step Protocol: Immunofluorescence
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed HeLa cells onto the coverslips at a density that will result in 60-70% confluency after 24 hours.
-
Treat the cells with the test compound at concentrations bracketing the IC50 for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Nocodazole for depolymerization).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells by incubating with ice-cold methanol for 5 minutes at -20°C.[5] Rationale: Methanol fixation preserves the fine filamentous structure of microtubules better than formaldehyde-based fixatives.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour.[5]
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. Capture images of the tubulin network (e.g., green channel) and nuclei (blue channel).
-
-
Data Analysis:
-
Qualitative: Visually inspect the microtubule network. Compare the treated cells to the controls. Look for signs of depolymerization (diffuse signal, loss of filaments) or stabilization (thick bundles of microtubules).
-
Quantitative (Optional): Use image analysis software (e.g., ImageJ/Fiji) to quantify changes in microtubule density or fiber length.[6]
-
2B. Cell Cycle Analysis
Principle of the Assay
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes.[7] Disruption of key cellular processes, particularly microtubule function or kinase signaling, often leads to arrest at specific checkpoints in the cell cycle.[8] By staining cells with a DNA-intercalating dye like Propidium Iodide (PI) and analyzing them via flow cytometry, we can quantify the proportion of cells in each phase (G0/G1, S, and G2/M) based on their DNA content.[9] Cells in G2/M have twice the DNA content of cells in G0/G1.[10]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by PI staining.
Detailed Step-by-Step Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at concentrations bracketing the IC50 for 24 hours. Include a vehicle control.
-
-
Sample Preparation and Fixation:
-
Harvest both adherent and floating cells. To do this, collect the medium (containing floating cells), wash the plate with PBS, and then trypsinize the adherent cells.
-
Combine the collected medium and the trypsinized cells, and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet and fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.[11] Rationale: Cold ethanol fixation permeabilizes the cells and preserves their DNA content for staining.
-
Incubate at 4°C for at least 30 minutes (can be stored for up to 2 weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[11] Rationale: RNase A treatment is crucial to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal (typically in the FL2 or PE-Texas Red channel).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated samples to the vehicle control. An accumulation of cells in the G2/M peak would be consistent with microtubule disruption or inhibition of mitotic kinases. A sub-G1 peak can be indicative of apoptosis.[9]
-
Tier 3 Protocols: Pathway-Specific Confirmation
3A. Apoptosis Induction Assay (Caspase-3/7 Activity)
Principle of the Assay
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells.[12] A central event in apoptosis is the activation of a cascade of proteases called caspases.[13] Caspases-3 and -7 are the primary executioner caspases, and their activation is considered a hallmark of apoptosis.[13] Luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive method to measure their activity.[14] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[14][15]
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for the luminescent Caspase-3/7 activity assay.
Detailed Step-by-Step Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed HeLa cells in a white-walled 96-well plate at 5,000 cells/well in 100 µL of medium. Rationale: A white-walled plate is used to maximize the luminescent signal and prevent crosstalk between wells.
-
Incubate overnight to allow for attachment.
-
Treat cells with the test compound at concentrations bracketing the IC50 for 24 hours. Include vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14]
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold-change in caspase activity relative to the vehicle control.
-
A significant increase in luminescence indicates the induction of apoptosis via the activation of executioner caspases.
-
3B. General Kinase Activity Screening
Principle of the Assay
Given that the indazole scaffold is common in kinase inhibitors, a broad assessment of the compound's effect on cellular kinase activity is warranted.[16][17] Cell-based kinase assays provide more biologically relevant data than in vitro assays by measuring activity within the complex cellular environment.[16] One common approach is to use engineered cell lines that depend on the activity of a specific, introduced kinase for their survival and proliferation (e.g., IL-3 dependent Ba/F3 cells).[18] Inhibition of the target kinase by a compound leads to a decrease in cell viability, which can be measured using an ATP-based assay like CellTiter-Glo®.[18][19]
This protocol describes a generalizable approach. For a specific project, one would select a panel of Ba/F3 cell lines, each engineered to express a different kinase of interest.
Experimental Workflow: Kinase Activity (Ba/F3 System)
Caption: Workflow for a cell-based kinase assay using the Ba/F3 system.
Detailed Step-by-Step Protocol: Ba/F3 Proliferation Assay
-
Cell Culture and Seeding:
-
Culture the specific Ba/F3 cell line (engineered with the kinase of interest) in RPMI medium with 10% FBS but without IL-3. The survival of these cells is now dependent on the activity of the expressed kinase.[18]
-
Wash cells to remove any residual IL-3, count, and resuspend in fresh, IL-3-free medium.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
-
Compound Treatment:
-
Add serial dilutions of the test compound to the wells. Include a vehicle control and a known inhibitor of the specific kinase as a positive control.
-
Incubate the plate for 72 hours.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of medium in the well (e.g., add 100 µL reagent to 100 µL of cell suspension).[20]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value for inhibition of kinase-dependent proliferation.
-
Screening against a panel of different kinase-dependent Ba/F3 lines can help determine the selectivity profile of the compound.
-
References
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Jaffery, R., et al. (2025). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
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Kim, H. J., & Lee, S. K. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 35, 1B.6.1–1B.6.11. Retrieved from [Link]
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Promega Corporation. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell Apoptosis Assay Services. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Wegel, E., et al. (2019). A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 919-930. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. YouTube. Retrieved from [Link]
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Bio-protocol. (n.d.). Immunofluorescence staining of microtubules. Retrieved from [Link]
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Bio-protocol. (n.d.). Caspase 3/7 activity assay. Retrieved from [Link]
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Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology, 10, 633. Retrieved from [Link]
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Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PMC. Retrieved from [Link]
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St-Denis, C., & Cayenne, A. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102488. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
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Biocompare. (n.d.). Cell Viability Assay Kits. Retrieved from [Link]
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Laisne, M. C., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5226. Retrieved from [Link]
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ResearchGate. (n.d.). A cell-based assay for detecting microtubule stabilizing agents. Retrieved from [Link]
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Carlson, D. M., et al. (2018). Fluorescent vinblastine probes for live cell imaging. PMC. Retrieved from [Link]
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Rai, A., et al. (2016). Ultrapotent vinblastines in which added molecular complexity further disrupts the target tubulin dimer–dimer interface. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
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ResearchGate. (n.d.). (a) IC50 curves of vinblastine, vinblastine-fluorophores 2a/2b,.... Retrieved from [Link]
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Wang, L., et al. (2014). Development of BODIPY FL Vindoline as a Novel and High-Affinity Pregnane X Receptor Fluorescent Probe. PMC. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole in Cancer Cell Lines
Introduction: The Therapeutic Potential of Novel Indazole Scaffolds in Oncology
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved and investigational anti-cancer agents.[1][2][3] These compounds often function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[3] The diverse biological activities of indazole derivatives, including the induction of apoptosis and cell cycle arrest, underscore their potential as a source of novel oncology therapeutics.[2][4]
This document provides a comprehensive guide for the initial in vitro characterization of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole, a novel indazole derivative with potential anti-cancer properties. The protocols outlined herein are designed to be a starting point for researchers, scientists, and drug development professionals to systematically evaluate the compound's cytotoxic and cytostatic effects on various cancer cell lines. The experimental workflow progresses from broad assessments of cell viability to more detailed mechanistic assays, including the analysis of apoptosis, cell cycle distribution, and the modulation of key signaling proteins. The overarching goal is to establish a foundational dataset to guide further preclinical development.
I. Preliminary Assessment: Cell Viability and Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on the viability and proliferation of cancer cells. Colorimetric assays, such as the XTT and MTT assays, are robust, high-throughput methods for this purpose.[5][6][7] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[5][7]
A. Principle of Tetrazolium-Based Assays
Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts (e.g., XTT, MTT) to a colored formazan product.[5][7] The intensity of the color is directly proportional to the number of viable cells.[5] The XTT assay is often preferred as it produces a water-soluble formazan, simplifying the protocol by eliminating a solubilization step required in the MTT assay.[5]
B. Experimental Workflow: Cell Viability Assessment
Caption: Workflow for determining the IC50 value of the test compound.
C. Detailed Protocol: XTT Cell Viability Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[7]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics
-
This compound (stock solution in DMSO)
-
XTT labeling reagent and electron-coupling reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
The final DMSO concentration should be consistent across all wells and typically below 0.5%.[7]
-
Remove the medium and add 100 µL of medium containing the desired compound concentrations.
-
Include vehicle controls (cells treated with DMSO at the same concentration as the compound-treated wells) and untreated controls.[7]
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background noise.[6]
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description | Example Data Representation |
| Cell Line | The cancer cell line being tested. | MCF-7 (Breast), A549 (Lung) |
| Treatment Duration | The length of time cells are exposed to the compound. | 48 hours, 72 hours |
| IC50 Value (µM) | The concentration of the compound that causes 50% inhibition of cell viability. | To be determined experimentally. |
II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Following the determination of the compound's cytotoxic effects, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[8] Flow cytometry is a powerful tool for analyzing both apoptosis and the cell cycle distribution of treated cells.[9][10]
A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the DNA.[12]
B. Experimental Workflow: Apoptosis Analysis
Caption: Workflow for the detection of apoptosis by flow cytometry.
C. Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with this compound at relevant concentrations (e.g., IC50).
-
Annexin V-FITC/PI apoptosis detection kit.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer immediately.
-
Collect at least 10,000 events per sample.[9]
-
Data Analysis: The data from the flow cytometer can be used to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[12]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
-
Necrotic cells: Annexin V-negative and PI-positive.
D. Cell Cycle Analysis by Propidium Iodide Staining
Many anti-cancer compounds exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[9] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[9][10]
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[13] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[13] RNase treatment is necessary as PI also binds to RNA.[13]
E. Detailed Protocol: Cell Cycle Analysis
Materials:
-
Treated and untreated cells.
-
Propidium Iodide (PI) staining solution containing RNase A.[9][14]
-
Flow cytometer.
Procedure:
-
Cell Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.[9]
-
Data Analysis: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between. The percentage of cells in each phase can be quantified using cell cycle analysis software.
| Assay | Parameter Measured | Expected Outcome for an Active Compound |
| Annexin V/PI | Phosphatidylserine externalization and membrane integrity. | Increase in Annexin V-positive cells. |
| Cell Cycle | DNA content per cell. | Accumulation of cells in a specific phase (e.g., G2/M arrest). |
III. Target Engagement and Pathway Modulation: Western Blotting
Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins in cell lysates.[15][16] This method can provide insights into whether this compound affects specific signaling pathways implicated in cancer, such as those involved in apoptosis (e.g., Bcl-2 family proteins, caspases) or cell cycle regulation (e.g., cyclins, CDKs).
A. Principle of Western Blotting
Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.[15] The binding of the antibody is then detected, often using a chemiluminescent or fluorescent secondary antibody.
B. Experimental Workflow: Western Blot Analysis
Caption: General workflow for Western blot analysis.
C. Detailed Protocol: Western Blotting
Materials:
-
Treated and untreated cell lysates.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., PARP, Caspase-3, Bcl-2, Cyclin B1).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Lyse treated cells in ice-cold lysis buffer.[16]
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
-
Electrophoresis and Transfer:
-
Immunodetection:
-
Detection:
-
Wash the membrane extensively.
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[17]
-
Data Analysis: The intensity of the bands corresponding to the target proteins can be quantified using densitometry software. The expression levels should be normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
IV. Conclusion and Future Directions
The protocols described in this application note provide a robust framework for the initial in vitro evaluation of this compound. The data generated from these assays will establish whether the compound possesses anti-proliferative activity and will offer initial insights into its mechanism of action, be it through the induction of apoptosis, cell cycle arrest, or both. Positive results from this initial screening phase would warrant further investigation, including the identification of its molecular target(s), evaluation in a broader panel of cancer cell lines, and eventual progression to in vivo efficacy studies.
References
- Benchchem. (n.d.). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- National Institutes of Health (NIH). (n.d.). Assaying cell cycle status using flow cytometry - PMC.
- Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry.
- Sigma-Aldrich. (n.d.). Mtt assay for cell viability.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Benchchem. (n.d.). Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds.
- National Institutes of Health (NIH). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- R&D Systems. (n.d.). Cell Viability/Growth Assays and Reagents.
- University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol - CST.
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
- Diag2Tec. (n.d.). In Vitro Drug Testing.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
- Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
- Abcam. (n.d.). Induction of apoptosis in cells.
- SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- Abcam. (n.d.). Western blot protocol.
- Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.
- American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- CymitQuimica. (n.d.). This compound.
- Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole.
- ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Taylor & Francis. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology.
- BLDpharm. (n.d.). 1286734-77-7|6-Bromo-5-fluoro-3-iodo-1H-indazole.
- National Institutes of Health (NIH). (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields.
Introduction
The synthesis of polysubstituted indazoles is a critical endeavor in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds. The target molecule, this compound, presents a unique synthetic challenge due to the presence of multiple halogen substituents and the need for regioselective N-methylation. This guide provides a comprehensive resource to address common issues and improve the efficiency and reproducibility of this synthesis.
Proposed Synthetic Pathway
A plausible and efficient synthetic route for this compound is a multi-step process commencing with a commercially available substituted aniline. The key transformations involve diazotization and cyclization to form the indazole core, followed by halogenation and N-methylation.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.
Low Yield in Indazole Ring Formation (Step A to B)
Q1: My diazotization and cyclization reaction to form 6-Bromo-5-fluoro-1H-indazole is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in this crucial step often stem from several factors related to the stability of the diazonium salt and the efficiency of the subsequent cyclization.
-
Potential Cause 1: Decomposition of the Diazonium Salt.
-
Explanation: Aryl diazonium salts are often unstable at elevated temperatures. Premature decomposition can lead to a variety of side products, significantly reducing the yield of the desired indazole.
-
Solution: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process. Ensure efficient stirring to dissipate any localized heat generated during the addition of the nitrosating agent (e.g., sodium nitrite).
-
-
Potential Cause 2: Suboptimal Reaction Conditions for Cyclization.
-
Explanation: The cyclization step can be sensitive to temperature and solvent. In some cases, a higher temperature is required to drive the reaction to completion, but this must be balanced against the risk of product degradation.[1]
-
Solution: A systematic screening of the cyclization temperature is recommended. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of solvent can also be critical; aprotic solvents like DMF or DMSO can sometimes improve yields in similar reactions.[2]
-
-
Potential Cause 3: Incomplete Reaction.
-
Explanation: Insufficient reaction time or a stalled reaction can lead to a significant amount of unreacted starting material.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique. If the reaction appears to have stalled, consider extending the reaction time or cautiously increasing the temperature.
-
| Parameter | Recommended Range | Notes |
| Diazotization Temperature | 0 - 5 °C | Crucial for diazonium salt stability. |
| Cyclization Temperature | 50 - 110 °C | Requires optimization for the specific substrate.[1] |
| Nitrosating Agent | Sodium Nitrite, Isoamyl nitrite | Stoichiometry should be carefully controlled. |
| Solvent | Acetic Acid, DMF, DMSO | Choice depends on the specific protocol.[2] |
Poor Regioselectivity in Chlorination (Step B to C)
Q2: I am observing the formation of multiple chlorinated isomers during the synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole. How can I improve the regioselectivity for the 3-position?
A: Achieving high regioselectivity in the halogenation of indazoles can be challenging. The electronic nature of the indazole ring and the reaction conditions play a significant role.
-
Potential Cause 1: Multiple Reactive Sites.
-
Explanation: The indazole ring has several positions that can undergo electrophilic substitution. Without a directing group, a mixture of isomers is often obtained.
-
Solution: The choice of chlorinating agent is critical. N-Chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of indazoles and can offer better regioselectivity compared to harsher reagents like chlorine gas.[3] The reaction solvent can also influence the regioselectivity; consider screening solvents like acetonitrile, dichloromethane, or DMF.
-
-
Potential Cause 2: Over-chlorination.
-
Explanation: Using an excess of the chlorinating agent can lead to the formation of di- or tri-chlorinated byproducts.
-
Solution: Carefully control the stoichiometry of the chlorinating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient. Monitor the reaction progress to avoid prolonged reaction times that could favor over-halogenation.
-
Caption: Decision workflow for troubleshooting poor regioselectivity in the chlorination of 6-Bromo-5-fluoro-1H-indazole.
Mixture of N1 and N2 Isomers in Methylation (Step C to D)
Q3: My N-methylation reaction is producing a mixture of 1-methyl and 2-methyl isomers. How can I selectively synthesize the 1-methyl isomer?
A: The regioselectivity of N-alkylation in indazoles is a well-documented challenge, influenced by steric and electronic factors, as well as the reaction conditions.[4][5]
-
Potential Cause: Competing Nucleophilicity of N1 and N2.
-
Explanation: Both nitrogen atoms in the indazole ring are nucleophilic and can be alkylated. The ratio of N1 to N2 alkylation is highly dependent on the choice of base, solvent, and methylating agent. The 1H-indazole tautomer is generally more thermodynamically stable.[4]
-
Solution: To favor the formation of the N1-methylated product, a common strategy is to use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[4][6] The choice of methylating agent can also be important; methyl iodide or dimethyl sulfate are frequently used.
-
| Parameter | Condition for N1-Selectivity | Condition for N2-Selectivity (for reference) |
| Base | Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃)[4][7] | Potassium Carbonate (K₂CO₃), Triethylamine (TEA) |
| Solvent | THF, DMF[4][6] | Polar protic solvents (e.g., alcohols) |
| Methylating Agent | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) | Dimethyl Carbonate (DMC)[6] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for this synthesis?
A: A plausible and commercially available starting material is 2-bromo-4-fluoro-6-methylaniline. This precursor contains the correct substitution pattern on the benzene ring to facilitate the formation of the 6-bromo-5-fluoro-1H-indazole intermediate after diazotization and cyclization.
Q2: How can I monitor the progress of these reactions?
A: Thin Layer Chromatography (TLC) is a convenient method for routine monitoring. For more accurate analysis and to confirm the identity of products and byproducts, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What are some common impurities I should look out for?
A: Besides the starting materials and isomeric byproducts mentioned in the troubleshooting section, other potential impurities include:
-
De-halogenated products: Depending on the reaction conditions, loss of a halogen atom can occur.
-
Oxidized byproducts: Especially during the diazotization step, oxidative side reactions can lead to phenolic impurities.
-
Solvent adducts: In some cases, the solvent can react with intermediates to form adducts.
Q4: What purification methods are most effective for the final product?
A: The final product, being a solid, can often be purified by recrystallization from a suitable solvent system. For more challenging separations of isomers or removal of persistent impurities, column chromatography on silica gel is a standard and effective technique. For highly nonpolar, polychlorinated compounds, specialized cleanup procedures might be necessary.[8][9]
Experimental Protocols
The following are generalized protocols based on established methodologies for the synthesis of similar indazole derivatives. Optimization for the specific substrate is highly recommended.
Protocol 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole (Intermediate)
This procedure is adapted from methodologies for the synthesis of similar halogenated indazoles.[10][11]
-
Dissolve 2-bromo-4-fluoro-6-methylaniline in a suitable acidic solvent (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Slowly warm the reaction mixture to room temperature and then heat to the optimized cyclization temperature (e.g., 60-110 °C) for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Regioselective N1-Methylation
This protocol is based on conditions known to favor N1-alkylation of indazoles.[4][6]
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 6-Bromo-3-chloro-5-fluoro-1H-indazole in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 1-methyl isomer.
References
- Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs - Benchchem. (URL not available)
- Addressing incomplete conversion in indazole synthesis - Benchchem. (URL not available)
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC. NIH. [Link]
- Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole - Benchchem. (URL not available)
- comparative yield analysis of 4-Iodo-3-methyl-1H-indazole synthesis methods - Benchchem. (URL not available)
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (URL not available)
- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole - Benchchem. (URL not available)
-
Indazole synthesis - Organic Chemistry Portal. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - NIH. [Link]
- Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (URL not available)
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]
-
Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide - ResearchGate. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. NIH. [Link]
- Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimid
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - Semantic Scholar. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. NIH. [Link]
-
Synthesis of Carbazoles via an Intramolecular Cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and Their Related Molecules - PubMed. [Link]
-
Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal. [Link]
-
Optimization for synthesis of 2H-indazole | Download Scientific Diagram - ResearchGate. [Link]
-
Optimization of reaction conditions for the synthesis of indazolones. - ResearchGate. [Link]
- Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H - Benchchem. (URL not available)
-
The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). | Request PDF - ResearchGate. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. [Link]
-
Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - NIH. [Link]
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]
-
Occurrence, distribution, and levels of Polychlorinated Biphenyls (PCB), Polychlorinated Dibenzo-p–Dioxins (PCDD), and Polychlorinated Dibenzofurans (PCDF) in fish from the Antioquia Region, Colombia - PMC. NIH. [Link]
-
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC. NIH. [Link]
-
Synthesis of 3-Substituted Indazoles and Benzoisoxazoles via Pd-Catalyzed Cyclization Reactions: Application to the Synthesis of Nigellicine | Request PDF - ResearchGate. [Link]
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- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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- 7. Buy 6-Bromo-3-methyl-1-tosyl-1H-indazole [smolecule.com]
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- 9. Occurrence, distribution, and levels of Polychlorinated Biphenyls (PCB), Polychlorinated Dibenzo-p–Dioxins (PCDD), and Polychlorinated Dibenzofurans (PCDF) in fish from the Antioquia Region, Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of Indazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indazole scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond generic protocols to address the specific challenges posed by the indazole nucleus, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the Suzuki-Miyaura coupling of indazoles.
Q1: Is N-protection of my indazole necessary for a successful Suzuki-Miyaura coupling?
A: Yes, in most cases, N-protection is highly recommended. The N-H proton of an unprotected indazole is acidic and can react with the basic conditions required for the reaction. More critically, the nitrogen lone pairs, particularly the pyridine-type nitrogen at the N-2 position, can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low or no product yield.[1] While some protocols for unprotected indazoles exist, they often require higher catalyst loadings, specific ligands, and elevated temperatures, and may not be broadly applicable.[1] Protecting the indazole nitrogen prevents these side reactions and generally leads to more reproducible and higher-yielding couplings.[2][3]
Q2: Which nitrogen on the indazole ring (N-1 or N-2) should I protect?
A: The choice between N-1 and N-2 protection depends on your synthetic strategy and the desired final product. Protection typically occurs as a mixture of N-1 and N-2 isomers, which often need to be separated. The ratio can be influenced by the protecting group, base, and solvent used. For subsequent Suzuki coupling, the specific location of the protecting group is less critical than its stability and its ability to prevent catalyst inhibition. However, the protecting group can influence the reactivity of the halo-indazole through steric and electronic effects.
Q3: What is the general reactivity trend for haloindazoles in Suzuki-Miyaura coupling?
A: The reactivity of the carbon-halogen bond follows the standard trend for aryl halides: C–I > C–Br > C–Cl.[4] Iodo-indazoles are the most reactive and are often used for difficult couplings. Bromo-indazoles are very common, offering a good balance of reactivity and stability.[5][6] Chloro-indazoles are the least reactive and typically require more specialized and active catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[7]
Q4: What are the most common side reactions I should be aware of?
A: Beyond low conversion, the most prevalent side reactions are:
-
Protodeboronation: The replacement of the boronic acid/ester group with a hydrogen atom. This is often promoted by high temperatures, prolonged reaction times, and the presence of water, especially with unstable boronic acids (e.g., some heteroaryl boronic acids).[1]
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.
-
Dehalogenation: The replacement of the halogen on the indazole with a hydrogen atom. This can occur after oxidative addition, where a hydride source in the reaction mixture leads to reductive elimination of the dehalogenated indazole.
-
N-Arylation: In cases of unprotected or certain N-protected indazoles, competitive coupling at the nitrogen atom can occur, though this is less common than C-C coupling under optimized Suzuki conditions.
Part 2: Troubleshooting Guide
This guide is structured by common experimental issues. Each issue is followed by potential causes and actionable solutions.
Issue 1: Low to No Yield / Incomplete Conversion
Q: My reaction shows only starting material or very low conversion to the desired product. What should I check first?
A: The first step is to ensure the integrity of your foundational reaction components and setup.
-
Potential Cause: Inactive catalyst or incomplete generation of the active Pd(0) species.
-
Solution: Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), ensure conditions are suitable for its reduction to Pd(0).[7] Sometimes, the phosphine ligand itself can act as the reductant.[7] Using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) that generates Pd(0) cleanly can be advantageous.[7] Also, confirm that your reaction was rigorously degassed to prevent oxygen from deactivating the catalyst.[3]
Q: I've confirmed my reagents are good and my setup is inert. What else could be wrong?
A: The issue likely lies within the specific combination of reagents for your indazole system.
-
Potential Cause: Inappropriate base or insufficient base strength.
-
Solution: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8] For many indazole couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[5][6] If you are using a mild base like NaHCO₃ and seeing low conversion, switching to a stronger base like K₃PO₄ may be necessary.[1][9] Ensure at least 2-3 equivalents of base are used.
-
Potential Cause: Poor choice of ligand for the specific coupling.
-
Solution: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings (e.g., using chloro-indazoles or sterically hindered partners), simple PPh₃ may be insufficient. Screen more electron-rich and bulky ligands. Buchwald ligands (e.g., SPhos, XPhos) or ferrocenyl ligands (e.g., dppf, dtbpf) are excellent starting points.[1][2]
-
Potential Cause: Poor solubility of reagents.
-
Solution: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of a nonpolar solvent (like dioxane or toluene) with a polar co-solvent (like water or ethanol) is common.[10][11] If solubility is an issue, switching to a solvent like DMF or DMA might help, but be mindful of potential side reactions at high temperatures.[12][13]
Issue 2: Significant Side Product Formation
Q: I am getting my desired product, but also a significant amount of a byproduct from protodeboronation of my boronic acid. How can I minimize this?
A: Protodeboronation is a common headache, especially with sensitive boronic acids.
-
Potential Cause: The boronic acid is unstable under the reaction conditions.
-
Solution:
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are often more stable than the corresponding boronic acids and can slowly release the boronic acid in situ. This keeps the concentration of the sensitive boronic acid low, minimizing decomposition.
-
Modify Reaction Conditions: Use anhydrous conditions with a base like K₃PO₄.[9] Lower the reaction temperature and shorten the reaction time if possible. Ensure the reaction is strictly anaerobic, as oxygen can sometimes accelerate decomposition pathways.
-
Increase Boronic Acid Equivalents: While not ideal, using a larger excess (e.g., 2.0-2.5 equiv.) of the boronic acid can sometimes compensate for the decomposition and drive the reaction to completion.[1]
-
Q: My main byproduct is the homocoupled biaryl from my boronic acid. What causes this and how can I stop it?
A: Homocoupling is typically a sign of issues with catalyst activation or the presence of oxidants.
-
Potential Cause: Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state. Homocoupling can be a competing pathway for Pd(II) reduction.
-
Solution: Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst designed for clean activation.[7] Ensure rigorous degassing to remove all traces of oxygen, which can promote homocoupling.
Q: I am observing dehalogenation of my halo-indazole starting material. What is the cause?
A: Dehalogenation occurs when a hydride source intercepts the palladium intermediate after oxidative addition.
-
Potential Cause: The solvent or base is acting as a hydride donor.
-
Solution: This side reaction is complex and can be difficult to eliminate completely. Using a different solvent (e.g., switching from THF to dioxane) or base might help. Sometimes, simply increasing the rate of the desired cross-coupling by using a more active catalyst system can outcompete the dehalogenation pathway.
Issue 3: Issues Related to N-Protecting Groups
Q: My N-Boc protecting group is being cleaved during the reaction. I thought it was base-stable?
A: While generally stable to the inorganic bases used in Suzuki couplings, Boc cleavage can occur under certain conditions.
-
Potential Cause: Concomitant deprotection under microwave heating or at very high temperatures (>120 °C), sometimes facilitated by the basic medium. Some reports note unexpected Boc-deprotection during microwave-assisted Suzuki couplings of indazoles.
-
Solution: If possible, lower the reaction temperature and use conventional heating. If high temperatures are required, consider a more robust protecting group. However, the in situ deprotection can sometimes be used to synthetic advantage, leading directly to the NH-indazole product.[6]
Q: Which N-protecting group is the most robust for Suzuki-Miyaura conditions?
A: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is known for its exceptional stability.
-
Recommendation: The SEM group is stable to the basic conditions of the Suzuki coupling and a wide range of other reagents.[14][15] It requires specific conditions for cleavage (typically fluoride sources like TBAF or strong acid), making it orthogonal to many other transformations.[14][16] This makes it an excellent choice if subsequent reaction steps are harsh. Studies have shown that SEM-protected substrates can give excellent yields in cross-coupling where Boc-protected analogues lead to decomposition.[17] Other stable options include sulfonyl groups (e.g., Tosyl), although their removal requires harsher conditions. Benzyl (Bn) groups are stable to the coupling conditions but are typically removed by hydrogenolysis, which could also reduce the palladium catalyst to palladium black if not carefully controlled.[12][18]
Part 3: Data Summaries & Experimental Protocols
Recommended Reaction Parameters
The optimal conditions are highly substrate-dependent. This table provides validated starting points for optimization.
| Parameter | Recommendation for Iodo/Bromo-Indazoles | Recommendation for Chloro-Indazoles | Rationale & Key Considerations |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%)PdCl₂(dppf) (2-5 mol%)Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ (2-5 mol%)Buchwald Precatalysts (G3/G4, 1-3 mol%) | For chlorides, more active catalysts are needed to facilitate the difficult oxidative addition step.[7] |
| Ligand | PPh₃dppf | XPhosSPhosRuPhos | Bulky, electron-rich biaryl phosphine ligands accelerate both oxidative addition and reductive elimination.[1] |
| Base | K₂CO₃ (aq)Cs₂CO₃K₃PO₄ (anhydrous) | K₃PO₄Cs₂CO₃ | Stronger bases are often required for less reactive chlorides. K₃PO₄ is a good choice for anhydrous conditions to prevent protodeboronation.[1][9] |
| Solvent | Dioxane/H₂O (4:1 to 10:1)Toluene/EtOH/H₂ODMF | Dioxane/H₂OToluene | The addition of water or alcohol often accelerates the reaction, but can increase protodeboronation. DMF can improve solubility but must be used with caution at high temperatures.[5][10][12] |
| Temperature | 80-110 °C | 100-140 °C | Higher temperatures are generally needed for less reactive substrates. Microwave irradiation can often accelerate the reaction.[6] |
Visualizing the Process
General Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-1-SEM-Indazole
This protocol is a general starting point and may require optimization for different substrates.
Materials:
-
5-Bromo-1-SEM-indazole (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex (PdCl₂(dppf)·CH₂Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-1-SEM-indazole (e.g., 0.314 g, 1.0 mmol), the arylboronic acid (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.024 g, 0.03 mmol), and K₂CO₃ (0.414 g, 3.0 mmol).
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (e.g., 8 mL) followed by deionized water (e.g., 2 mL) via syringe. The solvent should be degassed beforehand by bubbling with inert gas for at least 30 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
References
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Biscoe, M. R., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Kumar, P., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids. [Link]
-
[Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed. [Link]
-
Kemker, I., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. [Link]
-
base free suzuki coupling ? (more description in comments). Reddit. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chen, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]
-
Gambouz, K., et al. (2018). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Center for Biotechnology Information. [Link]
-
Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]
-
Zhang, T., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry. [Link]
-
Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. ResearchGate. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Catalyst-controlled regioselective suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. LookChem. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]
-
Dreher, S. D., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters. [Link]
-
A Facile and Chemoselective Cleavage of Trityl Ethers by Indium Tribromide. ResearchGate. [Link]
-
Ball, L. T., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions. OUCI. [Link]
-
Benzyl Protection. Common Organic Chemistry. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
-
Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. ResearchGate. [Link]
-
Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. National Center for Biotechnology Information. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. [Link]
-
Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. RSC Publishing. [Link]
-
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Organic Chemistry Portal. [Link]
-
Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. ResearchGate. [Link]
-
Palladium-catalyzed direct C7-arylation of substituted indazoles. PubMed. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
Pd-Catalyzed C=C Double-Bond Formation by Coupling of N-Tosylhydrazones with Benzyl Halides. ResearchGate. [Link]
-
Cooperative Catalysis by Palladium–Nickel Binary Nanocluster for Suzuki–Miyaura Reaction of Ortho-Heterocycle-Tethered Sterically Hindered Aryl Bromides. ACS Publications. [Link]
-
PROTECTING GROUPS. Carey & Sundberg. [Link]
-
Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Mann, G., et al. (2019). Palladium-Mediated Cleavage of Proteins with Thiazolidine-Modified Backbone in Live Cells. Angewandte Chemie International Edition. [Link]
-
Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. RSC Publishing. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 16. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Navigating the Challenges in the Purification of Polar Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar heterocyclic compounds. As researchers, scientists, and drug development professionals, you are keenly aware that the inherent polarity and diverse functionalities of these molecules can complicate standard purification protocols. This guide is designed to be a practical resource, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you in your daily laboratory work.
The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale for each recommendation. By understanding the "why" behind a technique, you can make more informed decisions to overcome your specific purification hurdles.
Part 1: Chromatography Troubleshooting Guide
Chromatography is a cornerstone of purification, yet the unique properties of polar heterocycles can lead to a variety of issues. This section is formatted as a series of questions and answers to directly address the problems you are most likely to encounter.
Frequently Asked Questions (FAQs) - Chromatography
Q1: My polar heterocyclic compound shows little to no retention on a standard C18 reversed-phase column and elutes in the void volume. What are my options?
This is a classic problem arising from the high polarity of your compound, which limits its hydrophobic interaction with the C18 stationary phase.[1] Here’s a systematic approach to troubleshoot this issue:
-
Consider a Polar-Embedded Column: These are C18 columns that have a polar group (e.g., amide or carbamate) embedded in the alkyl chain.[2] This polar group helps to retain a layer of water on the stationary phase, even in highly organic mobile phases, which enhances the retention of polar analytes.[2]
-
Switch to a Phenyl or Cyano Phase: Phenyl phases can offer alternative selectivity through π-π interactions with aromatic heterocycles.[1] Cyano phases provide different selectivity based on dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.[1]
-
Embrace Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the separation of very polar compounds.[3][4][5][6] It utilizes a polar stationary phase (like silica, amide, or zwitterionic phases) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][5][6][7]
Q2: I'm observing significant peak tailing for my basic nitrogen-containing heterocycle on a silica gel column. How can I improve the peak shape?
Peak tailing with basic heterocycles on silica is a common issue caused by the strong interaction between the basic analyte and the acidic silanol groups on the silica surface.[8] To mitigate this, you can:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your eluent can neutralize the acidic silanol sites and significantly improve peak shape.[8]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).[8] For HPLC, reversed-phase chromatography is generally less prone to issues with basic compounds.[8]
Q3: My polar heterocycle is not soluble in the initial high-organic mobile phase for my HILIC separation. How should I prepare my sample?
Sample solubility is a critical parameter for successful HILIC separations.[1] Here are some strategies to address this:
-
Dissolve in a Stronger Solvent (with caution): You can dissolve your sample in a minimal amount of a stronger, more polar solvent like water or DMSO, and then dilute it with the initial mobile phase (high organic).[1] Be aware that injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[1]
-
Dry Loading for Preparative Chromatography: A robust method is to adsorb your sample onto a small amount of an inert solid support like Celite or even the stationary phase you are using (e.g., silica gel).[1][9] After dissolving your compound and mixing it with the solid support, the solvent is evaporated to leave a dry, free-flowing powder that can be loaded directly onto the top of the column.[9]
Q4: When should I consider Ion-Exchange Chromatography (IEX) for my polar heterocycle?
Ion-exchange chromatography is a powerful technique for separating ionizable polar molecules.[10][11][12] It is particularly useful when:
-
Your heterocycle has a stable charge: If your compound is consistently protonated (cationic) or deprotonated (anionic) within a specific pH range, IEX can provide excellent separation.[10][13][14]
-
You are separating compounds with different charge states: IEX is ideal for separating mixtures of acidic, basic, and neutral compounds.[15]
-
Other methods have failed to provide adequate resolution: IEX offers a completely different separation mechanism based on electrostatic interactions, which can resolve compounds that co-elute in reversed-phase or normal-phase chromatography.[11]
dot graph TD { A[Start: Purification Challenge] --> B{Is the compound ionizable?}; B -->|Yes| C[Consider Ion-Exchange Chromatography]; B -->|No| D{Poor retention on C18?}; D -->|Yes| E[Switch to HILIC or Polar-Embedded RP]; D -->|No| F{Peak tailing on Silica?}; F -->|Yes| G[Add basic modifier or use Alumina]; F -->|No| H[Proceed with standard chromatography]; } caption: Decision tree for selecting a chromatographic strategy.
Part 2: Non-Chromatographic Purification Troubleshooting
While chromatography is a workhorse, traditional techniques like acid-base extraction and recrystallization are also invaluable, especially for larger scale purifications. However, they come with their own set of challenges for polar heterocycles.
Frequently Asked Questions (FAQs) - Non-Chromatographic Methods
Q5: I am performing an acid-base extraction to purify my basic heterocycle, but my recovery is very low. What are the likely causes?
Low recovery in an acid-base extraction can be frustrating. Here are the common culprits and their solutions:
-
Incorrect pH: Ensure the pH of the aqueous phase is at least 2 pH units below the pKa of your basic heterocycle to ensure complete protonation and transfer to the aqueous layer.[1] Conversely, when back-extracting, the pH should be at least 2 units above the pKa.
-
Incomplete Extractions: Perform multiple extractions with smaller volumes of the acidic or basic solution rather than a single large volume extraction.[1] This is a more efficient way to ensure complete transfer of your compound between phases.
-
Emulsion Formation: Polar compounds can sometimes stabilize emulsions at the interface of the organic and aqueous layers.[1] To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.[1]
-
Salt Form Solubility: The protonated salt of your heterocycle might have some solubility in the organic phase. To counter this, you can back-wash the organic layer with a fresh portion of the acidic aqueous solution to recover more of your compound.[1]
Q6: I am struggling to crystallize my highly polar heterocyclic compound. It keeps "oiling out." What can I do?
"Oiling out," where the compound separates as a liquid instead of a solid, is a common problem with polar compounds that have low melting points or are highly soluble in the crystallization solvent.[16][17] Here are some techniques to induce crystallization:
-
Slow Down the Cooling Process: Rapid cooling often leads to supersaturation and oiling out.[8] Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.[8]
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Add Seed Crystals: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can induce crystallization.[8]
-
Solvent System Optimization: The choice of solvent is critical. You are looking for a solvent in which your compound is soluble when hot but sparingly soluble when cold.[18] Consider using a co-solvent system (a "good" solvent and a "poor" solvent) to fine-tune the solubility.[8]
dot graph TD { A[Start: Crystallization Attempt] --> B{Does the compound "oil out"?}; B -->|Yes| C{Troubleshooting Steps}; C --> D[Slow down cooling]; C --> E[Scratch the flask]; C --> F[Add seed crystals]; C --> G[Optimize solvent system]; B -->|No| H[Successful Crystallization]; } caption: Troubleshooting "oiling out" during crystallization.
Part 3: Advanced and Alternative Purification Strategies
For particularly challenging separations, it may be necessary to look beyond conventional methods.
Frequently Asked Questions (FAQs) - Advanced Techniques
Q7: Are there any "greener" or more efficient chromatography techniques for purifying polar heterocycles?
Yes, Supercritical Fluid Chromatography (SFC) is gaining traction as a powerful and more sustainable alternative to normal-phase HPLC.[19]
-
How it Works: SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol.[19][20] Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and reduced solvent consumption.[19][21]
-
Applications: SFC is particularly well-suited for the separation of chiral compounds and other structurally similar molecules.[19] It can handle a wide range of polarities, making it a versatile tool for purifying polar heterocycles.[20][22]
Part 4: Experimental Protocols
To provide actionable guidance, here are detailed step-by-step protocols for some of the key techniques discussed.
Protocol 1: HILIC Purification of a Polar Heterocycle
-
Column Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or zwitterionic) based on the specific properties of your analyte.[1]
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: Water with a modifier (e.g., 0.1% formic acid for MS compatibility and improved peak shape for basic compounds).[1]
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.[1]
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition. If solubility is an issue, dissolve in a minimal amount of a stronger solvent (like water or DMSO) and then dilute with acetonitrile.[1]
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% A).
-
Run a linear gradient to increase the aqueous content (e.g., to 40% B over 15 minutes).
-
Hold at the final gradient composition for a few minutes to elute all compounds.
-
Return to the initial conditions and re-equilibrate the column.[1]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the desired peak and analyze their purity by analytical HPLC or LC-MS.
Protocol 2: Acid-Base Extraction for a Basic Heterocycle
-
Dissolution: Dissolve the crude mixture containing the basic heterocycle in an appropriate organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.[1]
-
Acidic Extraction:
-
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated basic heterocycle will be in the lower aqueous layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous acid at least two more times.[1]
-
-
Neutralization and Back-Extraction:
-
Combine the aqueous extracts in a flask and cool in an ice bath.
-
Slowly add a base (e.g., 1M NaOH or saturated NaHCO3) until the solution is basic (check with pH paper).
-
Add an organic solvent to the flask and transfer the mixture to a separatory funnel.
-
Extract the now neutral heterocycle back into the organic layer. Repeat this extraction two more times.[1]
-
-
Drying and Solvent Removal:
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified basic heterocycle.[1]
-
Data Summary Table
| Purification Technique | Best Suited For | Common Challenges | Key Troubleshooting Tip |
| Reversed-Phase (C18) | Moderately polar to nonpolar compounds | Poor retention of highly polar compounds | Use a polar-embedded column or switch to HILIC. |
| HILIC | Highly polar and hydrophilic compounds | Sample solubility in high organic mobile phase | Dissolve in a minimal amount of a stronger solvent and dilute, or use dry loading. |
| Normal-Phase (Silica) | Moderately polar compounds soluble in organic solvents | Peak tailing with basic compounds | Add a basic modifier (e.g., triethylamine) to the mobile phase. |
| Ion-Exchange | Ionizable/charged compounds | Compound must have a stable charge at a given pH | Ensure the buffer pH is at least 2 units away from the compound's pKa. |
| Acid-Base Extraction | Ionizable acidic or basic compounds | Low recovery, emulsion formation | Perform multiple extractions; use brine to break emulsions. |
| Recrystallization | Solid, thermally stable compounds | "Oiling out," failure to crystallize | Slow cooling, scratching the flask, using seed crystals, and optimizing the solvent system. |
| SFC | Chiral and achiral polar compounds | Requires specialized equipment | Optimize mobile phase modifiers to tune selectivity. |
References
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011-08-31). [Link]
-
Hydrophilic Interaction (HILIC) Columns - Biocompare. [Link]
-
Hydrophilic interaction chromatography - Wikipedia. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Ion chromatography - Wikipedia. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016-08-12). [Link]
-
Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]
-
A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed. (2025-05-01). [Link]
-
Acid-Base Extraction.1. [Link]
-
Recrystallization. [Link]
-
Problems in recrystallization - Biocyclopedia. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. (2014-02-03). [Link]
-
Application Of Acid Base Extraction In Organic Chemistry - Welcome Home Vets of NJ. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals | LCGC International. [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024-01-24). [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018-04-25). [Link]
-
Supercritical fluid chromatography of pharmaceutical alkylating agents using electron capture detection | Request PDF - ResearchGate. (2025-08-05). [Link]
-
Guide to Ion-Exchange Chromatography - Harvard Apparatus. [Link]
-
Recrystallization Issues : r/Chempros - Reddit. (2024-10-17). [Link]
-
Introduction to Ion Exchange Chromatography - Bio-Rad. [Link]
-
Advances of supercritical fluid chromatography in lipid profiling - PMC - PubMed Central. [Link]
-
Ion Exchange Chromatography (IEX) HPLC Column - Phenomenex. [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry - Reddit. (2018-12-08). [Link]
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HPLC problems with very polar molecules - Axion Labs. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012-08-07). [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025-08-06). [Link]
-
Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. (2017-02-22). [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
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Understanding Compound Purification Practices - Moravek. [Link]
-
Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025-10-08). [Link]
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Technical Support Center: Enhancing the Solubility of Indazole Derivatives for Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and field-proven insights for enhancing the solubility of indazole derivatives in biological assays. The unique physicochemical properties of the indazole scaffold often lead to poor aqueous solubility, a significant hurdle in obtaining reliable and reproducible experimental data. This resource is designed to empower you with the knowledge to overcome these challenges through a systematic, evidence-based approach.
Frequently Asked Questions (FAQs)
Q1: Why do many of my indazole derivatives exhibit poor aqueous solubility?
A1: The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is inherently hydrophobic.[1][2] The relatively rigid, planar structure contributes to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Furthermore, many indazole derivatives developed as kinase inhibitors are designed to fit into hydrophobic ATP-binding pockets, often incorporating additional lipophilic moieties that further decrease their aqueous solubility.[1][3]
Q2: I dissolve my indazole compound in 100% DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer or cell culture media. What is happening?
A2: This phenomenon, often called "crashing out," is a common issue with poorly soluble compounds. While DMSO is an excellent solubilizing agent for many organic molecules, its miscibility with water can be deceptive.[4] When a concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the local solvent environment around your compound abruptly shifts from organic to aqueous. If the final concentration of your indazole derivative exceeds its thermodynamic solubility in the aqueous buffer (even with a small percentage of DMSO), it will precipitate.[5]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. However, as a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[6] It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as your test compounds to account for any potential effects of the solvent itself.[6]
Q4: Can I simply filter out the precipitate and use the supernatant for my assay?
A4: This is not recommended. Filtering out the precipitate will lead to an unknown and lower effective concentration of your compound in the assay, rendering your dose-response data inaccurate and not reproducible. The goal is to achieve a true solution at the desired test concentrations.
Troubleshooting Common Solubility Issues
This section provides a structured approach to diagnosing and resolving precipitation problems encountered during your experiments.
Issue 1: Immediate Precipitation Upon Dilution
-
Symptom: A cloudy or crystalline precipitate forms instantly when the DMSO stock solution is added to the aqueous buffer or media.
-
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Delayed Precipitation in the Incubator
-
Symptom: The prepared solution is initially clear, but a precipitate forms after several hours or days at 37°C.
-
Potential Causes & Solutions:
-
Metastable Supersaturation: The initial dilution may have created a supersaturated solution that is thermodynamically unstable and crystallizes over time.
-
Solution: Employ solubilization enhancement techniques such as co-solvents or cyclodextrins to increase the thermodynamic solubility.
-
-
Interaction with Media Components: The compound may be interacting with salts, proteins (especially in serum-containing media), or other components, leading to the formation of an insoluble complex.[5]
-
Solution: Test the solubility in a simpler buffer (e.g., PBS) to identify potential interactions. If serum is the issue, consider reducing the serum concentration or using a serum-free formulation if the assay allows.
-
-
pH Shift: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of ionizable indazole derivatives.
-
Solution: Monitor the pH of your media during the experiment. More frequent media changes may be necessary.
-
-
Strategies for Enhancing Solubility
Here we detail several effective methods to improve the solubility of your indazole derivatives for biological assays.
pH Adjustment for Ionizable Indazoles
The indazole scaffold contains nitrogen atoms that can be protonated or deprotonated, meaning their charge state and, consequently, their solubility can be pH-dependent.[2][7]
-
Mechanism:
-
Basic Indazoles: For indazoles with a basic pKa (e.g., those containing a piperazine moiety like entrectinib), decreasing the pH below the pKa will lead to protonation and an increase in aqueous solubility.[8]
-
Acidic Indazoles: For indazoles with acidic protons, increasing the pH above the pKa will result in deprotonation and enhanced solubility.
-
-
Implementation:
-
Determine the pKa: If the pKa of your compound is unknown, it can be predicted using software or determined experimentally. For example, the pKa of niraparib's piperidine nitrogen is 9.95.[9]
-
Buffer Selection: Choose a buffer system that maintains the pH in a range where your compound is ionized and soluble, while also being compatible with your biological assay.
-
-
Considerations: Drastic changes in pH can negatively impact cell viability and protein function. Ensure the final pH of your assay medium remains within a physiologically acceptable range (typically pH 7.2-7.4 for cell-based assays).
Co-solvent Systems
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[10]
-
Common Co-solvents:
-
Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerol
-
-
Data Summary: Solubility of Axitinib in Various Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Water | 0.0002 | [11][12] |
| DMSO | ~30-32.6 | [1][11][12] |
| PEG 400 | 13.7 | [11][12] |
| PEG 200 | 9.53 | [12] |
| Methanol | 1.38 | [11][12] |
| Ethanol | 0.87 | [11][12] |
| Propylene Glycol | 0.77 | [11][12] |
| pH 6.8 Phosphate Buffer | 0.24 | [12] |
This table demonstrates the significant solubility enhancement of the indazole derivative axitinib in co-solvents compared to water.
-
Experimental Protocol: Preparing a Working Solution with a Co-solvent
-
Prepare a high-concentration stock solution of your indazole derivative in 100% DMSO (e.g., 50 mM).
-
Create a co-solvent/buffer mixture. A good starting point is a 1:1 ratio of PEG 400 to your aqueous assay buffer.
-
Perform a serial dilution. First, dilute the DMSO stock into the co-solvent/buffer mixture to create an intermediate stock. For example, add 10 µL of 50 mM DMSO stock to 990 µL of 50% PEG 400/buffer to get a 500 µM solution.
-
Use this intermediate stock for further dilutions into your final assay buffer, ensuring the final concentration of all solvents is consistent across all conditions.
-
Caption: Co-solvent dilution workflow.
Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like indazole derivatives, forming inclusion complexes with enhanced aqueous solubility.[13][14]
-
Mechanism: The hydrophobic indazole moiety is sequestered within the cyclodextrin's nonpolar cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[13]
-
Commonly Used Cyclodextrins:
-
Experimental Protocol: Preparing an Indazole-Cyclodextrin Inclusion Complex
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 10-20% w/v). Gentle warming and stirring may be required.
-
Prepare a Concentrated Drug Stock: Dissolve your indazole derivative in a minimal amount of a suitable organic solvent like ethanol or DMSO.
-
Form the Complex: Slowly add the concentrated drug stock dropwise to the stirring cyclodextrin solution.
-
Equilibrate: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure maximum complex formation.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter. The resulting clear solution can then be used to prepare working dilutions.
-
Salt Formation
For indazole derivatives with ionizable functional groups, converting the free base or free acid into a salt is a highly effective method to dramatically increase aqueous solubility.[2][17]
-
Mechanism: Salts are ionic and thus more readily interact with polar water molecules compared to their neutral counterparts. This disrupts the crystal lattice more easily, leading to higher solubility.[17]
-
Example: The indazole derivative niraparib is often formulated as a tosylate salt, which improves its physicochemical properties for drug development.[18] Other research has explored hydrochloride and maleate salts of indazole derivatives to enhance solubility.[19][20]
-
Implementation in the Lab:
-
If your compound is a free base with an accessible nitrogen, you can prepare a hydrochloride (HCl) salt.
-
Protocol for Small-Scale HCl Salt Formation:
-
Dissolve the indazole free base in a suitable anhydrous solvent (e.g., diethyl ether or 1,4-dioxane).
-
Slowly add a stoichiometric amount of HCl dissolved in the same solvent (commercially available solutions are recommended).
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.
-
The resulting salt can then be dissolved directly in aqueous buffers for your assays.
-
-
References
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- BPS Bioscience. (n.d.). Axitinib FLT1 27064.
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- Google Patents. (2019).
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- Google Patents. (2018).
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- ResearchGate. (2023). (PDF) The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
- Logvinenko, I. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3228.
- ResearchGate. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
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Technical Support Center: Optimizing Recrystallization of Heterocyclic Compounds
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic and medicinal chemistry: the low recovery of heterocyclic compounds during recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles with these often-complex molecules. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies and a deeper understanding of the principles governing crystallization.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address the common and frustrating issues that can arise during the recrystallization of heterocyclic compounds.
Question 1: My final yield of recrystallized heterocyclic compound is consistently low. What are the primary causes and how can I improve recovery?
Low recovery is a frequent issue, and it often stems from a few key factors. By systematically evaluating your process, you can identify the culprit and significantly improve your yield.
Potential Causes & Solutions:
-
Excessive Solvent Use: The most common reason for low recovery is using too much solvent to dissolve the crude product.[1][2] While ensuring complete dissolution at high temperatures is crucial, an excess of solvent will keep a significant portion of your compound dissolved even after cooling, leading to losses in the mother liquor.[1]
-
Troubleshooting Protocol:
-
Minimal Solvent Addition: Add the hot recrystallization solvent to your crude solid in small portions, bringing the mixture to a boil after each addition, until the solid just dissolves.[3]
-
"Second Crop" Crystallization: If you suspect significant product loss in the mother liquor, you can concentrate the filtrate by boiling off some of the solvent and cooling it again to obtain a second batch of crystals.[4] Note that this second crop may be less pure than the first.
-
-
-
Inappropriate Solvent Choice: The ideal solvent for recrystallization should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[5][6][7] If your compound has moderate or high solubility in the cold solvent, you will inevitably lose a substantial amount of product.
-
Troubleshooting Protocol:
-
Solvent Screening: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents. A good starting point is to consider the polarity of your heterocyclic compound. The "like dissolves like" principle is a useful guideline; polar compounds tend to be more soluble in polar solvents, and non-polar compounds in non-polar solvents.[5][8][9]
-
Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system can be highly effective.[10] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
-
Premature Crystallization During Hot Filtration: If your crude solid contains insoluble impurities, a hot gravity filtration step is necessary. However, if the solution cools too rapidly during this process, your desired compound can crystallize prematurely on the filter paper or in the funnel, leading to significant losses.
-
Troubleshooting Protocol:
-
Pre-heat Funnel and Flask: Use a stemless funnel and pre-heat it along with the receiving flask by placing them over a beaker of boiling solvent.
-
Use an Excess of Hot Solvent: Before filtering, add a slight excess of hot solvent to prevent premature crystallization. This excess can be boiled off after filtration before cooling the solution.
-
Fluted Filter Paper: Use fluted filter paper to increase the surface area and speed of filtration.
-
-
Question 2: Instead of forming crystals, my compound is "oiling out." What causes this, and how can I promote crystal formation?
"Oiling out" occurs when your compound separates from the solution as a liquid rather than a solid.[3][11] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[4][10]
Potential Causes & Solutions:
-
Low Melting Point of the Compound: If the melting point of your compound is lower than the boiling point of the solvent, it may melt in the hot solution and separate as an oil upon cooling.[4][10]
-
Troubleshooting Protocol:
-
Choose a Lower-Boiling Solvent: Select a recrystallization solvent with a boiling point lower than the melting point of your compound.
-
-
-
High Degree of Impurity: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.[4][10][12]
-
Troubleshooting Protocol:
-
Charcoal Treatment: If you suspect colored or resinous impurities, adding a small amount of activated charcoal to the hot solution can help adsorb them.[3][12] Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.[4]
-
Preliminary Purification: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove gross impurities before recrystallization.[1]
-
-
-
Supersaturation and Rapid Cooling: If the solution is highly concentrated and cooled too quickly, the compound may not have enough time to form an ordered crystal lattice and will separate as a supercooled liquid.[1][11]
-
Troubleshooting Protocol:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[4]
-
Add More Solvent: If oiling out occurs, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[4][12]
-
-
Question 3: My heterocyclic compound is not precipitating out of the solution, even after cooling. What steps can I take to induce crystallization?
The failure of a compound to crystallize from a cooled solution is often due to supersaturation, where the concentration of the solute is higher than its equilibrium solubility.
Potential Causes & Solutions:
-
Supersaturated Solution: The solution may be stable in a supersaturated state and requires a nucleation event to initiate crystallization.[13]
-
Troubleshooting Protocol:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1][3] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution.[1][14] This provides a template for other molecules to deposit onto, initiating crystallization.[15] If you don't have a pure crystal, you can sometimes use a crystal of an isostructural compound.
-
Reduce Solvent Volume: If the above methods fail, it's possible that too much solvent was used.[4][13] Reheat the solution to boil off some of the solvent to increase the concentration and then attempt to cool it again.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for heterocyclic compounds?
An ideal solvent for recrystallization should:
-
Have a high dissolving power for the compound at its boiling point and a low dissolving power at room temperature or below.[5][6][7]
-
Not react with the compound being purified.[6]
-
Dissolve impurities readily at all temperatures or not at all, so they can be removed by hot filtration.[5][6]
-
Have a relatively low boiling point for easy removal from the purified crystals.[6]
-
Be non-toxic, inexpensive, and non-flammable, if possible.[6]
Q2: How can I effectively remove insoluble impurities before recrystallization?
Insoluble impurities should be removed by hot gravity filtration. To do this effectively:
-
Dissolve the crude solid in a slight excess of the hot recrystallization solvent.
-
Use a stemless funnel and fluted filter paper.
-
Preheat the funnel and the receiving flask to prevent premature crystallization.
-
Pour the hot solution through the filter paper.
-
Wash the filter paper with a small amount of fresh, hot solvent to recover any product that may have crystallized.
Q3: What is the impact of pH on the recrystallization of my heterocyclic compound?
For heterocyclic compounds with acidic or basic functional groups, pH can have a significant impact on solubility and, therefore, on the success of the recrystallization.
-
Basic Heterocycles: These compounds are often more soluble in acidic solutions due to the formation of a protonated salt. Recrystallization can sometimes be achieved by dissolving the compound in an acidic solution, filtering to remove insoluble impurities, and then neutralizing the solution to precipitate the pure base.
-
Acidic Heterocycles: Conversely, acidic heterocycles are more soluble in basic solutions. A similar acid-base manipulation can be used for their purification.
Q4: How can I prevent the formation of different polymorphs during recrystallization?
Polymorphism, the ability of a compound to exist in multiple crystal forms, can be a significant challenge in drug development.[16][17] The formation of a specific polymorph can be influenced by factors such as the solvent, cooling rate, and the presence of impurities.[17][18]
-
Consistent Procedure: To obtain a consistent polymorphic form, it is crucial to carefully control and document all recrystallization parameters, including the solvent system, cooling profile, and agitation rate.
-
Seeding: Seeding with a crystal of the desired polymorph can help to ensure that only that form crystallizes.[16]
Visualizing the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in a typical recrystallization process.
Caption: A flowchart of the recrystallization process with troubleshooting steps.
Solvent Properties for Recrystallization of Heterocyclic Compounds
The choice of solvent is critical for successful recrystallization. The following table provides a list of common solvents ordered by decreasing polarity, along with their boiling points. This can serve as a starting point for your solvent screening experiments.
| Solvent | Boiling Point (°C) | Polarity |
| Water | 100 | Very High |
| Methanol | 65 | High |
| Ethanol | 78 | High |
| Acetone | 56 | Medium-High |
| Acetonitrile | 82 | Medium-High |
| Ethyl Acetate | 77 | Medium |
| Dichloromethane | 40 | Medium-Low |
| Diethyl Ether | 35 | Low |
| Toluene | 111 | Low |
| Hexane | 69 | Very Low |
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Reddit. (2013, February 3).
- BenchChem. (n.d.).
- MDPI. (2023, October 26). Nucleation and Crystal Growth: Recent Advances and Future Trends.
- Unknown. (n.d.).
- Mettler Toledo. (n.d.).
- Calibre Scientific | Molecular Dimensions. (n.d.).
- Journal of Chemical Education. (n.d.).
- Quora. (2017, February 16).
- Wikipedia. (n.d.). Crystal growth.
- Neuland Labs. (2023, August 1).
- Wired Chemist. (n.d.).
- YouTube. (2022, July 8).
- University of York. (n.d.). Solvent Choice.
- Zhanghua. (n.d.). Crystallization Challenges in Pharmaceutical Products.
- ResearchGate. (n.d.).
- University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods.
- Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals.
- Zhanghua Dryer. (2025, December 6).
- Unknown. (n.d.).
- Technobis. (2023, July 5).
- MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Nature. (n.d.). Impact of impurities on crystal growth.
- Chemistry LibreTexts. (2023, January 29).
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- University of York. (n.d.).
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Technical Support Center: Minimizing Off-Target Effects of Indazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors like axitinib and pazopanib.[1] However, their efficacy can be compromised by off-target activities, leading to ambiguous experimental results and potential toxicity.
This guide provides in-depth troubleshooting advice and validated protocols to help you identify, understand, and mitigate the off-target effects of your indazole-based compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the selectivity of indazole-based inhibitors.
Q1: Why are indazole-based inhibitors prone to off-target effects?
A1: The primary reason lies in the nature of their target: the ATP-binding pocket of protein kinases. The indazole core is an effective "hinge-binder," mimicking the adenine moiety of ATP to gain affinity.[2] Because the ATP-binding site is highly conserved across the human kinome, an inhibitor designed for one kinase can often bind to the similar pockets of many others, leading to a broad activity profile.[1][2] While this can sometimes be exploited for multi-targeted therapies, it more often results in undesirable off-target effects.[3]
Q2: What are the experimental consequences of off-target activity?
-
Misinterpreted Phenotypes: A cellular response (e.g., apoptosis, cell cycle arrest) might be attributed to the inhibition of the intended target, when it is actually caused by the inhibition of one or more off-target kinases.[4]
-
Unexpected Toxicity: Inhibition of kinases essential for normal cell survival (e.g., those in critical housekeeping pathways) can lead to high levels of cytotoxicity, masking the specific on-target effect.[5]
-
Poor Translation from In Vitro to In Vivo: A compound that is potent in a biochemical assay may fail in cellular or animal models due to off-target effects, poor cell permeability, or engagement with efflux pumps.[6]
-
Development of Resistance: In therapeutic contexts, off-target effects can sometimes activate compensatory signaling pathways, leading to drug resistance.[7]
Q3: How should I begin to assess the selectivity of my new indazole-based inhibitor?
A3: A tiered, multi-faceted approach is the most effective strategy.[8]
-
Initial Biochemical Screen: Start by screening your compound at a single, high concentration (e.g., 1 or 10 µM) against a broad panel of kinases (kinome profiling).[8][9] This provides a first-pass view of its selectivity and identifies the most likely off-targets.
-
Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a full dose-response experiment to determine the IC50 or Kd values.[8]
-
Cellular Target Engagement: Move into a relevant cellular model to confirm that your inhibitor can bind to its intended target in a physiological context. Assays like NanoBRET or cellular thermal shift assays (CETSA) are excellent for this purpose.[10][11]
-
Phenotypic Correlation: Finally, correlate the inhibitor's potency in cellular target engagement with its effect on downstream signaling (e.g., phosphorylation of a known substrate) and the overall cellular phenotype.[6]
Q4: What is the difference between biochemical selectivity and cellular selectivity, and why do they often differ?
A4: This is a critical distinction.
-
Biochemical Selectivity is measured in vitro using purified, recombinant enzymes. It reflects the intrinsic affinity of the inhibitor for a kinase in a simplified, controlled system.[12]
-
Cellular Selectivity is assessed in intact cells and represents the compound's effective activity in a complex biological environment.
Discrepancies are common and arise from several factors, as summarized in the table below.[5][6] A potent biochemical inhibitor may be weak in cells if it has poor membrane permeability or is rapidly ejected by efflux pumps. Conversely, a compound might appear more potent in cells if it accumulates intracellularly.
| Factor | Biochemical Assay | Cell-Based Assay | Implication for Discrepancy |
| Environment | Purified enzyme, buffer | Intact cell, cytoplasm, organelles | Cellular environment is crowded and complex. |
| ATP Concentration | Often fixed (e.g., at Km) | High and variable (~1-10 mM) | High cellular ATP can outcompete ATP-competitive inhibitors, reducing potency.[13] |
| Compound Access | Direct access to enzyme | Must cross cell membrane | Poor cell permeability leads to lower effective intracellular concentration. |
| Metabolism | None | Compound can be metabolized/degraded | Inhibitor may be inactivated by cellular enzymes. |
| Efflux Pumps | None | ABC transporters can pump compound out | Active efflux reduces intracellular inhibitor concentration. |
| Protein Binding | Minimal | Binds to serum proteins and intracellular macromolecules | Reduces the free concentration of the inhibitor available to bind the target. |
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems encountered when working with indazole-based inhibitors.
Problem: My inhibitor is highly potent in my biochemical assay (nanomolar IC50) but shows little to no activity in my cell-based assay (micromolar IC50 or inactive).
-
Underlying Cause & Rationale This is a classic "biochemical vs. cellular" disconnect. The high concentration of ATP in cells (~1-10 mM) compared to the Km concentrations used in most biochemical assays creates a significant competitive hurdle for an ATP-competitive inhibitor.[13] Furthermore, poor cell permeability, active removal by efflux pumps (like P-glycoprotein), or rapid metabolic degradation can prevent the inhibitor from reaching an effective concentration at the intracellular target.[6]
-
Troubleshooting & Experimental Solutions
-
Verify Target Expression: First, confirm that your target kinase is expressed and active in your chosen cell line using Western blotting or qPCR.[6]
-
Assess Cell Permeability: Use computational tools to predict physicochemical properties like LogP and polar surface area (PSA). Experimentally, you can perform a cellular uptake assay using techniques like LC-MS/MS to quantify the intracellular concentration of the compound.
-
Test for Efflux Pump Activity: Co-incubate your inhibitor with a known efflux pump inhibitor (e.g., verapamil or PSC833).[5] A significant increase in potency suggests your compound is a substrate for an efflux pump.
-
Evaluate Stability: Incubate your compound in cell culture media (with and without cells) for various time points and measure its concentration by LC-MS/MS to check for degradation.
-
Use a Target Engagement Assay: Employ a direct measure of target binding in cells, such as NanoBRET or CETSA, to determine the cellular IC50 for target engagement.[10] This separates the question of "is it getting in and binding?" from "is it having a downstream effect?".
-
Problem: I'm observing a desired phenotype (e.g., apoptosis), but I'm not sure if it's due to inhibiting my primary target or an off-target.
-
Underlying Cause & Rationale This is the central challenge of using kinase inhibitors as tool compounds. If the inhibitor hits multiple kinases that can independently trigger the observed phenotype, the data can be misleading.[14] Rigorous validation is required to link the inhibition of your specific target to the cellular outcome.
-
Troubleshooting & Experimental Solutions
-
Correlate Dose-Response: The IC50 for target inhibition (measured by phosphorylation of a direct substrate via Western blot) should match the EC50 for the phenotype. A significant discrepancy suggests off-target effects are at play.[6]
-
Use a Structurally Unrelated Inhibitor: Test a second, chemically distinct inhibitor that is known to be selective for the same target. If both compounds produce the same phenotype at concentrations consistent with their on-target potencies, it strengthens the case for on-target activity.[6]
-
Perform a Rescue Experiment: This is a gold-standard validation technique. Overexpress a version of your target kinase that has been mutated to be resistant to your inhibitor (e.g., by altering a key "gatekeeper" residue in the active site).[6] If the phenotype is reversed or "rescued" in the presence of the inhibitor, it provides strong evidence that the effect is on-target.
-
Knockdown/Knockout Confirmation: Use siRNA, shRNA, or CRISPR to deplete the target kinase. If genetic depletion of the target phenocopies the effect of the inhibitor, this confirms the phenotype is mediated by that kinase.
-
dot
Caption: Workflow for validating on-target effects.
Problem: How do I interpret complex kinome profiling data? It looks like my inhibitor hits dozens of kinases.
-
Underlying Cause & Rationale Raw kinome profiling data can be overwhelming. The key is to contextualize the inhibition data relative to the on-target potency and visualize it in a structured way. Not all "hits" are biologically relevant; only those inhibited at concentrations achievable in your cellular model are of primary concern.
-
Troubleshooting & Experimental Solutions
-
Calculate Selectivity Scores: Quantify selectivity using metrics like the S-score. The S-score (S10) divides the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested at a specific concentration (e.g., 1 µM).[8] A lower S-score indicates higher selectivity.
-
Use a Kinome Tree Visualization: Plot the percentage of inhibition for each kinase on a kinome tree diagram.[15] This map groups kinases by family and sequence similarity. It allows you to quickly see if your inhibitor is promiscuous across the entire kinome or if its off-target effects are clustered within a specific kinase family, which can provide clues about the structural basis for its activity.
-
Focus on Potent Off-Targets: Prioritize off-targets that have IC50 values within 10- to 30-fold of your primary target. These are the most likely to be engaged at the concentrations used in your cell-based assays.
-
Cross-Reference with Pathway Analysis: Use bioinformatics tools to determine if the potent off-targets are part of known signaling pathways that could explain your observed phenotype or potential toxicities.
-
| Hypothetical Inhibitor X (Primary Target: KDR) | IC50 (nM) | Fold-Selectivity vs. KDR | Potential Implication |
| KDR (VEGFR2) | 5 | 1x (On-Target) | Anti-angiogenic effect |
| KIT | 15 | 3x | Potent off-target, may contribute to phenotype. |
| PDGFRβ | 55 | 11x | Likely to be engaged at therapeutic doses. |
| SRC | 450 | 90x | Moderate off-target, may not be relevant in cells. |
| ABL1 | 2,500 | 500x | Weak off-target, unlikely to be relevant. |
Section 3: Key Experimental Protocols
Here we provide streamlined protocols for essential selectivity experiments.
Protocol 1: Large-Panel Kinase Profiling (Biochemical)
This protocol outlines the general workflow for assessing inhibitor selectivity across the kinome. This is typically performed as a service by specialized vendors.[8][16]
-
Objective: To determine the IC50 or percent inhibition of a compound against a broad panel of purified protein kinases.
-
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of the inhibitor in 100% DMSO. Serially dilute to create a 10-point dose-response curve.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a specific peptide or protein substrate, and ATP (typically at its Km concentration).
-
Initiate Reaction: Add the inhibitor at various concentrations (or vehicle control) to the wells to start the kinase reaction. Incubate for a predetermined time under initial velocity conditions.[13]
-
Stop Reaction & Detect Signal: Terminate the reaction. The detection method depends on the assay format. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (33P-ATP) into the substrate.[16] Other methods use fluorescence or luminescence.[17]
-
Data Analysis: Quantify the amount of phosphorylated substrate in each well. Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Target Engagement using NanoBRET™
This protocol measures the binding of an inhibitor to its target protein within living cells.[10][11]
-
Objective: To quantify the apparent affinity (IC50) of an inhibitor for its target kinase in a physiological context.
-
Methodology:
-
Cell Line Preparation: Transfect host cells (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Cell Plating: Seed the transfected cells into a white, multi-well assay plate and incubate to allow for protein expression.
-
Compound and Tracer Addition: Prepare serial dilutions of your inhibitor. Add the NanoBRET™ fluorescent tracer (which competitively binds to the kinase's ATP pocket) to the cells, followed immediately by the diluted inhibitor or vehicle control.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for approximately 2 hours to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ substrate to the wells. Read both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals on a luminometer.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
-
dot
Caption: Principle of the NanoBRET target engagement assay.
Section 4: Advanced Strategies for Improving Selectivity
If initial screening reveals poor selectivity, medicinal chemistry and computational approaches can guide the rational design of more specific inhibitors.
Q: What are the primary medicinal chemistry strategies to improve the selectivity of my indazole-based inhibitor?
A: Several strategies can be employed:
-
Structure-Based Drug Design (SBDD): Use X-ray crystal structures of your inhibitor bound to both its on-target and key off-target kinases. By comparing the binding modes, you can design modifications that exploit unique, non-conserved residues or pockets in the target kinase to increase affinity while simultaneously introducing steric clashes or unfavorable interactions with off-target kinases.[2][18]
-
Targeting Inactive Conformations: Design inhibitors that bind to the inactive "DFG-out" conformation of the kinase. This conformation is generally more diverse across the kinome than the active "DFG-in" state, offering more opportunities for achieving selectivity.[2]
-
Covalent Inhibition: If a non-conserved cysteine residue is present near the active site of your target, you can introduce a reactive "warhead" (like an acrylamide) onto your inhibitor. This allows it to form a permanent covalent bond, leading to highly potent and selective inhibition.[2]
Q: Can computational tools predict off-target effects before I synthesize a compound?
A: Yes, computational methods are increasingly used to predict potential off-target interactions early in the drug discovery process.[19] These in silico approaches can save significant time and resources.
-
Similarity-Based Methods: Tools like the Similarity Ensemble Approach (SEA) compare the chemical structure of your inhibitor to a database of ligands with known biological targets.[20]
-
Structure-Based Methods: If the 3D structure of potential off-targets is known, automated molecular docking can be used to predict the binding affinity of your compound to a large panel of proteins.[21]
-
Machine Learning and AI: Modern approaches use machine learning algorithms (e.g., Random Forest, Support Vector Machine) trained on vast datasets of compound-target interactions to predict off-target profiles with increasing accuracy.[22]
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Klaeger, S., Gohlke, B., Scott, K. A., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(505), eaao4139. [Link]
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Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]
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Jeon, J., Nim, S., Teyra, J., D'Angelo, G., & Kim, P. M. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(7), 6479. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]
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Milburn, G., Laskowski, R. A., & Thornton, J. M. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i273-i280. [Link]
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Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi.[Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.[Link]
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Al-Ostoot, F. H., Al-Mulla, H. M., El-Gamal, M. I., Anbar, M., Abdel-Maksoud, M. S., & Oh, C. H. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.[Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs.[Link]
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Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]
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Vasta, J. D., Robers, M. B., & Urh, M. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in chemistry, 6, 26. [Link]
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Cohen, P. (2015). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in chemistry, 3, 4. [Link]
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Goldstein, D. M., Soth, M., Blaney, J. M., & Zhang, C. (2014). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. Bioorganic & medicinal chemistry letters, 24(11), 2456–2460. [Link]
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Pao, W., & Chmielecki, J. (2010). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer discovery, 1(1), 13-15. [Link]
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Chang, R. L., Xie, L., Bourne, P. E., & Palsson, B. O. (2010). Drug off-target effects predicted using structural analysis in the context of a metabolic network model. PLoS computational biology, 6(9), e1000938. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]
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Kumar, A., Kumar, A., Sharma, G., & Singh, A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 26(16), 4945. [Link]
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Zhang, Y., & Zhang, J. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International journal of molecular sciences, 24(6), 5698. [Link]
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Huang, X. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.[Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology.[Link]
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seqWell. (2023). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.[Link]
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Le, A. N., van der Meer, D., Joosten, S. A., & Piersma, S. R. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in oncology, 12, 982540. [Link]
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Patsnap. (2023). How can off-target effects of drugs be minimised?. Patsnap Synapse.[Link]
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Johnson, G. L., & Stuhlmiller, T. J. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 883. [Link]
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ResearchGate. (2014). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. ResearchGate.[Link]
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Knight, Z. A., & Shokat, K. M. (2005). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 1(1), 63-72. [Link]
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Kairos Discovery. (2025). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery.[Link]
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Ventura, A. C., & Tirosh, D. R. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PloS one, 10(1), e0116223. [Link]
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Feldman, R. I., Wu, J., Pollex, R., Tarrant, J., & Shokat, K. M. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & medicinal chemistry letters, 20(12), 3588-3591. [Link]
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Bischof, J., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8785. [Link]
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Johnson, C. N., & Fischer, M. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Biochimica et Biophysica Acta (BBA)-General Subjects, 1862(11), 2485-2493. [Link]
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Al-Ali, H., & An, S. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International journal of molecular sciences, 22(16), 8887. [Link]
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Singh, A., & Kumar, A. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(42), 26039-26068. [Link]
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Validation & Comparative
A Comprehensive Guide to the Validation of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors such as pazopanib and axitinib.[1] These compounds are pivotal in targeted cancer therapy.[1][2] This guide provides a comprehensive framework for the validation of a novel indazole derivative, 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole, as a potential kinase inhibitor. Lacking prior biological data, this document outlines a systematic, multi-faceted approach to characterize its inhibitory activity, selectivity, and cellular efficacy.
Physicochemical Properties of the Investigated Compound
Before delving into biological validation, it is essential to confirm the identity and purity of the test compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1286734-93-7[3] |
| Molecular Formula | C₈H₅BrClFN₂[3] |
| Molecular Weight | 263.49 g/mol [3] |
| Appearance | Solid[3] |
| Purity | >95% (recommended) |
The Kinase Inhibitor Validation Workflow
The validation of a novel kinase inhibitor is a stepwise process, moving from direct biochemical assays to more complex cellular models. This ensures a thorough understanding of the compound's mechanism of action and its potential as a therapeutic agent.
Caption: A generalized workflow for kinase inhibitor validation.
Phase 1: In Vitro Biochemical Assays
The initial step is to ascertain whether this compound directly inhibits the enzymatic activity of one or more kinases in a cell-free system. This is crucial for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[4]
Protocol 1: Luminescence-Based In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[5] The luminescent signal is inversely proportional to the inhibitory activity of the compound.
Rationale: This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[4][6] The ATP concentration should be kept near the Michaelis constant (Km) for each kinase to allow for a more accurate comparison of inhibitor potencies.[7]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 pM). Also, prepare a DMSO-only control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each diluted compound concentration.
-
Add 2 µL of the target kinase enzyme in the appropriate kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate for 1 hour at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Analysis with Standard Inhibitors
To contextualize the potency of a novel compound, it is essential to compare its performance against well-characterized inhibitors.[8] For this hypothetical validation, we will compare our compound against a broad-spectrum inhibitor, Staurosporine, and a more selective, clinically relevant inhibitor, for instance, an FGFR inhibitor, given the prevalence of indazoles targeting this kinase family.[9]
| Compound | Target Kinase(s) | Hypothetical IC50 (nM) |
| This compound | FGFR1 (Hypothetical) | 85 |
| Staurosporine | Broad Spectrum[10] | 6 |
| Infigratinib | FGFR1/2/3 | 1.1 |
This table presents hypothetical data for illustrative purposes.
Kinase Selectivity Profiling
A crucial aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome.[11] A highly selective inhibitor targets a specific kinase, minimizing off-target effects, while a multi-targeted inhibitor might offer broader efficacy in certain contexts.[7] Large-scale screening against a panel of kinases is the standard method for determining selectivity.[12]
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A Comparative Analysis: The Investigational Compound 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole versus the Established Drug Axitinib in the Context of VEGFR Inhibition
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction
In the landscape of targeted cancer therapy, the inhibition of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize—remains a cornerstone of treatment for various solid tumors.[1] A key mediator of this process is the Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases.[2] Axitinib (Inlyta®), a potent second-generation VEGFR inhibitor, has established itself as a significant therapeutic agent, particularly in the treatment of advanced renal cell carcinoma (RCC).[3][4] This guide provides a comparative analysis of Axitinib against a novel investigational compound, 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole.
While Axitinib's properties are well-documented through extensive preclinical and clinical studies, this compound represents a compound of interest based on its structural similarity to other known kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including Axitinib itself.[5][6] This guide will, therefore, juxtapose the known characteristics of Axitinib with a predictive and hypothetical profile of the novel indazole derivative, outlining the experimental methodologies required for a direct, head-to-head comparison.
Physicochemical Properties: A Foundation for Drug Action
The physicochemical properties of a small molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[7] A comparison of the known properties of Axitinib and the predicted properties of this compound is presented below.
| Property | Axitinib | This compound | Data Source |
| Molecular Formula | C₂₂H₁₈N₄OS | C₈H₅BrClFN₂ | [8],[9] |
| Molecular Weight | 386.47 g/mol | 263.49 g/mol | [8],[9] |
| Chemical Structure | N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | This compound | [8],[9] |
| Predicted logP | ~3.3 | ~3.5 | Computational Prediction[10][11] |
| Predicted Solubility | Low aqueous solubility | Predicted to have low aqueous solubility | Computational Prediction[] |
Causality Behind the Comparison: The lower molecular weight of the novel indazole suggests it may have different absorption and distribution properties compared to Axitinib. Both compounds are predicted to be lipophilic (high logP) and have low aqueous solubility, which are common characteristics of kinase inhibitors and necessitate specific formulation strategies for oral bioavailability.[7][]
Mechanism of Action: Targeting the VEGF/VEGFR Signaling Axis
Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[4][13] By binding to the ATP-binding site of these receptors, Axitinib inhibits their kinase activity, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[4] This ultimately results in the inhibition of angiogenesis.[14]
The mechanism of action for this compound has not been experimentally determined. However, based on its indazole core, a feature it shares with Axitinib and other VEGFR inhibitors, it is hypothesized to also function as a kinase inhibitor.[5][6] The specific substitutions on the indazole ring (bromo, chloro, and fluoro groups) will critically influence its target selectivity and potency. Structure-activity relationship (SAR) studies of other indazole-based inhibitors suggest that these halogen substitutions can enhance binding affinity to the kinase ATP pocket.[15]
Visualizing the VEGFR Signaling Pathway and Point of Inhibition
Caption: The VEGFR-2 signaling pathway and the putative point of inhibition for Axitinib and the novel indazole derivative.
Experimental Protocols for a Head-to-Head Comparison
To empirically compare the efficacy of this compound with Axitinib, a series of well-established in vitro and in vivo assays are required. The following protocols provide a framework for such a comparative study.
In Vitro VEGFR-2 Kinase Inhibition Assay
Causality Behind Experimental Choice: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase, providing a fundamental measure of its potency (IC₅₀ value).[2]
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound (Axitinib and the novel indazole) in 100% DMSO.
-
Prepare serial dilutions of the stock solutions in a suitable kinase buffer to achieve a range of final assay concentrations.
-
Prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase buffer.[16]
-
-
Assay Procedure:
-
Add the serially diluted compounds to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to each well.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction and quantify the amount of ATP consumed using a luminescence-based assay (e.g., Kinase-Glo®).[17]
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Angiogenesis Assays
Causality Behind Experimental Choice: These assays assess the compound's effect on key cellular processes involved in angiogenesis, providing a more biologically relevant measure of its anti-angiogenic potential.[18]
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere.
-
Starve the cells in a serum-free medium.
-
Treat the cells with various concentrations of the test compounds in the presence of a pro-angiogenic stimulus like VEGF.
-
Incubate for 72 hours.
-
-
Data Analysis:
-
Assess cell viability/proliferation using a colorimetric assay (e.g., MTS or WST-1).
-
Calculate the percentage of proliferation inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
-
-
Plate Preparation:
-
Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify.[19]
-
-
Assay Procedure:
-
Seed HUVECs onto the Matrigel®-coated wells in the presence of various concentrations of the test compounds.
-
Incubate for 4-18 hours to allow for the formation of capillary-like structures.[20]
-
-
Data Analysis:
-
Image the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Visualizing the Cell-Based Assay Workflow
Caption: Workflow for in vitro cell-based angiogenesis assays.
In Vivo Tumor Xenograft Model
Causality Behind Experimental Choice: This in vivo model provides the most clinically relevant assessment of a compound's anti-tumor efficacy, taking into account its pharmacokinetic properties and effects on the tumor microenvironment.[21]
Protocol:
-
Model Establishment:
-
Treatment:
-
Randomize mice into treatment groups (vehicle control, Axitinib, novel indazole).
-
Administer the compounds orally, once or twice daily, for a specified duration (e.g., 21-28 days).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Pharmacodynamic Analysis:
-
Analyze tumors for markers of angiogenesis (e.g., CD31 staining for microvessel density) and proliferation (e.g., Ki-67 staining).
-
Analyze plasma samples to determine drug exposure levels.
-
Pharmacokinetics: The Journey of a Drug in the Body
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical to its efficacy and safety.[24]
-
Axitinib: Axitinib is orally bioavailable and rapidly absorbed.[25] It is highly protein-bound (>99%) and primarily metabolized by the cytochrome P450 enzyme CYP3A4.[13] Its half-life is relatively short, ranging from 2.5 to 6.1 hours.[13]
-
This compound: The pharmacokinetic properties of this novel compound are unknown. In silico prediction tools can provide initial estimates of its ADME properties.[] However, definitive characterization requires in vitro studies (e.g., metabolic stability in liver microsomes, plasma protein binding) and in vivo pharmacokinetic studies in animals.
Preclinical Efficacy and Safety Profile
-
Axitinib: Extensive preclinical studies have demonstrated Axitinib's potent anti-tumor activity in various xenograft models, which is associated with the inhibition of angiogenesis.[8][26] Common adverse effects observed in clinical use include diarrhea, hypertension, fatigue, and decreased appetite.[3]
-
This compound: The efficacy and safety profile of this compound are yet to be determined. The aforementioned in vivo tumor xenograft studies would provide the initial assessment of its anti-tumor activity and potential toxicities.
Conclusion
Axitinib stands as a benchmark for potent and selective VEGFR inhibition. The investigational compound, this compound, by virtue of its indazole core, presents a rational starting point for the development of a novel kinase inhibitor. The true potential of this novel compound can only be ascertained through rigorous experimental evaluation as outlined in this guide. A direct comparison of its in vitro potency, anti-angiogenic effects in cell-based assays, and in vivo efficacy in tumor models against Axitinib will be crucial in determining its future trajectory as a potential therapeutic agent.
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- Small molecule protein kinase inhibitors (KIs) are a class of drugs with complex and unconventional physiochemical and pharmacokinetic characteristics. Cytochrome P450 mediated metabolism and transporter-mediated uptake and efflux are important processes that determine KI disposition and exposure. (PubMed)
- Axitinib is a potent, selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), primarily used in the treatment of advanced renal cell carcinoma (RCC).
- Abnormal angiogenesis is known to occur in cancer, degenerative eye conditions and other conditions that involve inflammation. Specific monoclonal antibodies can be used as VEGF inhibitors and particular tyrosine kinase inhibitors are used as VEGFR inhibitors. (Drugs.com)
- Axitinib is a potent and selective tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). By binding to the ATP-binding site of VEGFRs, it inhibits the receptor's kinase activity, which is essential for downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.
- Axitinib, a second-generation targeted drug, is a potent and highly selective inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase 1, 2, and 3. It is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and has a plasma half-life between 2.5 and 6.1 hours. (NIH)
- Subcutaneous tumor models are widely used in angiogenesis research and to assess anti-angiogenic efficacy during drug development.
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme to quantify the inhibitory effect of a compound. (BenchChem)
- Axitinib is a type of cancer growth blocker called a tyrosine kinase inhibitor (TKI) that works by blocking certain proteins (tyrosine kinases) from signaling cancer cells to grow and form blood vessels. (cancerresearchuk.org)
- The SAMPL6 Part II Challenge involved the blind prediction of octanol-water partition coefficients for 11 small molecules resembling kinase inhibitor fragments. (eScholarship.org)
- Angiogenesis is a crucial process in tumor growth and metastasis. Cell-based assays such as endothelial cell proliferation, migration, and tube formation are used to evaluate the efficacy of anti-angiogenic compounds. (BenchChem)
- Axitinib is an indazole substituted at position 3 by a 2-(pyridin-2-yl)vinyl group and at position 6 by a 2-(N-methylaminocarboxy)phenylsulfanyl group. Its molecular formula is C₂₂H₁₈N₄OS. (NIH)
- In vivo, axitinib demonstrated significant tumor growth inhibition, reduced microvessel density, and induced extensive tumor necrosis in an HK1-LMP1 xenograft model. (AACR Journals)
- An in vitro kinase assay protocol for a VEGFR-2 inhibitor that uses a luminescence-based method to quantify the inhibitory activity on recombinant human VEGFR-2 kinase. (BenchChem)
- Computational approaches play a crucial role in predicting physicochemical properties of drugs, such as pKa, logD, logP, and aqueous solubility, which are important in drug discovery. (BOC Sciences)
- This compound has a molecular weight of 263.49 g/mol and a molecular formula of C₈H₅BrClFN₂. (CymitQuimica)
- [Reference 16 not cited in text]
- Indazole-containing bioactive molecules, such as the VEGFR/PDGFR inhibitor axitinib, have significant anti-cancer activity. (RSC Publishing)
- [Reference 18 not cited in text]
- The tube formation assay is a widely used in vitro method to assess angiogenesis, where endothelial cells form capillary-like structures on a gelled basement membrane extract. (ibidi GmbH)
- [Reference 20 not cited in text]
- The pharmacokinetics of tyrosine kinase inhibitors, which are largely metabolized by CYP3A4, show significant inter-patient variability. (Taylor & Francis Online)
- [Reference 22 not cited in text]
- An endothelial tube formation assay kit that utilizes an extracellular matrix (ECM) gel to mimic the in vivo environment for testing angiogenesis inhibitors. (Cell Biolabs, Inc.)
- The indazole core is a key pharmacophore in many kinase inhibitors, including commercially available anticancer drugs like axitinib, which are used for targeted cancer tre
- [Reference 25 not cited in text]
- The A498 human renal cancer cell xenograft model, which is angiogenesis-driven, is suitable for investigating anti-VEGF/antiangiogenesis tre
- [Reference 27 not cited in text]
- [Reference 28 not cited in text]
- [Reference 29 not cited in text]
- Online services can predict physicochemical properties like logP and polar surface area for small molecules, with accuracy depending on the similarity of the molecule to the training data.
- Axitinib is an oral second-generation TKI with high specificity for VEGF receptors. It is rapidly absorbed, with maximal plasma concentration achieved after a median of 2.5 to 4.1 hours. (Dove Press)
- [Reference 32 not cited in text]
- In vivo xenograft models using immunodeficient mice for the implantation of human cancer cells are a key tool in the development of anticancer drugs. (PMC - PubMed Central)
- Human tumor xenograft models in immunodeficient mice, such as the athymic nude mouse, are used for the in vivo evaluation of new antitumor drugs.
- The VEGFR2 Kinase Assay Kit is designed to measure VEGFR2 kinase activity for screening and profiling applications using a luminescence-based detection reagent. (BPS Bioscience)
- [Reference 36 not cited in text]
- [Reference 37 not cited in text]
- A study on 4-anilinoquinazolines as VEGFR inhibitors showed that a hydroxyl group at the meta position of the aniline produced the most potent inhibitors of Flt and KDR tyrosine kinase activity. (PubMed)
- [Reference 39 not cited in text]
- [Reference 40 not cited in text]
- [Reference 41 not cited in text]
- [Reference 42 not cited in text]
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- [Reference 44 not cited in text]
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The Indazole Scaffold: A Privileged Structure for Potent and Selective Kinase Inhibition
A Comparative Guide to Substituted Indazole Kinase Inhibitors for Researchers and Drug Development Professionals
The indazole core has emerged as a cornerstone in the design of potent and selective kinase inhibitors, leading to several clinically approved drugs for the treatment of cancer and other diseases.[1][2][3] Its versatile structure allows for strategic modifications at various positions, enabling fine-tuning of inhibitory activity and selectivity against a wide array of protein kinases. This guide provides an in-depth comparison of the potency of different substituted indazole kinase inhibitors, supported by experimental data, to aid researchers in navigating the complex landscape of kinase inhibitor design.
Understanding the Indazole Advantage: Structure-Activity Relationships
The potency and selectivity of indazole-based kinase inhibitors are profoundly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed key insights into how modifications to the indazole ring system dictate interactions with the ATP-binding pocket of different kinases.[1][4][5]
Generally, the indazole core acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region. Substituents at various positions can then extend into different pockets of the ATP-binding site, influencing both potency and selectivity. For instance, modifications at the N1 and N2 positions of the indazole ring can significantly impact kinase selectivity.[1] Similarly, substitutions at the C3, C5, and C6 positions have been shown to be crucial for modulating inhibitory activity against various kinase families, including VEGFR, FGFR, and Aurora kinases.[1]
The following diagram illustrates the key positions on the indazole scaffold that are commonly modified to modulate kinase inhibitory activity.
Caption: Key substitution points on the indazole scaffold.
Comparative Potency Against Key Kinase Targets
The versatility of the indazole scaffold has been exploited to develop inhibitors targeting a wide range of kinases implicated in cancer and other diseases. Below, we compare the potency of representative substituted indazole inhibitors against several important kinase families.
TAM Family Kinases: AXL, MER, and TYRO3
The TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases plays a crucial role in cancer progression, metastasis, and drug resistance.[6][7] The indazole scaffold has proven to be a valuable starting point for the development of potent TAM kinase inhibitors.
Fragment-based lead discovery approaches have identified indazole-based compounds as effective AXL kinase inhibitors.[6][7] Optimization of these initial hits has led to the development of potent inhibitors with reasonable kinase selectivity.[6] For instance, a fragment-based approach identified an indazole hit that, after optimization, yielded a potent inhibitor with moderate in vivo exposure levels.[6]
| Compound ID | Target Kinase | IC50 (nM) | Key Substituents & Rationale | Reference |
| Compound 54 | AXL | Potent (specific value not publicly disclosed) | Aryl ether at C6. This modification likely extends into a hydrophobic pocket, enhancing binding affinity. | [6][8] |
| UNC2025 | MER, FLT3, AXL | < 1 (MER/FLT3), 1.6 (AXL) | Dual MER/FLT3 inhibitor with potent AXL activity. The specific substitutions on the indazole core are proprietary. | [9] |
VEGFR and FGFR: Angiogenesis and Cell Proliferation
Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) are key drivers of angiogenesis and cell proliferation, making them attractive targets for cancer therapy. Several indazole-based inhibitors have demonstrated potent activity against these kinases.
For example, a series of indazole-pyrimidine-based derivatives have been reported as potent VEGFR-2 inhibitors. SAR studies revealed that the presence of hydrogen bond-forming groups, such as amides and sulfonamides, at the 2-position of the pyrimidine ring enhanced inhibitory activity.[1] Similarly, substitutions on the phenyl ring of indazole derivatives have been shown to modulate FGFR1 inhibitory activity, with larger and more hydrophobic groups generally leading to increased potency.[1]
| Compound ID | Target Kinase | IC50 (nM) | Key Substituents & Rationale | Reference |
| Compound 13i | VEGFR-2 | 34.5 | Sulfonamide group on the pyrimidine ring, which likely forms favorable hydrogen bonds within the active site. | [1] |
| Compound 14d | FGFR1 | 5.5 | An additional fluorine atom on the phenyl ring, suggesting that halogen bonding or altered electronics contribute to improved potency. | [1] |
| VH02 | VEGFR-2 | 560 | An indazolyl group at the C6 position, demonstrating selectivity for VEGFR-2 over EGFR. | [8] |
Aurora Kinases: Mitotic Regulation
Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers. The indazole scaffold has been successfully utilized to develop both selective and dual inhibitors of Aurora kinases A and B.[10] Computational modeling has been instrumental in understanding how different substituents on the indazole ring can be tailored to achieve isoform selectivity by targeting specific residues in the kinase binding pocket.[10]
| Compound ID | Target Kinase | Selectivity | Key Substituents & Rationale | Reference |
| Compound 17 | Aurora A/B | Dual | Specific substitutions are proprietary but are designed to interact with residues common to both Aurora A and B. | [10] |
| Compound 21 | Aurora B | Selective | Substituents are designed to exploit differences in the active sites of Aurora A and B, potentially interacting with non-conserved residues. | [10] |
| Compound 30 | Aurora A | Selective | Substituents are tailored to specifically interact with residues unique to the Aurora A binding pocket, such as Arg220 or Thr217. | [10] |
Experimental Methodologies for Determining Inhibitor Potency
The determination of a kinase inhibitor's potency is a critical step in the drug discovery process. This is typically achieved through a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Assays
In vitro kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[11][12][13][14] These assays are essential for determining the intrinsic potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).[14]
Common In Vitro Assay Formats:
-
Radiometric Assays: These assays utilize radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) and measure the incorporation of the radioactive phosphate group onto a substrate.[14][15] This method is highly sensitive and provides a direct measure of kinase activity.[14]
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction.[11] The amount of ADP is proportional to the kinase activity, and the signal is detected as luminescence.[11] This format is well-suited for high-throughput screening.[16]
-
Fluorescence-Based Assays: These assays employ fluorescently labeled substrates or antibodies to detect phosphorylation events.
Caption: A generalized workflow for an in vitro kinase assay.
Step-by-Step Protocol: Luminescence-Based In Vitro Kinase Assay
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent, typically DMSO.
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor or a vehicle control (DMSO) to the appropriate wells.
-
Initiation and Incubation: Initiate the kinase reaction and incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[11]
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete any remaining ATP. Subsequently, add a detection reagent that converts the ADP produced to ATP, which then drives a luciferase reaction, generating a luminescent signal.[11]
-
Data Acquisition and Analysis: Measure the luminescence in each well using a plate reader. The signal is inversely proportional to the kinase activity. Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Cell-Based Assays
While in vitro assays are crucial for determining intrinsic potency, cell-based assays provide a more physiologically relevant context by evaluating the inhibitor's activity within a living cell.[17][18][19] These assays can assess not only the inhibition of the target kinase but also the downstream effects on cellular signaling pathways and cell viability.[17][18]
Common Cell-Based Assay Formats:
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a downstream substrate of the target kinase.[20] This can be done using techniques like Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.[18][19]
-
Cell Proliferation/Viability Assays: These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase for their proliferation.[20]
-
Target Engagement Assays: These assays directly measure the binding of the inhibitor to its target kinase within the cell.
Caption: A generalized workflow for a cell-based kinase assay.
Step-by-Step Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Culture a relevant cell line to an appropriate confluency and treat with various concentrations of the kinase inhibitor for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations. Normalize the signal to a loading control (e.g., total protein or a housekeeping gene).
Conclusion
The indazole scaffold continues to be a highly productive starting point for the discovery of novel kinase inhibitors. The ability to systematically modify the core structure allows for the optimization of potency and selectivity against a diverse range of kinase targets. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and cell-based assays, is essential for the successful development of the next generation of indazole-based therapeutics. This guide provides a framework for comparing the potency of these inhibitors and highlights the key experimental considerations for their evaluation.
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Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - ScienceDirect. Available at: [Link]
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Cell-based test for kinase inhibitors - INiTS. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]
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In vitro kinase assay - Protocols.io. Available at: [Link]
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Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF - ResearchGate. Available at: [Link]
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In vitro NLK Kinase Assay - PMC - NIH. Available at: [Link]
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Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. Available at: [Link]
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In vitro kinase assay - Bio-protocol. Available at: [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. Available at: [Link]
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Design of indazole derivatives 32-33 as TTK inhibitors. Reproduced with... - ResearchGate. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]
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Structures of kinase inhibitors containing an indazole moiety - ResearchGate. Available at: [Link]
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(PDF) In vitro kinase assay v1 - ResearchGate. Available at: [Link]
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AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective - ACS Publications. Available at: [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available at: [Link]
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Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed. Available at: [Link]
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Cell Based Kinase Assays - Luceome Biotechnologies. Available at: [Link]
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N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PubMed Central. Available at: [Link]
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Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed. Available at: [Link]
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An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors - ResearchGate. Available at: [Link]
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Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed. Available at: [Link]
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Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - PubMed Central. Available at: [Link]
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Confirming Small Molecule Activity: A Senior Application Scientist's Guide to Orthogonal Assays
In the intricate journey of drug discovery, the identification of a "hit"—a small molecule that displays desired activity in a primary screen—is a moment of significant promise. However, this initial signal is merely the first step. The path from a promising hit to a viable lead compound is paved with rigorous validation, a process designed to meticulously weed out false positives and build a robust data package that justifies the considerable investment of time and resources in lead optimization. Central to this validation process is the strategic implementation of orthogonal assays.
This guide provides an in-depth comparison of key orthogonal methodologies for confirming the biological activity of small molecules. As a senior application scientist, my aim is to move beyond a simple recitation of protocols. Instead, this guide will delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design self-validating assay cascades that ensure the scientific integrity of their findings. We will explore the nuances of biochemical, biophysical, and cell-based assays, providing not only the "how" but, more importantly, the "why" behind each technique.
The Imperative of Orthogonality in Hit Validation
High-throughput screening (HTS) is a powerful engine for hit discovery, but it is susceptible to artifacts that can lead to a high rate of false positives.[1] These can arise from various sources, including compound interference with the assay technology (e.g., autofluorescence), non-specific activity, or compound aggregation.[2] An orthogonal assay is a secondary assay that measures the same biological endpoint as the primary screen but utilizes a fundamentally different detection principle or technology.[3][4] This approach is critical for confirming that the observed activity is a genuine effect of the small molecule on the intended biological target.[1] Regulatory bodies like the FDA have emphasized the importance of using orthogonal methods to strengthen analytical data.[5]
The hit validation workflow is a multi-step process designed to systematically eliminate these false positives and enrich for true hits.
Caption: A typical workflow for hit validation, emphasizing the central role of orthogonal assays.
A Comparative Analysis of Key Orthogonal Assay Technologies
The choice of an orthogonal assay is dictated by the nature of the biological target and the primary screening technology. Here, we compare several widely used orthogonal assay platforms, highlighting their principles, strengths, and weaknesses.
Proximity-Based Biochemical Assays: AlphaScreen and TR-FRET
For primary screens that measure the interaction of two molecules (e.g., protein-protein or protein-small molecule), AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are popular choices for orthogonal validation. Both are homogeneous, "mix-and-read" assays that are amenable to high-throughput formats.[6][7]
AlphaScreen Principle: This technology utilizes donor and acceptor beads that are brought into close proximity by a biological interaction.[8] Laser excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal.[6][8]
Caption: The principle of an AlphaScreen assay for detecting a biomolecular interaction.
TR-FRET Principle: TR-FRET combines the principles of FRET with time-resolved fluorescence detection.[5][9] It uses a long-lifetime lanthanide donor fluorophore and a shorter-lifetime acceptor fluorophore.[9] When the donor and acceptor are in close proximity due to a binding event, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[7] A time delay in detection minimizes background fluorescence, enhancing the signal-to-noise ratio.[5]
| Feature | AlphaScreen | TR-FRET |
| Principle | Chemiluminescent proximity assay | Time-Resolved Fluorescence Resonance Energy Transfer |
| Donor/Acceptor | Donor and Acceptor beads | Donor and Acceptor fluorophores |
| Signal Generation | Singlet oxygen transfer | Non-radiative energy transfer |
| Advantages | High sensitivity and dynamic range[6] | Reduced background, ratiometric measurement[10] |
| Disadvantages | Sensitive to light and temperature variations, potential for biotin interference | Can be affected by compound autofluorescence |
| Typical Applications | Protein-protein interactions, enzyme assays[6] | Kinase assays, GPCR studies, protein-protein interactions[11] |
Experimental Protocol: AlphaScreen for Small Molecule Inhibitors of a Protein-Protein Interaction [12]
-
Reagent Preparation:
-
Dilute GST-tagged protein and His-tagged protein in 1x AlphaScreen assay buffer.
-
Prepare a serial dilution of the small molecule inhibitor.
-
Prepare a slurry of Glutathione Donor beads and Nickel Chelate Acceptor beads in the assay buffer.
-
-
Assay Plate Setup (384-well OptiPlate):
-
Add 5 µL of the protein mixture (e.g., 20 nM GST-tagged protein and 200 nM His-tagged protein) to each well.
-
Add 5 µL of the serially diluted small molecule inhibitor.
-
Incubate at room temperature for 1 hour with gentle shaking.
-
-
Bead Addition:
-
Add 5 µL of Glutathione Donor beads and 5 µL of Nickel Chelate Acceptor beads to each well (final concentration of 0.02 mg/mL/well).
-
Seal the plate and incubate for 2.5 hours at room temperature in the dark.
-
-
Signal Detection:
-
Read the plate using an EnVision Multilabel Reader with laser excitation at 680 nm and emission detection between 520 and 620 nm.
-
-
Data Analysis:
-
Calculate the IC50 value by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Biophysical Assays for Direct Target Engagement
While biochemical assays confirm the modulation of a biological process, biophysical assays provide direct evidence of a small molecule binding to its target protein.[] This is a crucial step in validating the mechanism of action.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[14][15] One binding partner (the ligand) is immobilized on the chip, and the other (the analyte) flows over the surface.[16] The binding event causes a change in mass on the sensor surface, which is detected as a change in the resonance angle of polarized light.[15] This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[17]
Caption: The sequential steps of a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC): ITC is considered the "gold standard" for measuring the thermodynamics of binding interactions.[18] It directly measures the heat released or absorbed during a binding event.[19] In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the macromolecule.[20] The resulting heat changes are measured, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[21]
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index due to mass changes on a sensor surface | Measures heat changes upon binding in solution |
| Output | Binding kinetics (ka, kd), affinity (KD) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| Advantages | Real-time data, high sensitivity for weak interactions, label-free[22][23] | Complete thermodynamic profile, solution-based (no immobilization), label-free[21][22] |
| Disadvantages | Requires immobilization of one binding partner, potential for non-specific binding[22] | Higher sample consumption, lower throughput, less sensitive to very weak interactions[22] |
| Typical Sample Conc. | Ligand: surface dependent; Analyte: 0.1x to 10x KD | Macromolecule: 10-50 µM; Ligand: 100-500 µM[19] |
Experimental Protocol: Isothermal Titration Calorimetry (ITC) [20][24]
-
Sample Preparation:
-
Exhaustively dialyze the macromolecule and ligand against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the macromolecule and ligand.
-
Degas all solutions before use.
-
-
Instrument Setup:
-
Load the macromolecule solution into the sample cell (typically ~200-300 µL).
-
Load the ligand solution into the injection syringe (typically ~40-100 µL).
-
Equilibrate the instrument to the desired temperature.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the sample cell.
-
Record the heat change after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Cell-Based Assays for Target Engagement and Functional Response
Ultimately, a successful drug candidate must engage its target in a cellular context and elicit a desired functional response. Cell-based assays are therefore indispensable for validating hits.
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in intact cells or tissue lysates.[25] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[26] In a CETSA experiment, cells are treated with the small molecule, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.[27] A shift in the protein's melting curve in the presence of the compound provides direct evidence of target engagement in a physiologically relevant environment.[26]
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with AlphaScreen Detection [28]
-
Cell Treatment:
-
Seed cells in a multi-well plate and treat with a serial dilution of the small molecule inhibitor.
-
Incubate at 37°C for a predetermined time.
-
-
Thermal Challenge:
-
Transfer the plate to a PCR machine and apply a temperature gradient.
-
Include a controlled cooling step to room temperature.
-
-
Cell Lysis:
-
Lyse the cells to release the proteins.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the plate to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein (AlphaScreen):
-
Transfer the supernatant (containing soluble protein) to an AlphaScreen-compatible detection plate.
-
Add antibodies specific to the target protein, followed by donor and acceptor beads.
-
Incubate and read the AlphaScreen signal.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Conclusion: Building a Foundation of Confidence
The journey from a hit to a clinical candidate is long and fraught with challenges. A rigorous and well-designed hit validation cascade, built on the foundation of orthogonal assays, is paramount to success. By employing a multi-faceted approach that combines biochemical, biophysical, and cell-based methodologies, researchers can systematically eliminate false positives, confirm the mechanism of action, and build a robust data package that provides a high degree of confidence in the therapeutic potential of their small molecule. The thoughtful selection and execution of these assays, guided by the principles outlined in this guide, will ultimately de-risk drug discovery projects and accelerate the delivery of novel medicines to patients.
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A Researcher's Guide to Assessing the Kinase Selectivity of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the indazole scaffold has emerged as a privileged structure for the development of potent protein kinase inhibitors.[1][2] Strategic modifications to the indazole ring system are critical in defining both the potency and, crucially, the selectivity of these small molecules.[1] This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel investigational compound, 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole .
We will delve into the theoretical underpinnings and practical methodologies for robust kinase profiling, compare its hypothetical performance against established inhibitors, and provide detailed, actionable experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize and validate new chemical entities.
The Criticality of Kinase Selectivity
Protein kinases, with over 500 members in the human genome, represent a vast and highly pursued class of drug targets.[3] However, the high degree of conservation within the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[4] Off-target inhibition can lead to unforeseen toxicities or confound the interpretation of biological data, making a thorough understanding of a compound's selectivity profile a non-negotiable aspect of its preclinical development.[3][5] Comprehensive profiling against a broad panel of kinases is the most widely accepted method to determine inhibitor selectivity.[4][6]
For the purpose of this guide, we will work with a hypothetical, yet plausible, selectivity profile for This compound , where it is a potent inhibitor of a key oncogenic kinase, with additional off-target activities that require careful consideration.
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity (IC50 values) of this compound against a panel of selected kinases. For comparative purposes, we have included data for two well-characterized kinase inhibitors, Axitinib and Pazopanib , both of which are marketed drugs containing an indazole core and are known for their activity against receptor tyrosine kinases.[2][7]
| Kinase Target | This compound IC50 (nM) | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |
| Primary Target: VEGFR2 (KDR) | 5 | 0.2 | 30 |
| PDGFRβ | 25 | 1.6 | 84 |
| c-KIT | 80 | 1.6 | 74 |
| RET | 150 | - | 84 |
| FLT3 | 300 | - | 74 |
| SRC | >1000 | 1.2 | >10000 |
| LCK | >1000 | 2.4 | >10000 |
| EGFR | >5000 | >10000 | >10000 |
| HER2 | >5000 | >10000 | >10000 |
Note: IC50 values for Axitinib and Pazopanib are representative values from public domain data and can vary based on assay conditions.
From this hypothetical data, this compound demonstrates potent inhibition of VEGFR2, a key mediator of angiogenesis. However, it also shows activity against other related tyrosine kinases such as PDGFRβ and c-KIT, suggesting a multi-targeted profile. Understanding the implications of this polypharmacology is crucial for predicting both its therapeutic efficacy and potential side effects.[8]
Quantifying Selectivity
A simple way to quantify selectivity is the Selectivity Score , which is the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) divided by the total number of kinases tested.[4] A more nuanced approach is the Selectivity Entropy , which takes into account the potency of inhibition across the entire panel, with lower entropy scores indicating higher selectivity.[4]
Experimental Design: A Self-Validating Approach
To ensure the integrity of the generated data, the experimental design must be rigorous and include appropriate controls. The following section outlines a detailed protocol for determining the kinase selectivity profile of our compound of interest.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow of an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Radiometric Kinase Assay
The radiometric assay, which measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate, is considered the gold standard for its direct and robust measurement of catalytic activity.[3][9]
Objective: To determine the IC50 values of this compound against a panel of protein kinases.
Materials:
-
Kinases: Recombinant human kinases (e.g., from Reaction Biology Corp. or Promega).
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Test Compound: this compound dissolved in DMSO.
-
[γ-³³P]ATP: Radiolabeled ATP.
-
Assay Buffer: Kinase-specific buffer containing MgCl₂, DTT, and other necessary components.
-
Control Inhibitor: A known inhibitor for each kinase (e.g., Staurosporine) for positive control.
-
DMSO: Vehicle control.
-
Phosphocellulose paper: For capturing the phosphorylated substrate.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for the highest dose would be 10 mM, serially diluted to cover a wide range of concentrations.
-
Reaction Mixture Preparation: In a 96-well or 384-well plate, prepare the reaction mixture containing the assay buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted test compound to the reaction wells. Include wells with DMSO only (negative control, 100% activity) and a known potent inhibitor (positive control, 0% activity).
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. It is crucial to use an ATP concentration at or near the Km of each kinase to ensure a fair comparison of inhibitor potencies.[10][11]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity for each spot using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[12]
-
Causality Behind Experimental Choices
-
Choice of Radiometric Assay: This format directly measures enzymatic activity, minimizing interference from colored or fluorescent compounds, thus providing high-quality, reproducible data.[9]
-
ATP Concentration at Km: Comparing IC50 values is most meaningful when the ATP concentration is close to the Michaelis-Menten constant (Km) for each kinase. Using a fixed, high concentration of ATP can obscure the true potency of an inhibitor, especially for ATP-competitive compounds.[8][11]
-
Inclusion of Controls:
-
No-enzyme control: Ensures that the substrate is not spontaneously phosphorylated.
-
No-substrate control: Confirms that the measured activity is substrate-dependent.
-
DMSO (vehicle) control: Represents 100% kinase activity and is used for normalization.
-
Known potent inhibitor control: Validates the assay's ability to detect inhibition.
-
Interpreting the Selectivity Profile in a Biological Context
The hypothetical data suggests that this compound is a potent VEGFR2 inhibitor. Its activity against other angiogenic and oncogenic kinases like PDGFRβ and c-KIT could be therapeutically beneficial, potentially leading to a broader anti-tumor effect. However, this multi-targeted nature also necessitates further investigation into the potential for off-target toxicities.
The diagram below illustrates the signaling pathways potentially modulated by this compound.
Caption: Potential signaling pathways inhibited by the compound.
Conclusion and Future Directions
This guide outlines a robust, self-validating framework for assessing the kinase selectivity profile of the novel compound this compound. Based on our hypothetical data, this compound presents an interesting multi-targeted profile centered on the inhibition of key receptor tyrosine kinases involved in angiogenesis and cell proliferation.
The next critical steps in its preclinical development would involve:
-
Cell-based assays: To confirm target engagement and functional effects in a more physiologically relevant context.[8][12]
-
Broader Kinome Screening: Profiling against a much larger panel (e.g., >400 kinases) to uncover any unanticipated off-target interactions.[4]
-
In vivo studies: To evaluate its efficacy and safety profile in animal models.
By adhering to rigorous and well-controlled experimental practices, researchers can build a comprehensive and reliable selectivity profile, which is indispensable for the successful translation of a promising chemical entity into a therapeutic candidate.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-Indazole Analogs in Drug Discovery
The indazole core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and synthetic accessibility.[1][2] Its structural resemblance to purine, the core of ATP, makes it particularly effective in the design of kinase inhibitors.[3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-bromo-indazole analogs, a subclass that has proven exceptionally fruitful in the development of targeted therapeutics. The 6-bromo substituent is not merely a placeholder; it serves as a crucial synthetic handle, enabling extensive chemical exploration through modern cross-coupling reactions, thereby facilitating the optimization of potency and selectivity against a range of biological targets.[3][5][6][7]
We will dissect the causal relationships behind experimental choices in the development of these analogs, compare their performance against various targets using experimental data, and provide validated protocols to empower researchers in their own discovery efforts.
The 6-Bromo-Indazole Scaffold: A Framework for Potent Kinase Inhibition
The efficacy of the indazole scaffold in kinase inhibition stems from its ability to mimic the purine ring of ATP. The 1H-indazole tautomer, which is thermodynamically more stable, features a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2) that can form critical interactions with the "hinge" region of a kinase's ATP-binding pocket.[3][4] This two-point hydrogen bonding anchors the molecule, providing a solid foundation for affinity.
The strategic placement of a bromine atom at the C6 position is a key design element. This electron-withdrawing group can influence the electronics of the ring system, but more importantly, it provides a versatile site for modification via palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, or Goldberg amination reactions.[6][7] This allows medicinal chemists to systematically introduce a diverse array of substituents to probe different regions of the ATP binding site, such as the solvent-exposed region or hydrophobic pockets, to enhance potency and fine-tune selectivity.[3]
Caption: Indazole scaffold interacting with a generic kinase active site.
Comparative SAR Analysis Across Key Therapeutic Targets
The versatility of the 6-bromo-indazole scaffold is best illustrated by examining its application in developing inhibitors for different protein kinase families.
Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, making it an attractive target for anticancer therapies. SAR studies on a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have yielded exceptionally potent PLK4 inhibitors.[7]
The optimization process began with a lead compound (K01) and employed a fragment-growth strategy.[7] The rationale was to use the indazole core to anchor in the hinge region while modifying the benzenesulfonamide portion to occupy a nearby hydrophobic pocket and extending from the C3 position into the solvent-exposed region.
Key SAR Insights:
-
Benzenesulfonamide Moiety: Introducing substituents on this ring was explored to enhance interactions. This led to compound K17 , which exhibited excellent PLK4 inhibitory activity with an IC₅₀ of 0.3 nM.[7]
-
Solvent Region Exploration: The most significant leap in potency came from modifying the segment extending into the solvent region. Replacing a simple substituent with a 3-ethynylpyridine group led to compound K22 , which demonstrated a remarkable IC₅₀ of 0.1 nM. Molecular docking suggested this modification maintained the crucial hydrogen bonds while providing additional favorable interactions.[7]
Table 1: Comparative in vitro Activity of Indazole-based PLK4 Inhibitors
| Compound ID | Key Structural Feature | PLK4 IC₅₀ (nM) | MCF-7 Cell IC₅₀ (µM) | Source |
|---|---|---|---|---|
| K01 | Initial Lead Compound | 977.6 | >10 | [7] |
| K17 | Optimized Benzenesulfonamide | 0.3 | 2.4 | [7] |
| K22 | 3-Ethenylpyridine at C3 | 0.1 | 1.3 | [7] |
| C05 | Alternative Optimization | < 0.1 | 0.979 |[6] |
The data clearly shows a rational, structure-guided approach dramatically improving enzymatic potency, which translated to enhanced anti-proliferative activity in the MCF-7 breast cancer cell line.[6][7]
Caption: SAR progression for 6-bromo-indazole-based PLK4 inhibitors.
Case Study 2: VEGFR-2 Inhibitors for Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] The 6-bromo-indazole scaffold has been successfully employed to generate potent VEGFR-2 inhibitors.
While detailed peer-reviewed SAR studies are less common, patent literature reveals several 6-bromo-1H-indazole derivatives with exceptional potency against VEGFR-2.[9] A comparative analysis highlights their potential relative to FDA-approved inhibitors, although it is critical to note that these data were not generated in head-to-head studies and should be compared with caution.[9]
Table 2: Comparative in vitro Activity against VEGFR-2
| Compound/Drug | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Derivative W4 | VEGFR-2 | < 5 | [9] |
| Derivative W12 | VEGFR-2 | < 5 | [9] |
| Derivative W17 | VEGFR-2 | < 5 | [9] |
| Axitinib (FDA-approved) | VEGFR-2 | 0.2 | [9] |
| Pazopanib (FDA-approved) | VEGFR-2 | 30 |[9] |
The sub-5 nM potency of these derivatives underscores the suitability of the 6-bromo-indazole scaffold for targeting VEGFR-2, placing them in a competitive potency range with established drugs like Axitinib.[9] General SAR studies on indazole-based VEGFR-2 inhibitors have shown that the presence of hydrophobic groups often leads to an increase in potency.[8]
Case Study 3: Broader Kinase Targets (ERK, Akt, ASK1)
The utility of the 6-bromo-indazole scaffold extends to other important kinase targets:
-
ERK1/2 Inhibitors: Structure-guided design has led to indazole amide derivatives with potent enzymatic and cellular activity against ERK1/2, kinases in the MAPK signaling pathway.[10]
-
Akt Inhibitors: The indazole scaffold has been used to develop selective inhibitors of Akt (Protein Kinase B), a key node in cell survival pathways.[11]
-
ASK1 Inhibitors: Novel indazole derivatives have been designed as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a promising strategy for treating non-alcoholic steatohepatitis (NASH).[12]
A particularly interesting SAR finding across some series is the critical importance of regiochemistry. For instance, in a series of indazole-carboxamides designed as CRAC channel blockers, the 3-carboxamide isomer was highly active, while its reverse amide isomer was completely inactive, highlighting the precise spatial arrangement required for biological activity.[13]
Beyond Kinases: Expanding the Biological Horizon
While kinase inhibition is a major application, the 6-bromo-indazole scaffold is not limited to this target class. Its derivatives have shown promise in other therapeutic areas:
-
Antimicrobial Agents: Novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core have demonstrated moderate to good antimicrobial activity against various bacterial and fungal strains.[5]
-
Antiparasitic Agents: Based on data from structurally related compounds, 6-bromo-indazole analogs are considered a promising scaffold for developing novel agents against Leishmaniasis, potentially by inhibiting the parasite-specific enzyme trypanothione reductase.[14]
-
DNA Gyrase Inhibitors: Novel indazole analogs have been developed as DNA gyrase inhibitors with potent activity against Gram-positive bacteria, including multi-drug resistant strains like MRSA.[15]
Experimental Protocols: A Practical Guide
To facilitate further research, we provide standardized protocols for the synthesis and evaluation of 6-bromo-indazole analogs.
Protocol 1: Synthesis of a 3,6-Disubstituted Indazole via Sonogashira Coupling
This protocol describes a typical reaction to install a substituent at the C3 position, starting from a 6-bromo-indazole intermediate, based on published methods.[6][7]
Objective: To synthesize a 3-alkynyl-6-bromo-indazole derivative.
Materials:
-
6-bromo-3-iodo-1H-indazole (Intermediate M2 from[6])
-
Terminal alkyne (e.g., 3-ethynylpyridine)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-bromo-3-iodo-1H-indazole (1.0 eq) in anhydrous DMF, add triethylamine (3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add the terminal alkyne (1.2 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq) to the reaction mixture under an inert atmosphere.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-6-bromo-indazole.
Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a target kinase.[9]
Objective: To determine the IC₅₀ value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute into the kinase buffer.
-
In a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO for control).
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a typical in vitro luminescent kinase assay.
Conclusion and Future Outlook
The 6-bromo-indazole scaffold has firmly established itself as a versatile and highly valuable framework in modern drug discovery. The SAR studies detailed herein demonstrate that rational, structure-guided modifications of this core can lead to analogs with exceptional potency and specificity against a wide range of biological targets, particularly protein kinases. The synthetic tractability afforded by the C6-bromo handle is a key enabler of this success, allowing for rapid and diverse library synthesis.
Future research should continue to leverage this scaffold's potential. A deeper focus on optimizing pharmacokinetic properties and ADMET profiles will be crucial for translating potent inhibitors into clinical candidates. Furthermore, the application of computational methods, fragment-based drug design, and scaffold hopping will undoubtedly continue to reinforce the role of 6-bromo-indazole as a privileged framework in the ongoing quest for novel and effective medicines.[1][4]
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A Comparative Guide to 1-Methyl vs. NH-Indazoles in Kinase Inhibition: A Senior Application Scientist's Perspective
For research teams at the forefront of kinase inhibitor development, scaffold selection is a critical decision that profoundly influences potency, selectivity, and pharmacokinetic properties. The indazole core is a well-established and privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[1] A key decision point in harnessing the power of the indazole scaffold is the choice between a free NH-indazole and its N1-methylated counterpart. This guide provides an in-depth, objective comparison of the efficacy of 1-methyl versus NH-indazoles in kinase inhibition, supported by experimental data and structural insights to empower researchers in making informed decisions for their drug discovery programs.
The Indazole Scaffold: A Versatile Kinase Hinge-Binder
The ATP-binding site of kinases features a conserved region known as the hinge, which forms critical hydrogen bond interactions with the adenine ring of ATP. Many Type I and Type II kinase inhibitors are designed to mimic this interaction, and the indazole scaffold is particularly adept at this. The nitrogen atoms of the pyrazole ring within the indazole structure can act as both hydrogen bond donors and acceptors, enabling potent and specific interactions with the kinase hinge region.[1]
The NH-Indazole: A Classic Hydrogen Bond Donor
The unsubstituted NH-indazole is a cornerstone of many successful kinase inhibitors. The proton on the N1 nitrogen is well-positioned to act as a hydrogen bond donor, typically interacting with the backbone carbonyl oxygen of a key residue in the kinase hinge. This interaction is a primary anchor for the inhibitor in the ATP binding pocket, contributing significantly to its potency.
For instance, in the design of inhibitors for Polo-like kinase 4 (PLK4), a serine/threonine kinase involved in cell mitosis, the N-(1H-indazol-6-yl)benzenesulfonamide scaffold has been utilized. Molecular docking studies of these compounds highlight the importance of the NH group of the indazole in forming a hydrogen bond with the hinge region of PLK4, contributing to the high inhibitory activity observed.[2]
The 1-Methyl-Indazole: A Strategic Modification
While the NH group is crucial for hinge binding in many cases, its acidic nature can present pharmacokinetic challenges. The NH moiety is a potential site for metabolic modification, particularly glucuronidation, which can lead to rapid clearance of the compound in vivo.[3] Furthermore, the hydrogen bonding capacity of the NH group can increase the polarity of the molecule, potentially limiting its ability to cross cell membranes and reach its intracellular target.
To address these potential liabilities, medicinal chemists often employ N-methylation as a strategic modification. The introduction of a methyl group at the N1 position of the indazole ring can offer several advantages:
-
Blocked Metabolism: N-methylation prevents metabolic conjugation at this position, potentially increasing the compound's half-life and oral bioavailability.[4]
-
Improved Permeability: The replacement of a hydrogen bond donor with a more lipophilic methyl group can enhance passive diffusion across cell membranes.[5]
-
Modulation of Selectivity and Potency: The steric bulk of the methyl group can alter the inhibitor's binding mode, sometimes leading to improved potency or a more desirable selectivity profile against a panel of kinases.
However, this modification is not without potential drawbacks. The removal of the hydrogen bond-donating NH group can lead to a loss of a critical interaction with the kinase hinge, resulting in a significant drop in potency if not compensated for by other interactions.
Head-to-Head Comparison: Efficacy and Structural Insights
Case Study: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
In the development of inhibitors for HPK1, a negative regulator of T-cell activation, a "reverse indazole" scaffold was explored. Initial hits containing an NH-indazole showed poor pharmacokinetic profiles, with high clearance rates suggesting potential glucuronidation of the exposed NH group.[3] This observation prompted the exploration of N1-substituted analogs.
While a direct comparison with a simple N1-methyl analog was not the central focus, the study highlights the strategic move away from the NH-indazole to improve drug-like properties. The optimization efforts on the N1-substituent, along with modifications at the C6 position, led to the identification of potent and selective inhibitors with improved pharmacokinetic profiles.[3] This exemplifies the causal link between a potential metabolic liability and the decision to explore N1-alkylation.
Structural Perspective: The Tale of Two Binding Modes
X-ray crystallography provides invaluable insights into how these inhibitors interact with their kinase targets at an atomic level.
NH-Indazole in the Active Site:
Co-crystal structures of NH-indazole-containing inhibitors frequently reveal the anticipated hydrogen bond between the indazole N1-H and the kinase hinge. For example, the crystal structure of CHK1 in complex with a 3-(indol-2-yl)indazole inhibitor clearly shows this key interaction, anchoring the inhibitor in the ATP-binding pocket.[6]
1-Methyl-Indazole in the Active Site:
When the N1 position is methylated, the inhibitor must find alternative ways to achieve high-affinity binding. This often involves a subtle shift in the binding orientation to allow other parts of the molecule to form favorable interactions. In some cases, the N2 atom of the indazole can act as a hydrogen bond acceptor with a backbone NH in the hinge region. The success of this strategy is highly dependent on the specific topology of the kinase active site and the overall structure of the inhibitor.
Quantitative Data Summary
To provide a clearer picture of the impact of N1-methylation, the following table summarizes hypothetical, yet representative, data from SAR studies on a generic kinase target. This illustrates the potential outcomes of this chemical modification.
| Compound | Indazole Scaffold | Kinase X IC50 (nM) | Cell-Based Potency (EC50, µM) | Microsomal Stability (t1/2, min) | Notes |
| 1a | NH-Indazole | 10 | 0.5 | 15 | Potent inhibitor, but moderate metabolic stability. |
| 1b | 1-Methyl-Indazole | 50 | 0.8 | >90 | 5-fold loss in biochemical potency, but significantly improved metabolic stability. Similar cellular activity. |
| 2a | NH-Indazole | 150 | 5.0 | 25 | Moderate inhibitor. |
| 2b | 1-Methyl-Indazole | 25 | 0.3 | >90 | 6-fold gain in biochemical potency and improved cellular activity. N-methylation likely induces a more favorable binding conformation. |
This table is a composite representation based on trends observed in the literature and is for illustrative purposes.
Experimental Protocols
To ensure the scientific integrity of such a comparative study, robust and well-validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity and inhibitor potency.
Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, excitation of the terbium donor leads to energy transfer to the fluorescein acceptor, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the 1-methyl and NH-indazole test compounds in DMSO. Prepare a solution of the target kinase and the fluorescein-labeled substrate in the appropriate kinase buffer. Prepare a solution of ATP at the desired concentration (often at the Km value for the kinase).
-
Kinase Reaction: In a 384-well plate, add the test compounds, the kinase/substrate mixture, and initiate the reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a solution containing EDTA and the terbium-labeled antibody. Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Cell-Based Kinase Activity Assay (Western Blot for Phospho-Proteins)
This assay determines the ability of an inhibitor to block the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Principle: Cells are treated with the kinase inhibitor, and then stimulated to activate the signaling pathway of interest. Cell lysates are then prepared and the levels of the phosphorylated substrate protein are measured by western blotting using a phospho-specific antibody.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells and grow to a suitable confluency. Treat the cells with various concentrations of the 1-methyl and NH-indazole inhibitors for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein like GAPDH.
Conclusion and Future Outlook
The choice between an NH-indazole and a 1-methyl-indazole scaffold is a nuanced decision that requires a careful balancing of potency, selectivity, and pharmacokinetic properties. The NH-indazole offers a reliable and potent hinge-binding motif, but can be susceptible to metabolic liabilities. N1-methylation provides a powerful strategy to mitigate these issues and improve drug-like properties, but at the potential cost of reduced hinge interaction and potency.
References
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10863004/]
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3177974/]
- N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [URL: https://pubmed.ncbi.nlm.nih.gov/18636716/]
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00164g]
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Navigating the In Vivo Landscape: A Comparative Guide to the Preclinical Validation of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from benchtop to potential therapeutic is both exhilarating and fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole , a novel indazole derivative. Given the nascent stage of research on this specific molecule, we will leverage established principles and comparative data from structurally related indazole compounds, particularly those investigated as kinase inhibitors, to chart a robust preclinical validation pathway. This document is designed to be a practical resource, blending established protocols with the causal reasoning that underpins strategic experimental design.
Introduction: The Therapeutic Promise of the Indazole Scaffold
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide spectrum of pharmacological activities.[1][2][3] The indazole nucleus is a key structural motif in numerous FDA-approved drugs and clinical candidates, often functioning as a bioisostere for purines, enabling competitive inhibition of ATP-binding sites on kinases.[2] Kinase inhibitors have revolutionized the treatment of various diseases, especially in oncology.[4] Therefore, it is plausible that this compound may exhibit kinase inhibitory activity, a hypothesis that will guide our proposed validation strategy.
This guide will delineate a prospective in vivo validation plan for this compound, comparing its potential performance metrics against established indazole-based kinase inhibitors. We will explore the critical steps from initial tolerability studies to definitive efficacy models, providing the scientific rationale for each experimental choice.
The Preclinical Validation Workflow: A Step-by-Step Approach
The in vivo validation of a novel compound is a multi-stage process. Each stage is designed to answer specific questions about the compound's safety, pharmacokinetic profile, and efficacy. The following workflow represents a logical progression for the preclinical assessment of this compound.
Caption: A generalized workflow for the in vivo validation of a novel small molecule inhibitor.
Foundational In Vivo Studies: Safety and Pharmacokinetics
Prior to any efficacy evaluation, a thorough understanding of the compound's safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME) is paramount.
Maximum Tolerated Dose (MTD) Studies
The MTD study is a critical first step to determine the highest dose of a drug that can be administered without causing unacceptable toxicity. This information is essential for designing subsequent efficacy studies with doses that are both safe and likely to be effective.
Experimental Protocol: Acute MTD Study in Mice
-
Animal Model: Healthy, 8-10 week old female BALB/c mice.
-
Compound Preparation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water, potentially with a small percentage of a solubilizing agent like DMSO if required).[5]
-
Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) to cohorts of mice (n=3-5 per group) in an escalating dose design.
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss of body weight.
Pharmacokinetic (PK) Profiling
A comprehensive PK study is necessary to understand the drug's bioavailability, half-life, and exposure levels in the plasma and target tissues. This data is crucial for designing dosing schedules that maintain therapeutic concentrations of the drug over time.
Experimental Protocol: Single-Dose PK Study in Mice
-
Animal Model: Healthy, 8-10 week old female BALB/c mice.
-
Dosing: Administer a single, well-tolerated dose of this compound (typically a fraction of the MTD) via both intravenous (for bioavailability assessment) and the intended therapeutic route (e.g., oral).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of the compound using a validated analytical method such as LC-MS/MS.
-
Data Interpretation: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Comparative PK Data for Indazole Derivatives (Hypothetical)
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| This compound | Oral | 10 | TBD | TBD | TBD |
| Competitor A (e.g., a known FGFR inhibitor) | Oral | 10 | 1200 | 9600 | 45 |
| Competitor B (e.g., a known VEGFR inhibitor) | Oral | 10 | 850 | 6800 | 30 |
This table presents a template for comparing the pharmacokinetic properties of the novel compound against relevant competitors.
In Vivo Target Engagement and Pharmacodynamics
Once the safety and PK profiles are established, the next critical step is to demonstrate that the compound interacts with its intended molecular target in a living organism and elicits a biological response.
Target Engagement Assays
Cellular-based target engagement assays, such as the NanoBRET™ assay, can be adapted for in vivo applications to confirm that the drug is reaching and binding to its target in the relevant tissues.[6]
Pharmacodynamic (PD) Biomarker Analysis
PD studies measure the downstream effects of target engagement. For a kinase inhibitor, this typically involves assessing the phosphorylation status of the kinase's substrate.
Experimental Protocol: PD Study in a Xenograft Model
-
Animal Model: Establish tumor xenografts in immunodeficient mice (e.g., NSG mice) using a cancer cell line known to be driven by the putative kinase target.
-
Dosing: Treat tumor-bearing mice with a single dose of this compound at a dose shown to achieve significant plasma exposure.
-
Tissue Collection: Euthanize cohorts of mice at various time points post-dosing and collect tumor and relevant tissues.
-
Biomarker Analysis: Analyze tissue lysates by Western blot or ELISA to quantify the levels of the phosphorylated and total target protein.
-
Endpoint: A significant reduction in the ratio of phosphorylated to total target protein in the treated group compared to the vehicle control group indicates target engagement and pharmacodynamic activity.
Caption: Workflow for a pharmacodynamic biomarker study in a tumor xenograft model.
Efficacy Evaluation in Relevant Animal Models
The ultimate goal of preclinical validation is to demonstrate that the compound has a therapeutic effect in a disease model. The choice of animal model is critical and should be based on the hypothesized mechanism of action of the compound.
Xenograft Models for Oncology
For kinase inhibitors with anti-cancer potential, human tumor xenograft models are a standard tool.[7]
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Animal Model: Implant a relevant human cancer cell line subcutaneously into immunodeficient mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing Regimen: Administer this compound, a competitor compound, and vehicle control according to a predetermined schedule (e.g., once daily oral gavage) based on PK and PD data.
-
Efficacy Readouts: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI). Survival can be a secondary endpoint.
-
Data Analysis: Compare the tumor growth curves and TGI values between the different treatment groups.
Comparative Efficacy Data in a Xenograft Model (Hypothetical)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD | 1500 ± 250 | - |
| This compound | 20 | QD | TBD | TBD |
| Competitor A | 20 | QD | 600 ± 150 | 60 |
| Standard of Care | 15 | QD | 450 ± 120 | 70 |
This table provides a framework for comparing the anti-tumor efficacy of the novel compound.
Models for Inflammatory Diseases
If the compound is hypothesized to have anti-inflammatory properties, models such as carrageenan-induced paw edema in rats can be employed.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats.
-
Compound Administration: Administer this compound, a reference anti-inflammatory drug (e.g., indomethacin), or vehicle orally one hour before the inflammatory insult.
-
Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
Conclusion and Future Directions
The in vivo validation of a novel compound like this compound is a systematic and data-driven process. This guide has outlined a comprehensive, albeit prospective, pathway for its preclinical evaluation. By adhering to a logical progression of studies, from foundational safety and PK assessments to robust efficacy models, researchers can build a compelling data package to support further development. The comparative framework presented here, leveraging data from analogous indazole derivatives, provides a valuable tool for benchmarking performance and making informed decisions about the therapeutic potential of this promising new chemical entity.
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Safety Operating Guide
Navigating the Disposal of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole, a halogenated heterocyclic compound. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of our commitment to a robust safety culture.
Understanding the Compound: A Chemist's Perspective
This compound is a poly-halogenated aromatic compound. Its structure, featuring bromine, chlorine, and fluorine atoms, dictates its classification as a halogenated organic compound. This classification is the single most important factor in determining its proper disposal pathway. Halogenated organic wastes are typically subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[1] High-temperature incineration by a licensed hazardous waste facility is the standard and required method for the ultimate disposal of such compounds.[1]
Table 1: Key Chemical and Safety Data for this compound and Related Compounds
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1286734-93-7 | [3] |
| Molecular Formula | C₈H₅BrClFN₂ | [3] |
| Molecular Weight | 263.49 g/mol | [3] |
| Physical Form | Solid | [3] |
| Known Hazards | Assumed skin/eye/respiratory irritant. Halogenated organic compound. | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [2] |
| Waste Classification | Halogenated Organic Hazardous Waste | [1][4] |
Part 1: Immediate Safety and Spill Management
Before any handling or disposal begins, a thorough understanding of immediate safety protocols is essential. This section outlines the necessary personal protective equipment (PPE) and procedures for managing accidental releases.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or Viton. Double gloving is recommended when handling the pure compound or concentrated solutions.[6] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit should be worn.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] If a fume hood is not available or in the event of a large spill, a full-face respirator with appropriate cartridges should be used.[5]
Spill Response Protocol
In the event of an accidental spill, immediate and calm action is required to contain the material and protect personnel.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's Environmental Health and Safety (EH&S) department.
-
Secure the Area: Restrict access to the spill area. If safe to do so, close the sash of the fume hood where the spill occurred to contain vapors.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in section 1.1.
-
Containment and Cleanup (Small Spills): For small spills (that can be cleaned up in under 10 minutes), use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to cover the spill.[4][6]
-
Collection: Carefully sweep or scoop the absorbed material and the spilled compound into a designated, compatible waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as halogenated hazardous waste.
-
Label and Dispose: Seal the waste container, label it clearly as "Hazardous Waste" with the full chemical name, and place it in the laboratory's Satellite Accumulation Area (SAA).[4]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation . This compound and any materials contaminated with it must be treated as halogenated organic waste.
Waste Segregation and Container Management
Proper segregation is crucial for safety, compliance, and cost-effective disposal. Mixing halogenated and non-halogenated waste streams is a common and costly mistake.[4][7]
Workflow for Waste Segregation and Disposal
Caption: Waste disposal workflow for this compound.
Detailed Procedural Steps
-
Container Selection:
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.[8]
-
The label must include:
-
-
Accumulation:
-
Collect all waste materials—including residual solid, solutions, and contaminated disposables (e.g., gloves, weigh boats, pipette tips)—in your labeled halogenated waste container.
-
Crucially, do not mix this waste with non-halogenated organic solvents (like acetone, hexane, or ethanol), strong acids, bases, or heavy metals. [1][7]
-
Keep the waste container closed at all times except when actively adding waste.[8]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[6]
-
-
Final Disposal:
-
When the container is ¾ full, or if work on the compound is complete, arrange for pickup through your institution's Environmental Health and Safety (EH&S) department.[4]
-
Complete any required waste pickup forms, ensuring all information is accurate and matches the container label.
-
Your EH&S department will then manage the transfer to a licensed hazardous waste disposal facility, where the material will be destroyed via regulated incineration.[1]
-
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By strictly adhering to the principles of identification (classifying the waste as halogenated), segregation (using dedicated containers), and communication (proper labeling and documentation), you ensure a chain of custody that is safe, compliant, and environmentally responsible. The causality is clear: proper segregation prevents dangerous reactions and simplifies the final disposal process, directly leading to a safer laboratory environment and adherence to federal and local regulations.[9][10]
This guide is a living document, subject to revision based on new safety information and regulatory updates. Always consult your institution's specific chemical hygiene plan and EH&S department for the most current procedures.
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
This document provides essential safety and logistical information for the handling and disposal of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole (CAS No. 1286734-93-7). As a novel and specialized compound, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this guide is synthesized from the safety data of structurally analogous halogenated indazoles and established best practices for handling hazardous chemicals. All personnel must treat this compound with the caution required for a substance with potential for acute toxicity and irritation. A thorough, site-specific risk assessment must be completed before any handling commences.
Hazard Identification & Risk Profile
Based on data from closely related compounds such as 6-Bromo-3-chloro-1H-indazole and other brominated/fluorinated indazoles, this compound should be presumed to present the following hazards[1]:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Serious Eye Damage/Irritation: Causes serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation, particularly as a dust[2].
Hazardous combustion products may include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide, and hydrogen chloride gas[2]. Due to its halogenated nature, it requires specific disposal protocols.
Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier between the researcher and potential exposure. Do not handle this compound without the full complement of PPE detailed below. Thicker gloves are generally better, but the specific material and manufacturing process are key determinants of protection[3][4].
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-Gloving System: Nitrile or Neoprene Gloves | An inner and outer pair of powder-free nitrile gloves are required. This mitigates exposure if the outer glove is compromised. Change outer gloves every 30-60 minutes or immediately upon known contact[3]. PVC gloves are not recommended as they offer little protection against chemical exposures[3]. |
| Eyes | Tightly-Fitting Chemical Safety Goggles | Standard safety glasses with side shields are insufficient. Goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are necessary to protect against splashes and fine dust particles[5]. |
| Face | Full-Face Shield | Must be worn in addition to safety goggles, especially when transferring solids, preparing solutions, or during any activity with a heightened risk of splashing or aerosolization[4][6]. |
| Body | Chemical-Resistant Laboratory Coat with Long, Cuffed Sleeves | A standard cotton lab coat is not sufficient. A coated, liquid-repellent material is necessary to prevent skin contact. Cuffs should be tucked into the outer pair of gloves[3]. |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is possible. A full-face respirator may be necessary if exposure limits are exceeded[5]. The specific type (e.g., N95, P100, or supplied air) must be determined by a formal risk assessment. |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring a safe experimental environment.
Engineering Controls & Preparation
-
Fume Hood: All manipulations of solid this compound must be performed inside a certified chemical fume hood to control dust and vapor inhalation.
-
Safety Stations: Verify that a safety shower and eyewash station are unobstructed and have been recently tested[2].
-
Decontamination: Prepare a designated area for decontaminating spatulas and other equipment after use.
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, put on all required PPE in the correct order (gown, inner gloves, mask, goggles, face shield, outer gloves).
-
Avoid Dust Formation: When transferring the solid compound, use tools like a micro-spatula to gently move the material. Avoid scooping or dropping that could generate airborne dust[2][5].
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the hood, seal the container, and then re-weigh it outside the hood.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood. Carefully remove the outer gloves and dispose of them as hazardous waste before exiting the hood[3].
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[5].
-
Spill: Evacuate the area. For a small spill, and if trained to do so, wear full PPE (including respiratory protection). Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the critical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
Storage and Disposal Plans
Proper storage and disposal are as critical as safe handling to ensure laboratory and environmental safety.
Storage
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place[5]. Keep away from heat and sources of ignition[2].
-
Incompatibilities: Keep separate from strong oxidizing agents, strong acids, strong bases, and amines[2].
Disposal
As a halogenated heterocyclic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation: All waste containing this compound (including contaminated gloves, wipes, and empty containers) must be collected in a dedicated "Halogenated Organic Waste" container[7]. Do not mix with non-halogenated waste.
-
Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid[7].
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate quantity[7].
-
Disposal Vendor: Arrange for disposal through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.
References
- BenchChem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- Echemi. (n.d.). 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Safety Data Sheets.
- Thermo Fisher Scientific. (2021, December 28). 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET.
- University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. National Center for Biotechnology Information.
- CymitQuimica. (n.d.). This compound.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole.
- BenchChem. (n.d.). Proper Disposal of 3-Bromo-6-(trifluoromethyl)-1H-indazole: A Guide for Laboratory Professionals.
Sources
- 1. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pppmag.com [pppmag.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. echemi.com [echemi.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
